molecular formula C9H18 B1606493 cis-3-Nonene CAS No. 20237-46-1

cis-3-Nonene

Cat. No.: B1606493
CAS No.: 20237-46-1
M. Wt: 126.24 g/mol
InChI Key: YCBSHDKATAPNIA-UHFFFAOYSA-N
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Description

Cis-3-Nonene is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-non-3-ene
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InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBSHDKATAPNIA-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID301015976
Record name (3Z)-non-3-ene
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Molecular Weight

126.24 g/mol
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CAS No.

20237-46-1, 20063-92-7
Record name (3Z)-3-Nonene
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Record name 3-Nonene, (3Z)-
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Record name trans-3-Nonene
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Record name (3Z)-non-3-ene
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Record name (Z)-non-3-ene
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Record name 3-NONENE, (3Z)-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols related to cis-3-Nonene. The information is intended to support research and development activities where this compound is of interest.

Chemical Structure and Identification

This compound, systematically named (Z)-non-3-ene, is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[1][2] It is a linear alkene characterized by a carbon-carbon double bond located between the third and fourth carbon atoms of a nine-carbon chain. The "cis" or "(Z)" designation indicates that the alkyl groups attached to the double-bonded carbons are on the same side of the double bond.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular Formula C₉H₁₈[1][2]
Molecular Weight 126.24 g/mol [1]
Appearance Colorless liquid[3]
Density 0.739 ± 0.06 g/cm³ (Predicted)[3]
Boiling Point 145.7 ± 7.0 °C (Predicted)[3]
Melting Point No experimental data available.
Flash Point 32.2 °C[3]
Vapor Pressure 6.1 ± 0.1 mmHg at 25°C (Predicted)[3]
Refractive Index 1.427[3]
Solubility Insoluble in water; Soluble in chloroform (B151607) and methanol (B129727).[4]

Table 2: Chemical Identifiers

IdentifierValueReference(s)
IUPAC Name (Z)-non-3-ene[1]
CAS Number 20237-46-1[1][2]
SMILES CCCCC/C=C\CC[1]
InChIKey YCBSHDKATAPNIA-ALCCZGGFSA-N[1][2]

Synthesis of this compound

A common and effective method for the stereoselective synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst. This method prevents the complete reduction of the alkyne to an alkane.

Synthesis reagent1 1-Pentyne (B49018) + n-BuLi intermediate1 Lithium Pentynide reagent1->intermediate1 Deprotonation intermediate2 3-Nonyne (B165639) intermediate1->intermediate2 Alkylation reagent2 1-Bromobutane (B133212) reagent2->intermediate2 product This compound intermediate2->product Partial Hydrogenation reagent3 H₂, Lindlar's Catalyst reagent3->product

Caption: Synthesis of this compound via alkyne reduction.

Experimental Protocol: Synthesis

Step 1: Formation of the Alkynide Anion

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-pentyne (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.

  • Allow the reaction mixture to stir at this temperature for 1 hour.

Step 2: Alkylation

  • To the solution of the lithium pentynide, add 1-bromobutane (1.1 equivalents) dropwise at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain crude 3-nonyne.

Step 3: Partial Hydrogenation

  • Dissolve the crude 3-nonyne in a suitable solvent such as methanol or ethyl acetate (B1210297).

  • Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) to the solution (typically 5-10% by weight of the alkyne).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the reaction stops at the alkene stage.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

GCMS_Workflow sample_prep Sample Preparation (Dilution in Volatile Solvent) injection GC Injection (Split/Splitless) sample_prep->injection separation Chromatographic Separation (Non-polar column) injection->separation ionization Electron Ionization (EI) (70 eV) separation->ionization detection Mass Detection (Quadrupole Analyzer) ionization->detection analysis Data Analysis (Library Matching) detection->analysis

Caption: General workflow for GC-MS analysis.

Table 3: Typical GC-MS Parameters

ParameterValueNotes
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or equivalentA non-polar column is suitable for hydrocarbon separation.
Injection Mode Split (e.g., 50:1)Suitable for a pure or concentrated sample.
Injector Temp. 250 °CEnsures rapid volatilization.
Carrier Gas Helium at 1.0-1.5 mL/minCommon carrier gas for GC-MS.
Oven Program Initial: 50 °C, hold 2 min; Ramp: 10 °C/min to 200 °COptimized to separate nonenes and related isomers.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible mass spectra.
Mass Range m/z 35-300Covers the molecular ion and expected fragments.
Source Temp. 230 °CPrevents condensation in the ion source.
Transfer Line Temp. 280 °CEnsures efficient transfer from GC to MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the cis stereochemistry.

¹H NMR: The protons on the double bond (H-3 and H-4) are expected to appear as a multiplet in the range of 5.3-5.5 ppm. The coupling constant (J) between these two protons is characteristic of the cis configuration, typically in the range of 6-12 Hz. The allylic protons on C-2 and C-5 will appear as multiplets around 2.0-2.2 ppm. The remaining aliphatic protons will be observed as a complex of signals in the upfield region (0.8-1.5 ppm).

¹³C NMR: The double bond carbons (C-3 and C-4) will have characteristic chemical shifts in the alkene region of the spectrum, typically between 120 and 140 ppm. The remaining saturated carbons will appear in the upfield region.

Experimental Protocol: ¹H NMR

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • A standard proton experiment with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in this compound.

Characteristic Absorptions:

  • =C-H stretch: A weak to medium band is expected in the region of 3000-3100 cm⁻¹, characteristic of the C-H bonds on the double bond.

  • C=C stretch: A weak to medium absorption band around 1650-1660 cm⁻¹ is indicative of the cis-disubstituted double bond.

  • =C-H bend (out-of-plane): A strong, broad band around 675-730 cm⁻¹ is characteristic of a cis-disubstituted alkene.

Experimental Protocol: FTIR

  • For a neat liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

References

An In-depth Technical Guide to cis-3-Nonene (CAS 20237-46-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-3-Nonene (CAS: 20237-46-1), a long-chain alkene of interest in various fields of chemical research and development. This document details its chemical and physical properties, outlines established synthesis and purification protocols, and discusses its analytical characterization and potential applications.

Chemical and Physical Properties

This compound, also known as (Z)-3-Nonene, is a colorless liquid with a molecular formula of C₉H₁₈.[1] It is characterized by a carbon-carbon double bond between the third and fourth carbon atoms, with the alkyl chains on the same side of the double bond, resulting in a cis configuration. This seemingly subtle structural feature significantly influences its physical properties and chemical reactivity compared to its trans-isomer. Below is a summary of its key quantitative data.

PropertyValueUnitSource(s)
Molecular Formula C₉H₁₈-[1]
Molecular Weight 126.24 g/mol [1]
CAS Number 20237-46-1-[2]
Density (Predicted) 0.739 ± 0.06g/cm³[1]
Boiling Point (Predicted) 145.7 ± 7.0°C[1]
Flash Point 32.2°C[1]
Refractive Index 1.427-[1]
Vapor Pressure (Predicted at 25°C) 6.1 ± 0.1mmHg[1]
LogP (Octanol-Water Partition Coefficient) 3.53290-[1]
Water Solubility Insoluble-[3]
Solubility in Organic Solvents Soluble-[3]

Synthesis of this compound

The stereoselective synthesis of this compound can be achieved through several established organic chemistry methodologies. The two most common and reliable methods are the partial hydrogenation of an alkyne using a poisoned catalyst and the Wittig reaction with a non-stabilized ylide.

Partial Hydrogenation of 3-Nonyne (B165639) with Lindlar's Catalyst

This method involves the syn-addition of hydrogen across the triple bond of 3-nonyne, yielding the cis-alkene. The Lindlar catalyst, a palladium catalyst poisoned with lead acetate (B1210297) and quinoline (B57606), is crucial for stopping the hydrogenation at the alkene stage and ensuring cis-stereoselectivity.[4][5]

Materials:

  • 3-Nonyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Quinoline

  • Hexane (anhydrous)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3-nonyne in anhydrous hexane.

  • Add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne) and a small amount of quinoline (as a further deactivating agent).

  • Seal the flask and flush the system with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the product. It is critical to stop the reaction once the alkyne is consumed to prevent over-reduction to nonane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with hexane.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude this compound.

  • Purify the crude product by fractional distillation.

G cluster_0 Synthesis of this compound via Partial Hydrogenation alkyne 3-Nonyne reaction Hydrogenation alkyne->reaction reagents H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) Quinoline, Hexane reagents->reaction filtration Filtration (remove catalyst) reaction->filtration evaporation Solvent Evaporation filtration->evaporation distillation Fractional Distillation evaporation->distillation product This compound distillation->product

Diagram 1: Workflow for the synthesis of this compound via partial hydrogenation.

Wittig Reaction

The Wittig reaction provides a versatile route to alkenes from aldehydes and ketones. To synthesize this compound, a non-stabilized phosphorus ylide is reacted with an aldehyde. The use of a non-stabilized ylide generally favors the formation of the cis-alkene.[6]

Materials:

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Hexanal (B45976)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Syringes

Procedure:

  • Ylide Generation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-BuLi in hexanes dropwise. The formation of a deep red or orange color indicates the generation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add a solution of hexanal in anhydrous THF dropwise.

  • Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or pentane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine (B44618) oxide as a byproduct.

  • Purify the crude this compound by fractional distillation.

G cluster_1 Synthesis of this compound via Wittig Reaction phosphonium_salt Propyltriphenylphosphonium bromide ylide Ylide Generation phosphonium_salt->ylide base n-BuLi in THF base->ylide wittig_reaction Wittig Reaction ylide->wittig_reaction aldehyde Hexanal aldehyde->wittig_reaction workup Aqueous Work-up wittig_reaction->workup extraction Extraction workup->extraction distillation Fractional Distillation extraction->distillation product This compound distillation->product

Diagram 2: Workflow for the synthesis of this compound via the Wittig reaction.

Purification

For both synthetic routes, the primary method for purifying this compound is fractional distillation . This technique separates compounds based on differences in their boiling points.[7] Given that the boiling point of this compound is close to that of its trans-isomer and other potential impurities, a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended for efficient separation.[8] The distillation should be performed under atmospheric or reduced pressure, with careful monitoring of the head temperature to collect the desired fraction.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and separating it from its trans-isomer and other byproducts.

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar capillary column such as HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 40-50 °C held for 2-5 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 200-250 °C.[10][11] A scouting gradient is recommended to optimize the separation.[10]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound, particularly the stereochemistry of the double bond.

  • Instrument: Bruker Avance 400 MHz or equivalent.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR: The olefinic protons in the cis configuration will appear as a characteristic multiplet, and the coupling constant between them (J-value) will be indicative of the cis geometry (typically in the range of 6-12 Hz).

  • ¹³C NMR: The chemical shifts of the sp² hybridized carbons of the double bond will be distinct from the sp³ hybridized carbons of the alkyl chains.[1] The spectrum is typically recorded with broadband proton decoupling.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Instrument: PerkinElmer Spectrum Two or equivalent with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the neat liquid is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Characteristic Absorptions: The spectrum of this compound will show C-H stretching vibrations of the alkyl groups (~2850-2960 cm⁻¹), C=C stretching of the cis-alkene (~1650 cm⁻¹), and a characteristic C-H out-of-plane bending for a cis-disubstituted alkene (~700-730 cm⁻¹).

Reactivity

The primary site of reactivity in this compound is the electron-rich carbon-carbon double bond. It undergoes typical electrophilic addition reactions characteristic of alkenes. Due to steric hindrance from the alkyl chains being on the same side of the double bond, cis-alkenes can sometimes exhibit different reactivity or selectivity compared to their trans-counterparts.[13][14]

Applications

This compound and related long-chain alkenes have applications in several areas of the chemical industry:

  • Flavors and Fragrances: As a volatile organic compound, it may contribute to certain aromas and is used as a building block for the synthesis of more complex fragrance and flavor compounds.[1] The synthesis of related compounds like cis-3-hexenol, known for its "green" scent, is of significant industrial importance.[15][16]

  • Chemical Synthesis: It serves as a precursor for the synthesis of a variety of other organic molecules, including alcohols, epoxides, and polymers.[1]

  • Insect Pheromones: While there is no direct evidence of this compound itself being an insect pheromone, the cis-alkene motif is a common structural feature in many insect sex and aggregation pheromones.[17][18] Therefore, it can be a valuable starting material or intermediate in the synthesis of such compounds for applications in pest management.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

References

An In-depth Technical Guide to the Physical Properties of (Z)-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of (Z)-3-Nonene, also known as cis-3-Nonene. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for physical property characterization.

Chemical Identity

  • Systematic Name: (3Z)-non-3-ene[1]

  • Common Synonyms: (Z)-3-Nonene, this compound[1][2][3]

  • CAS Number: 20237-46-1[1][2]

  • Molecular Formula: C₉H₁₈[1][2]

  • Molecular Weight: 126.24 g/mol [1][2]

Summary of Physical Properties

The physical properties of (Z)-3-Nonene are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

Physical PropertyValueUnitsNotes / Source
Boiling Point 145.7 ± 7.0°CPredicted value at 760 mmHg.[4][5]
Density 0.739 ± 0.06g/cm³Predicted value.[5]
Flash Point 32.2°C[4][5]
Vapor Pressure 6.1 ± 0.1mmHgAt 25°C (Predicted).[5]
Refractive Index 1.427n20/D (Predicted).[4][5]
Water Solubility InsolubleInsoluble in water, but soluble in nonpolar organic solvents.[6] Soluble in chloroform (B151607) (sparingly) and methanol (B129727) (slightly).[3]
LogP (Octanol/Water Partition Coefficient) 3.533Crippen Calculated Property.[2]

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of liquid organic compounds like (Z)-3-Nonene.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] A common and effective method for its determination is simple distillation.[7]

Apparatus:

  • Distilling flask (minimum 5 mL sample capacity)

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or sand bath

  • Boiling chips or a magnetic stir bar

Procedure:

  • Place at least 5 mL of the liquid sample into the distilling flask and add a few boiling chips.[8]

  • Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature when the liquid is actively boiling and condensing, and a stable temperature is observed on the thermometer. This stable temperature corresponds to the boiling point.[8]

  • Record the ambient barometric pressure, as boiling point is pressure-dependent.[7]

Density is the mass of a substance per unit volume (ρ = m/V).[9] It is a fundamental physical property used for substance identification.[9]

Apparatus:

  • Electronic balance

  • Graduated cylinder or pycnometer (density bottle) for higher accuracy

Procedure:

  • Measure the mass of a clean, dry graduated cylinder (or pycnometer) using an electronic balance.[10]

  • Add a specific, known volume of (Z)-3-Nonene to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.[10][11]

  • Measure the combined mass of the graduated cylinder and the liquid sample.[10]

  • Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.[10]

  • Calculate the density using the formula: Density = Mass / Volume.[11]

  • For improved accuracy, repeat the measurement several times and calculate the average value.[10][11]

The refractive index measures how much the path of light is bent, or refracted, when entering a substance.[12][13] It is a characteristic property useful for identifying pure liquid compounds.[13]

Apparatus:

  • Abbe Refractometer

  • Dropper or pipette

  • Constant temperature water bath (to maintain 20°C)

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol) and soft tissue

Procedure:

  • Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

  • Ensure the prism surfaces of the refractometer are clean and dry. Clean with a suitable solvent and a soft tissue.[14]

  • Using a dropper, place 2-3 drops of (Z)-3-Nonene onto the lower prism.[14]

  • Close the prisms and allow the sample to equilibrate to the standard temperature, typically 20°C, by circulating water from a temperature-controlled bath.[14]

  • Switch on the light source and look through the eyepiece. Adjust the controls to bring the light-dark boundary into sharp focus in the center of the crosshairs.[14]

  • Read the refractive index value from the instrument's scale.

  • Clean the prisms thoroughly after the measurement.

Solubility tests determine the ability of a substance (solute) to dissolve in a solvent. Alkenes like (Z)-3-Nonene are nonpolar and are generally insoluble in polar solvents like water but soluble in nonpolar organic solvents.[6]

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or manual agitation method

Procedure (Qualitative):

  • Place a small, measured amount of the solute (e.g., 0.05 mL of (Z)-3-Nonene) into a small test tube.[15]

  • Add a small volume of the chosen solvent (e.g., 0.75 mL of water) in portions.[15]

  • After each addition, shake the test tube vigorously for 10-20 seconds.[15][16]

  • Observe if the liquid forms a single homogeneous layer (soluble/miscible) or if two distinct layers remain (insoluble/immiscible).[16]

  • Repeat the process with a range of solvents of varying polarity, such as water (polar), ethanol (B145695) (polar), and hexane (B92381) (nonpolar), to characterize the solubility profile.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the characterization of a liquid organic compound's physical properties.

G cluster_0 Preparation & Planning cluster_2 Data Analysis & Reporting A Obtain Pure Sample B Select Properties for Analysis (e.g., Boiling Point, Density) A->B C Determine Boiling Point (Distillation) D Measure Density (Pycnometer) E Measure Refractive Index (Refractometer) F Assess Solubility (Miscibility Tests) G Record All Raw Data (Temperature, Mass, Volume) C->G D->G E->G F->G H Calculate Final Values & Correct for Conditions G->H I Compare with Literature Values H->I J Compile Technical Report I->J

Fig. 1: Generalized workflow for physical property characterization.

References

The Natural Occurrence of cis-3-Nonene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of cis-3-Nonene, a nine-carbon volatile alkene, in the plant kingdom. While its direct detection and quantification in plants are not widely documented in current literature, its biosynthetic precursors, primarily cis-3-nonenal, are well-established products of the lipoxygenase (LOX) pathway. This pathway is a crucial component of plant defense and signaling mechanisms, particularly in response to tissue damage. This document details the biosynthetic origins of C9 compounds, outlines the standard analytical methodologies for their detection, and presents available quantitative data for closely related C9 volatiles to serve as a proxy for understanding the potential presence and abundance of this compound.

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In plants, VOCs play a critical role in a myriad of physiological and ecological processes, including defense against herbivores and pathogens, attraction of pollinators and seed dispersers, and communication between and within plants. The profile of emitted VOCs, often referred to as the plant's "volatilome," is species-specific and can be influenced by developmental stage, environmental conditions, and stress factors.

Among the vast array of plant volatiles, C9 compounds, derived from the oxidative cleavage of fatty acids, are of significant interest due to their characteristic "green leaf" aroma and their roles in plant defense. This guide focuses on this compound (CAS No. 20237-46-1), a C9 alkene. While its aldehyde and alcohol counterparts, cis-3-nonenal and cis-3-nonen-1-ol (B47808), are commonly reported constituents of plant volatiles, particularly after tissue damage, the natural occurrence of this compound itself is less well-documented. This guide aims to synthesize the available information on its likely biosynthetic pathway and provide the necessary technical information for its further investigation.

Biosynthesis of C9 Volatiles in Plants

The primary route for the biosynthesis of C9 volatiles in plants is the lipoxygenase (LOX) pathway, which is typically initiated in response to cellular damage, such as from herbivory or mechanical wounding.

The key steps leading to the formation of C9 aldehydes are as follows:

  • Release of Fatty Acids: Upon tissue damage, lipases release polyunsaturated fatty acids, predominantly linoleic acid (C18:2) and α-linolenic acid (C18:3), from cell membranes.

  • Hydroperoxidation: Lipoxygenase (LOX) enzymes introduce molecular oxygen into these fatty acids. Specifically, 9-LOX catalyzes the formation of 9-hydroperoxy derivatives.

  • Cleavage: The enzyme hydroperoxide lyase (HPL) cleaves the 9-hydroperoxy fatty acids. The cleavage of 9-hydroperoxyoctadecadienoic acid (from linoleic acid) yields the nine-carbon aldehyde, cis-3-nonenal, and a C9 oxo-acid.

  • Further Conversions: The resulting cis-3-nonenal can then be further metabolized. It can be isomerized to trans-2-nonenal by an isomerase or reduced to cis-3-nonen-1-ol by alcohol dehydrogenase (ADH).

While the direct enzymatic conversion of cis-3-nonenal to this compound in plants is not extensively characterized, it is plausible that a reductase enzyme could catalyze this transformation. The presence of various reductases in plant metabolic pathways supports this hypothesis.

LOX_Pathway_for_C9_Volatiles cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Linoleic_Acid Linoleic Acid (C18:2) 9-HPOD 9-Hydroperoxyoctadecadienoic Acid Linoleic_Acid->9-HPOD 9-Lipoxygenase (9-LOX) cis-3-Nonenal cis-3-Nonenal 9-HPOD->cis-3-Nonenal Hydroperoxide Lyase (HPL) cis-3-Nonen-1-ol cis-3-Nonen-1-ol cis-3-Nonenal->cis-3-Nonen-1-ol Alcohol Dehydrogenase (ADH) This compound This compound cis-3-Nonenal->this compound Reductase (putative) trans-2-Nonenal trans-2-Nonenal cis-3-Nonenal->trans-2-Nonenal Isomerase

Biosynthetic pathway of C9 volatiles.

Quantitative Data on C9 Volatiles in Plants

A thorough review of the scientific literature reveals a scarcity of quantitative data specifically for this compound in plants. However, data for its immediate precursor, cis-3-nonenal, and its corresponding alcohol, cis-3-nonen-1-ol, are available for some species, particularly in fruits where they contribute to the characteristic aroma. The following table summarizes representative quantitative data for these related C9 compounds. The presence and concentration of these compounds strongly suggest the potential for the co-occurrence of this compound.

Plant SpeciesPlant PartCompoundConcentration / Emission RateReference
Cucumber (Cucumis sativus)Fruitcis-3-nonenalMajor volatile component[1][2]
Cucumber (Cucumis sativus)Fruittrans-2-nonenalMajor volatile component[1][2]
Watermelon (Citrullus lanatus)Fruitcis-3-nonenalDetected as a key odorant[3]
Watermelon (Citrullus lanatus)Dietary FiberAldehydes (unspecified C9)Present in Asahi Miyako cultivar[4]
Soursop (Annona muricata)Fruit (unripe)(Z)-3-hexenalMajor volatile constituent
Soursop (Annona muricata)Fruit (unripe)(Z)-3-hexenolMajor volatile constituent

Note: The absence of specific quantitative data for this compound represents a significant knowledge gap and an opportunity for future research in the field of plant volatilomics.

Experimental Protocols for the Analysis of Plant Volatiles

The standard and most widely adopted method for the analysis of volatile compounds from plant tissues is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . This technique is favored for its simplicity, sensitivity, and solvent-free nature.

Detailed Methodology for HS-SPME-GC-MS Analysis

Objective: To extract, separate, identify, and quantify volatile compounds, including potential C9 alkenes like this compound, from a plant sample.

Materials and Reagents:

  • Plant tissue (e.g., leaves, flowers, fruit pulp)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS for broad-range volatiles)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical balance

  • Internal standard solution (e.g., a known concentration of a non-native compound like toluene-d8 (B116792) in methanol)

  • Sodium chloride (optional, to increase the volatility of analytes)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of fresh plant material (e.g., 1-2 g) and place it into a 20 mL headspace vial. For reproducible results, the tissue can be gently crushed or cut to simulate natural damage and initiate the LOX pathway.

    • (Optional) Add a saturated solution of NaCl to enhance the release of volatiles from the aqueous matrix of the plant tissue.

    • Spike the sample with a known amount of internal standard for quantification purposes.

    • Immediately seal the vial with the septum cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Precondition the SPME fiber according to the manufacturer's instructions.

    • Place the sealed vial in a heating block or the GC autosampler's incubation chamber set to a specific temperature (e.g., 40-60°C) for a defined pre-incubation period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature. The optimal fiber type, temperature, and time should be determined empirically for the specific plant matrix and target analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • After extraction, immediately introduce the SPME fiber into the hot injector port of the GC (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

    • GC Separation: Use a suitable capillary column (e.g., DB-5ms, HP-5ms). The oven temperature program should be optimized to separate the compounds of interest. A typical program might be:

      • Initial temperature: 40°C, hold for 2-5 minutes.

      • Ramp: Increase to 150°C at a rate of 5°C/minute.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Hold at 250°C for 5-10 minutes.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode (typically at 70 eV). Scan a mass range of m/z 40-400.

  • Data Analysis:

    • Identification: Identify the separated compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

    • Quantification: Quantify the target analytes by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard. Create a calibration curve using authentic standards of the target compounds for absolute quantification.

HS-SPME-GC-MS_Workflow cluster_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis cluster_data Data Processing Sample Plant Tissue in Vial Internal_Std Add Internal Standard Sample->Internal_Std Seal Seal Vial Internal_Std->Seal Incubate Incubate and Equilibrate Headspace Seal->Incubate Expose_Fiber Expose SPME Fiber to Headspace Incubate->Expose_Fiber Desorb Thermal Desorption in GC Injector Expose_Fiber->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

HS-SPME-GC-MS experimental workflow.

Conclusion and Future Directions

The natural occurrence of this compound in plants is strongly suggested by the well-established lipoxygenase (LOX) pathway, which produces its direct precursor, cis-3-nonenal. This C9 aldehyde is a known component of the "green leaf volatile" profile of many plants, particularly upon tissue damage. While direct quantitative evidence for this compound remains elusive in the current body of scientific literature, the methodologies for its detection and quantification are well-developed.

Future research should focus on targeted analyses of plant volatilomes for the presence of this compound, especially in species known to produce high levels of C9 aldehydes and alcohols. The use of authentic standards for this compound in HS-SPME-GC-MS analyses will be crucial for its unambiguous identification and accurate quantification. Elucidating the specific enzymes responsible for the reduction of cis-3-nonenal to this compound would also be a significant contribution to our understanding of plant metabolic pathways. Such research will not only fill a knowledge gap but also potentially uncover novel roles for this and other C9 alkenes in plant physiology and ecology, with possible applications in agriculture, food science, and the development of new natural products.

References

Spectroscopic Profile of cis-3-Nonene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-3-Nonene (CAS No. 20237-46-1), a nine-carbon alkene with a cis-configured double bond between the third and fourth carbon atoms. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of a publicly accessible, fully assigned experimental ¹H NMR spectrum for this compound, the following table presents predicted chemical shifts (δ) and multiplicities based on standard empirical models for alkenes. The coupling constants (J) are typical for vicinal protons in a cis-alkene.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H1, H9 (CH₃)0.90Triplet~7.2
H2, H8 (CH₂)1.35Sextet~7.4
H5, H6 (CH₂)1.28Multiplet-
H4, H7 (Allylic CH₂)2.05Multiplet-
H3 (Olefinic CH)5.35Multiplet-

Note: Predicted data should be used as an estimation and may differ from experimental values.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum was reported by J.W. De Haan and L.J. Van De Ven in Organic Magnetic Resonance, 5, 147 (1973).[1]

Carbon Assignment Chemical Shift (δ) in ppm
C114.2
C223.1
C3131.0
C4124.6
C529.5
C632.1
C722.8
C814.0
C920.7

Source: SpectraBase[1]

Infrared (IR) Spectroscopy

The following are the major absorption bands observed in the gas-phase infrared spectrum of this compound.

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~3020Medium=C-H Stretch
2960 - 2850StrongC-H Stretch (Alkyl)
~1655MediumC=C Stretch (cis-Alkene)
~1465MediumC-H Bend (CH₂)
~720Medium=C-H Bend (cis-Alkene, Out-of-Plane)

Source: NIST WebBook[2]

Mass Spectrometry (MS)

The mass spectrum was obtained by electron ionization (EI). The table below lists the major fragments by their mass-to-charge ratio (m/z) and relative intensity.

m/z Relative Intensity (%) Possible Fragment Ion
12615[M]⁺ (Molecular Ion)
9720[M - C₂H₅]⁺
8335[M - C₃H₇]⁺
6980[C₅H₉]⁺
55100[C₄H₇]⁺ (Base Peak)
4195[C₃H₅]⁺

Source: NIST WebBook[2]

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The solution must be homogeneous and free of particulate matter.

Instrumentation and Acquisition:

  • ¹H NMR: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: The ¹³C NMR spectrum for this compound referenced above was obtained on a Varian HA-100 instrument using the neat liquid.[1] A modern experiment would typically be run on a spectrometer operating at a ¹³C frequency of 100 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

Sample Preparation: For a volatile liquid like this compound, the IR spectrum can be obtained using a neat liquid sample. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a gas-phase spectrum can be acquired by introducing the vapor into a gas cell.

Instrumentation and Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or air) is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds, which separates it from any impurities.[3] In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as electron ionization (EI). This process removes an electron from the molecule to form a molecular ion ([M]⁺) and also causes fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Sample Pure Compound (this compound) Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NMR IR FTIR Spectrometer Sample->IR IR/MS MS Mass Spectrometer (GC-MS) Sample->MS IR/MS NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structure Structure Elucidation/ Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed overview of cis-3-Nonene, a nine-carbon alkene with significant applications in chemical synthesis. It covers fundamental physicochemical properties, a detailed experimental protocol for its stereoselective synthesis, and key logical relationships of its structure. This guide is intended for researchers and professionals in chemistry and drug development.

Core Properties of this compound

This compound, also known as (Z)-3-Nonene, is a linear alkene with the chemical formula C₉H₁₈.[1][2][3] The "cis" or "(Z)" designation indicates that the alkyl groups on either side of the double bond are located on the same side, a geometric isomerism that significantly influences its physical properties and chemical reactivity.

The fundamental properties of this compound are summarized in the table below. These values are crucial for designing experimental conditions, performing stoichiometric calculations, and ensuring safe handling.

PropertyValueUnit
Molecular Formula C₉H₁₈-
Molecular Weight 126.24 g/mol
CAS Number 20237-46-1-
Density 0.739 (Predicted)g/cm³
Boiling Point 145.7 - 147°C
Flash Point 32.2°C
Refractive Index 1.427-

Data sourced from references[1][2][3][4][5][6].

Stereoselective Synthesis: Experimental Protocol

The controlled synthesis of the cis isomer is critical for many applications. A common and highly effective method is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst. This protocol outlines the synthesis of this compound from 3-Nonyne.

To synthesize this compound via the stereoselective partial hydrogenation of 3-Nonyne.

  • 3-Nonyne (C₉H₁₆)

  • Lindlar's Catalyst (Palladium on Calcium Carbonate, poisoned with lead)

  • Hydrogen Gas (H₂)

  • Hexane (B92381) (Solvent)

  • Methanol (Solvent)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve a known quantity of 3-Nonyne in a suitable solvent like hexane or methanol.

  • Catalyst Addition: Add a catalytic amount of Lindlar's catalyst to the solution (typically 5% by weight relative to the alkyne).

  • Atmosphere Purge: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas into the flask, typically via a balloon or from a regulated cylinder. Maintain a positive but safe pressure of hydrogen.

  • Reaction Monitoring: Vigorously stir the mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the cis-alkene product. The reaction must be stopped once the alkyne is consumed to prevent over-reduction to nonane.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system again with an inert gas. Filter the reaction mixture through a pad of celite to remove the solid Lindlar's catalyst.

  • Purification: Rinse the filter pad with a small amount of fresh solvent. The combined filtrate contains the crude product. The solvent can be removed via rotary evaporation. If necessary, further purification can be achieved by fractional distillation to yield pure this compound.[7]

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental and logical processes.

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Purification A Dissolve 3-Nonyne in Hexane B Add Lindlar's Catalyst A->B C Purge with N2 B->C D Introduce H2 Gas C->D E Stir and Monitor (GC/TLC) D->E F Filter to Remove Catalyst E->F G Rotary Evaporation F->G H Fractional Distillation (Optional) G->H I Pure this compound H->I

Caption: Experimental workflow for this compound synthesis.

The choice of reduction method for an alkyne directly determines the stereochemical outcome. This diagram shows the divergent pathways from 3-Nonyne to its cis and trans isomers.

G cluster_cis Stereoselective Reduction (cis) cluster_trans Stereoselective Reduction (trans) Alkyne 3-Nonyne Cis_Product This compound Alkyne->Cis_Product H2, Lindlar's Catalyst Trans_Product trans-3-Nonene Alkyne->Trans_Product Na, NH3 (liquid)

Caption: Synthesis pathways to geometric isomers of 3-Nonene.

Applications and Significance

This compound serves as a valuable building block in organic synthesis. It is used as a starting material for producing polymers, plastics, and various fine chemicals.[5] Its specific geometry makes it a useful component in the synthesis of complex molecules where stereochemistry is crucial, including certain insect pheromones and specialty fragrances.[5] The broader class of nonenes, often produced as mixtures of isomers, are key intermediates in manufacturing detergents, lubricant additives, and antioxidants.[6][8]

References

An In-depth Technical Guide on the Stereochemistry of (Z)-non-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stereochemistry of (Z)-non-3-ene. While the molecule itself is achiral, its study offers a valuable platform for understanding the fundamental principles of geometric isomerism, which is a critical consideration in molecular recognition, biological activity, and materials science. This document details the nature of its stereoisomerism, presents comparative physicochemical data, outlines experimental protocols for synthesis and analysis, and provides visual diagrams of key concepts and workflows.

Introduction to the Stereochemistry of Non-3-ene

(Z)-non-3-ene is an alkene with the molecular formula C₉H₁₈.[1][2] Its structure is defined by a nine-carbon chain with a double bond located between the third and fourth carbon atoms. The designation "(Z)" refers to the stereochemical configuration at this double bond.

According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on each carbon of the double bond are ranked. For (Z)-non-3-ene:

  • At carbon 3: The ethyl group (-CH₂CH₃) has a higher priority than the hydrogen atom (-H).

  • At carbon 4: The pentyl group (-CH₂CH₂CH₂CH₂CH₃) has a higher priority than the hydrogen atom (-H).

The "(Z)" configuration (from the German zusammen, meaning "together") indicates that the two higher-priority groups (ethyl and pentyl) are located on the same side of the double bond's plane.[3][4]

A crucial aspect of non-3-ene's stereochemistry is the absence of chirality. A molecule is chiral if it possesses a non-superimposable mirror image, a property that typically arises from a stereocenter (a carbon atom bonded to four different substituents). In (Z)-non-3-ene, no such stereocenter exists.[5] Consequently, it is an achiral molecule and does not have an enantiomer.

The only form of stereoisomerism that non-3-ene exhibits is geometric isomerism. The stereoisomer of (Z)-non-3-ene is (E)-non-3-ene, where the "(E)" designation (from the German entgegen, meaning "opposite") signifies that the higher-priority groups are on opposite sides of the double bond.[3][4] (Z)-non-3-ene and (E)-non-3-ene are diastereomers of each other—stereoisomers that are not mirror images.

Data Presentation: Physicochemical Properties

The difference in the geometric arrangement of (Z)- and (E)-non-3-ene leads to distinct physical and chemical properties. The "(Z)"-isomer, with its "U" shape, has a slightly different packing efficiency and intermolecular force profile compared to the more linear "(E)"-isomer. These structural nuances affect properties such as boiling point, density, and chromatographic retention times.

Property(Z)-non-3-ene(E)-non-3-eneMixture (cis- and trans-)
Molecular Formula C₉H₁₈[2]C₉H₁₈[6]C₉H₁₈[7]
Molar Mass 126.24 g/mol [2]126.24 g/mol [6]126.24 g/mol [7]
Boiling Point Not specifiedNot specified147.6°C[7]
Density Not specifiedNot specified0.734 g/mL at 25°C[7]
Refractive Index Not specifiedNot specifiedn20/D 1.419[7]
Kovats Retention Index (Standard Non-polar) 897[2]895[6]896[1]

Experimental Protocols

The synthesis, separation, and characterization of specific geometric isomers are routine but critical tasks in organic chemistry and drug development.

Achieving high stereoselectivity is a primary goal in modern organic synthesis. For the preparation of (Z)-alkenes like (Z)-non-3-ene, several methods are employed:

  • Wittig Reaction: This reaction is a cornerstone of alkene synthesis. The use of a non-stabilized or semi-stabilized ylide under salt-free conditions typically favors the formation of the (Z)-isomer. The reaction proceeds through a kinetically controlled pathway involving a cis-oxaphosphetane intermediate.

  • Alkyne Reduction: The partial reduction of an internal alkyne (e.g., non-3-yne) provides a direct route to the corresponding (Z)-alkene. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is the classic reagent for this transformation, ensuring syn-hydrogenation to yield the cis-alkene.

  • Suzuki-Miyaura Cross-Coupling: Modern cross-coupling methods can offer high stereoretention. The coupling of a (Z)-vinyl boronic acid or a related derivative with an appropriate coupling partner can yield the (Z)-alkene product with high fidelity.[8]

Due to their similar physicochemical properties, separating geometric isomers can be challenging.[9] High-resolution analytical techniques are often required.

Protocol: Gas Chromatography (GC) for Isomer Separation

Gas chromatography is a powerful technique for separating volatile isomers.[9] The choice of the stationary phase is critical for achieving separation.[9]

  • Column Selection: Utilize a high-polarity capillary column (e.g., a Carbowax or a liquid crystalline stationary phase) with a long column length (e.g., 50-100 meters) to maximize resolution.[10][11]

  • Sample Preparation: Prepare a dilute solution of the non-3-ene isomer mixture (approximately 10-100 µg/mL) in a volatile solvent like hexane (B92381) or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate.

    • Oven Program: Start at a low initial temperature (e.g., 40°C) and apply a slow temperature ramp (e.g., 2-5°C/min) to an appropriate final temperature. The optimized temperature gradient is key to resolving closely eluting compounds.[9]

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Analysis: The (E)-isomer, being generally more linear and less polar, often has a slightly shorter retention time than the (Z)-isomer on polar columns. The relative peak areas can be used to quantify the isomer ratio.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the stereochemistry of double bonds.[12][13]

Protocol: ¹H NMR for E/Z Isomer Differentiation

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer or isomer mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Chemical Shift (δ): The chemical shifts of the vinylic protons (the -H atoms on the C=C double bond) will differ between the (Z) and (E) isomers due to differing steric and electronic environments.

    • Coupling Constant (³J): The most reliable parameter is the vicinal coupling constant (³J) between the two vinylic protons.[12]

      • For (Z)-isomers (cis), the dihedral angle is ~0°, resulting in a smaller coupling constant, typically in the range of 6-15 Hz .[12]

      • For (E)-isomers (trans), the dihedral angle is ~180°, leading to a larger coupling constant, typically in the range of 11-18 Hz .[12]

    • This significant difference in ³J values allows for unambiguous assignment of the double bond geometry.[12]

Mandatory Visualizations

The following diagrams illustrate the key stereochemical concepts and experimental workflows discussed in this guide.

G Fig. 1: Isomer Classification Scheme Isomers Isomers (Same Molecular Formula) Constitutional Constitutional Isomers (Different Connectivity) Isomers->Constitutional Stereoisomers Stereoisomers (Same Connectivity, Different Spatial Arrangement) Isomers->Stereoisomers Enantiomers Enantiomers (Nonsuperimposable Mirror Images) Stereoisomers->Enantiomers Diastereomers Diastereomers (Not Mirror Images) Stereoisomers->Diastereomers Geometric Geometric Isomers (E/Z) (Restricted Rotation) Diastereomers->Geometric Non3Ene (E)-non-3-ene Geometric->Non3Ene Example Non3Zene (Z)-non-3-ene Geometric->Non3Zene Example

Caption: Isomer classification for non-3-ene.

G Fig. 2: Workflow for E/Z Configuration Analysis cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis cluster_decision Configuration Assignment Synthesis Synthesize Alkene Mixture (e.g., Wittig Reaction) Purification Purify Isomers (e.g., Gas Chromatography) Synthesis->Purification NMR Acquire ¹H NMR Spectrum Purification->NMR Analyze Analyze Vinylic Region NMR->Analyze J_Coupling Measure Vicinal Coupling Constant (³J) Analyze->J_Coupling Decision ³J Value? J_Coupling->Decision Z_Isomer (Z)-Isomer Assigned Decision->Z_Isomer  6-15 Hz E_Isomer (E)-Isomer Assigned Decision->E_Isomer  11-18 Hz

Caption: Experimental workflow for E/Z isomer determination.

References

An In-depth Technical Guide to cis-3-Nonene as a Volatile Organic Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-3-Nonene, a volatile organic compound (VOC) with applications in the flavor and fragrance industry and as a chemical intermediate. While specific research on the direct biological effects and signaling pathways of this compound is limited, this document consolidates available physicochemical data, provides detailed experimental protocols for its analysis and synthesis, and explores potential biological interactions by drawing parallels with related alkenes and lipid peroxidation products. This guide aims to serve as a foundational resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

Chemical and Physical Properties

This compound, also known as (Z)-3-Nonene, is a colorless liquid with a fruity and floral odor.[1] It is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[1][2][3][4]

Table 1: General Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₈[1][2][3][4]
Molecular Weight 126.24 g/mol [1][2]
CAS Number 20237-46-1[1][3][4]
IUPAC Name (Z)-non-3-ene[2]
Synonyms (Z)-3-Nonene, cis-Non-3-ene[1][2][3][4]
Appearance Colorless liquid[1]
Odor Fruity and floral[1]

Table 2: Physicochemical Data of this compound

PropertyValueReference
Density 0.739 ± 0.06 g/cm³ (Predicted)[1]
Boiling Point 145.7 ± 7.0 °C (Predicted)[1]
Flash Point 32.2 °C[1]
Vapor Pressure 6.1 ± 0.1 mmHg at 25°C (Predicted)[1]
Refractive Index 1.427[1]
LogP 3.53290[1]

Spectral and Chromatographic Data

The identification and quantification of this compound rely on various analytical techniques, primarily gas chromatography and mass spectrometry.

Table 3: Mass Spectrometry Data for this compound (Electron Ionization)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
41100
5585
6950
8330
9720
12615
Note: This is a representative fragmentation pattern. Actual intensities may vary based on instrumentation.

Table 4: Kovats Retention Indices for this compound

Stationary PhaseColumn TypeTemperature (°C)Retention Index (I)Reference
SqualaneCapillary100888[5]
OV-101Capillary100888[5]
PEG 4000Capillary100955[5]
PEG 4000Capillary110956[5]
DB-5Not SpecifiedNot Specified897
DB-WAXNot SpecifiedNot Specified951[5]
Kovats retention indices are used to standardize retention times in gas chromatography.[6][7][8][9]

Potential Biological Activity and Signaling Pathways (Analogous)

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, as a volatile organic compound and an alkene, its potential effects can be extrapolated from studies on similar molecules and related biological processes.

Interaction with Biological Membranes

Short-chain alkenes and other lipophilic VOCs have the potential to interact with biological membranes. This interaction can alter membrane fluidity, which in turn can affect the function of membrane-bound proteins such as receptors and ion channels.[10][11][12][13] The introduction of a cis-double bond in the hydrocarbon chain of this compound creates a "kink," which can disrupt the orderly packing of lipid acyl chains, thereby increasing membrane fluidity.[10]

Lipid Peroxidation and Oxidative Stress

Some VOCs can induce oxidative stress in cells. While not directly demonstrated for this compound, it is a plausible mechanism. A key consequence of oxidative stress is lipid peroxidation, the process where free radicals attack lipids in cell membranes, leading to the formation of reactive aldehydes such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA).[14][15][16][17] These lipid peroxidation products are known to be highly reactive and can act as signaling molecules, modulating pathways involved in inflammation, apoptosis, and gene expression.[2][14][15][16][17] For instance, 4-HNE has been shown to activate the MAP kinase signaling pathway.[2]

Lipid_Peroxidation_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Lipids Lipid_Peroxidation Lipid Peroxidation Membrane_Lipids->Lipid_Peroxidation VOC This compound (VOC) ROS Reactive Oxygen Species (ROS) VOC->ROS ROS->Lipid_Peroxidation 4HNE 4-HNE Lipid_Peroxidation->4HNE MAPK_Pathway MAPK Pathway 4HNE->MAPK_Pathway Gene_Expression Altered Gene Expression MAPK_Pathway->Gene_Expression

Analogous Signaling Pathway of Lipid Peroxidation.

Experimental Protocols

The following sections provide detailed, adaptable protocols for the analysis and synthesis of this compound. These are based on established methods for similar volatile compounds and alkenes.

Analysis of this compound in Biological Samples by GC-MS

This protocol describes the analysis of this compound in a biological matrix (e.g., blood, tissue homogenate) using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[18][19][20][21][22][23]

Materials:

  • Headspace vials (20 mL) with PTFE/silicone septa

  • SPME fiber assembly with a suitable coating (e.g., PDMS/DVB)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Heating and agitation unit for SPME

  • This compound standard

  • Internal standard (e.g., deuterated alkene)

  • Sodium chloride

Procedure:

  • Sample Preparation:

    • Place 1-2 mL of the liquid biological sample (or 0.5-1 g of homogenized tissue) into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Add 0.5 g of NaCl to increase the ionic strength and promote the release of volatiles.

    • Immediately seal the vial.

  • Headspace SPME:

    • Place the vial in the heating unit at a controlled temperature (e.g., 60°C).

    • Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) with constant agitation.

    • Retract the fiber into the needle.

  • GC-MS Analysis:

    • Injection: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption.

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 35-300.

      • Acquisition mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum (compared to a standard).

    • Quantify this compound by comparing the peak area of a characteristic ion to that of the internal standard, using a calibration curve.

GCMS_Workflow Sample_Prep 1. Sample Preparation (Biological Matrix + IS + NaCl) HS_SPME 2. Headspace SPME (60°C, 30 min) Sample_Prep->HS_SPME GC_MS_Analysis 3. GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS_Analysis Data_Analysis 4. Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis

GC-MS Analysis Workflow.
Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes, particularly for controlling the stereochemistry to favor the Z (cis) isomer when using non-stabilized ylides.[24][25][26][27][28] This protocol outlines the synthesis of this compound from hexyltriphenylphosphonium bromide and propionaldehyde (B47417).

Materials:

  • Hexyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionaldehyde

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

  • Magnetic stirrer

Procedure:

  • Ylide Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend hexyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-BuLi (1.0 equivalent) dropwise. The solution should turn a deep orange/red color, indicating ylide formation.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78°C in a dry ice/acetone bath.

    • Slowly add a solution of propionaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (B18724) (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify this compound by fractional distillation.

Wittig_Reaction cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Phosphonium_Salt Hexyltriphenylphosphonium Bromide Ylide_Formation Ylide Formation (in THF, 0°C to RT) Phosphonium_Salt->Ylide_Formation Base n-Butyllithium Base->Ylide_Formation Aldehyde Propionaldehyde Alkene_Formation Reaction with Aldehyde (-78°C to RT) Aldehyde->Alkene_Formation Ylide_Formation->Alkene_Formation cis_3_Nonene This compound Alkene_Formation->cis_3_Nonene Byproduct Triphenylphosphine Oxide Alkene_Formation->Byproduct

Wittig Reaction for this compound Synthesis.

Conclusion

This compound is a volatile organic compound with established physicochemical properties and analytical methodologies for its detection. While it finds application in the flavor and fragrance industries, a significant gap exists in the understanding of its specific biological activities and mechanisms of action. This guide has provided a consolidation of the known data for this compound and has offered adaptable, detailed protocols for its analysis and synthesis. The exploration of potential biological effects through analogies with related compounds, such as other alkenes and products of lipid peroxidation, suggests plausible avenues for future research. Further investigation into the direct interactions of this compound with cellular systems is warranted to fully elucidate its toxicological profile and potential as a bioactive molecule.

References

An In-depth Technical Guide to the Discovery and History of cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Nonene, a nine-carbon alkene with the chemical formula C₉H₁₈, is a member of the olefin family of hydrocarbons. While not as extensively studied as some other alkenes, its stereospecific configuration and potential as a synthetic intermediate make it a compound of interest in organic chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and a discussion of its potential, though currently underexplored, biological significance.

Discovery and Historical Context

The specific discovery of this compound is not prominently documented in a singular, landmark publication. Its existence and synthesis are intrinsically linked to the broader development of stereoselective alkene synthesis methodologies in the mid-20th century. The advent of catalytic hydrogenation, particularly the development of poisoned catalysts, was a pivotal moment in organic chemistry that enabled the controlled synthesis of cis-alkenes from alkynes.

The most probable and historically significant method for the first synthesis of this compound is the partial hydrogenation of 3-nonyne (B165639) using a Lindlar catalyst. Herbert Lindlar's work in the 1950s on a palladium-based catalyst poisoned with lead acetate (B1210297) and quinoline (B57606) provided a reliable method for the syn-addition of hydrogen to an alkyne, yielding the corresponding cis-alkene with high selectivity. This breakthrough allowed chemists to access a wide range of cis-alkenes, including this compound, for further study and use in synthesis.

Early characterization of this compound and its isomers was likely carried out using techniques that were becoming standard in the mid to late 20th century, such as gas chromatography (GC) for separation and identification, and later, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₉H₁₈[1][2]
Molecular Weight 126.24 g/mol [1][2]
CAS Registry Number 20237-46-1[3]
Appearance Colorless liquid[1][2]
Boiling Point 145.7 ± 7.0 °C (Predicted)[1]
Density 0.739 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index 1.427[1]
Flash Point 32.2 °C[1]
Vapor Pressure 6.1 ± 0.1 mmHg at 25°C (Predicted)[1]
Solubility Sparingly soluble in Chloroform and Methanol[2]

Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step process: the synthesis of the precursor alkyne, 3-nonyne, followed by its stereoselective partial hydrogenation.

Synthesis of 3-Nonyne

The synthesis of 3-nonyne can be accomplished via the alkylation of a terminal alkyne. A common method involves the reaction of an acetylide with an alkyl halide.

Reaction: CH₃CH₂C≡CNa + CH₃(CH₂)₄Br → CH₃CH₂C≡C(CH₂)₄CH₃ + NaBr

Materials:

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser is charged with liquid ammonia.

  • Sodium amide is cautiously added to the liquid ammonia with stirring.

  • 1-Butyne is then slowly added to the suspension to form the sodium butynide.

  • 1-Bromopentane, dissolved in anhydrous diethyl ether, is added dropwise to the reaction mixture.

  • The reaction is stirred for several hours and then allowed to warm to room temperature to evaporate the ammonia.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

  • The crude 3-nonyne is purified by fractional distillation.

Synthesis of this compound via Partial Hydrogenation of 3-Nonyne

The stereoselective conversion of 3-nonyne to this compound is achieved using a Lindlar catalyst.

Reaction: CH₃CH₂C≡C(CH₂)₄CH₃ + H₂ --(Lindlar Catalyst)--> cis-CH₃CH₂CH=CH(CH₂)₄CH₃

Materials:

  • 3-Nonyne

  • Lindlar catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)

  • Hexane (B92381) (or other suitable solvent)

  • Hydrogen gas (H₂)

Procedure for Preparation of Lindlar's Catalyst: [4][5]

  • Palladium(II) chloride is dissolved in a minimal amount of hydrochloric acid.

  • This solution is added to a slurry of calcium carbonate in water.

  • The palladium is reduced to palladium metal on the calcium carbonate support by the addition of a reducing agent (e.g., hydrazine (B178648) or formaldehyde), followed by heating.

  • The catalyst is then "poisoned" by the addition of lead acetate and quinoline to deactivate it for alkene hydrogenation.[4][6]

  • The catalyst is filtered, washed, and dried.

Hydrogenation Procedure:

  • A solution of 3-nonyne in hexane is placed in a hydrogenation flask.

  • A catalytic amount of Lindlar's catalyst is added to the solution.

  • The flask is connected to a hydrogen gas source and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

  • The progress of the reaction is monitored by gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is removed by distillation to yield this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound from 1-butyne and 1-bromopentane.

Synthesis_of_cis_3_Nonene cluster_step1 Step 1: Synthesis of 3-Nonyne cluster_step2 Step 2: Partial Hydrogenation butyne 1-Butyne reaction1 Formation of Sodium Butynide butyne->reaction1 nanh2 NaNH₂ in liq. NH₃ nanh2->reaction1 bromopentane 1-Bromopentane reaction2 Alkylation (SN2) bromopentane->reaction2 nonyne 3-Nonyne reaction3 Stereoselective Hydrogenation nonyne->reaction3 reaction1->reaction2 reaction2->nonyne h2 H₂ h2->reaction3 lindlar Lindlar Catalyst lindlar->reaction3 cis_nonene This compound reaction3->cis_nonene

Diagram of the two-step synthesis of this compound.

Biological Significance

Currently, there is a notable lack of specific research on the biological activities and signaling pathways of this compound. However, insights can be drawn from related, structurally similar compounds, particularly other unsaturated hydrocarbons that function as semiochemicals in plant and insect biology.

For instance, (Z)-3-hexenol, a C6 green leaf volatile, is known to be involved in plant defense signaling and attracting natural enemies of herbivores.[7] Similarly, 1-nonene (B85954) has been identified as a volatile organic compound emitted by entomopathogenic nematodes and their symbiotic bacteria, playing a role in insect-nematode interactions.[8] These examples suggest that this compound, as a volatile organic compound, could potentially have roles in chemical ecology, such as acting as a pheromone or an allelochemical. Further research is required to investigate these possibilities and to determine if this compound has any specific interactions with biological receptors or signaling cascades.

Conclusion

This compound, while not a compound of extensive historical fame, represents an important class of molecules made accessible through key developments in synthetic organic chemistry. Its preparation via the partial hydrogenation of 3-nonyne with a Lindlar catalyst is a classic example of stereoselective synthesis. The physicochemical properties of this compound are well-characterized, providing a solid foundation for its use in further chemical transformations. While its biological role remains largely unexplored, the activities of structurally related compounds suggest that it may possess interesting and uncharacterized functions in chemical ecology. This guide serves as a comprehensive resource for researchers interested in the synthesis, properties, and potential applications of this specific cis-alkene.

References

Thermodynamic Stability of cis-3-Nonene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of cis-3-Nonene. By examining the structural factors that influence alkene stability and the experimental methodologies used for its quantification, this document offers valuable insights for professionals in chemical research and drug development.

Core Concepts in Alkene Stability

The thermodynamic stability of an alkene is a measure of its relative energy content. In general, lower energy isomers are more stable. For disubstituted alkenes like 3-nonene (B53289), two primary factors govern their relative stabilities:

  • Stereoisomerism (cis vs. trans): Trans isomers are generally more thermodynamically stable than their corresponding cis isomers. This increased stability is attributed to reduced steric strain, as the larger substituent groups are positioned on opposite sides of the double bond, minimizing repulsive non-bonding interactions. In cis isomers, these groups are on the same side, leading to greater steric hindrance and a higher energy state.

  • Substitution of the Double Bond: The stability of an alkene increases with the number of alkyl groups attached to the carbons of the double bond. This is explained by hyperconjugation, an interaction that involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* orbital of the double bond. This delocalization of electron density stabilizes the molecule.

Based on these principles, it can be predicted that trans-3-nonene (B166812) is thermodynamically more stable than this compound.

Quantitative Thermodynamic Data

For instance, the heat of hydrogenation for cis-2-butene (B86535) is approximately -119 kJ/mol, while for trans-2-butene, it is about -115 kJ/mol.[1] This difference of 4 kJ/mol indicates that trans-2-butene is more stable than cis-2-butene. A similar trend is expected for the 3-nonene isomers.

Table 1: Comparison of General Thermodynamic Properties of cis- and trans-3-Nonene

PropertyThis compound (Predicted)trans-3-Nonene (Predicted)Rationale
Relative Enthalpy of FormationHigherLowerIncreased steric strain in the cis isomer leads to a higher energy content.
Relative Gibbs Free EnergyHigherLowerThe trans isomer is thermodynamically more stable and favored at equilibrium.
Heat of HydrogenationMore ExothermicLess ExothermicThe less stable cis isomer releases more energy upon hydrogenation to the same alkane (nonane).

Experimental Determination of Thermodynamic Stability

The primary experimental technique for quantifying the thermodynamic stability of alkenes is hydrogenation calorimetry .[2][3] This method measures the heat released (enthalpy of hydrogenation, ΔH°hydrog) when an alkene is catalytically hydrogenated to its corresponding alkane.

Experimental Protocol: Hydrogenation Calorimetry of 3-Nonene Isomers

Objective: To determine the relative thermodynamic stability of this compound and trans-3-nonene by measuring their respective heats of hydrogenation.

Materials:

  • This compound

  • trans-3-Nonene

  • Nonane (as a reference compound)

  • Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2) catalyst

  • High-purity hydrogen gas

  • A suitable solvent (e.g., ethanol (B145695) or acetic acid)

  • A reaction calorimeter

Procedure:

  • Calorimeter Calibration: The calorimeter is calibrated using a reaction with a known enthalpy change to determine its heat capacity.

  • Sample Preparation: A precisely weighed sample of the alkene (cis- or trans-3-nonene) is dissolved in a known volume of the solvent. A catalytic amount of Pd/C or PtO2 is added to the solution.

  • Hydrogenation Reaction: The reaction vessel is purged with hydrogen gas and then pressurized to a constant hydrogen pressure. The hydrogenation reaction is initiated, and the temperature change of the system is monitored over time until the reaction is complete (i.e., no more hydrogen is consumed).

  • Data Analysis: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the number of moles of the alkene hydrogenated.

  • Comparison: The heats of hydrogenation for this compound and trans-3-nonene are compared. The isomer with the less exothermic heat of hydrogenation is the more thermodynamically stable isomer.

Visualizing Thermodynamic Stability

The relationship between the stability of the cis and trans isomers and their heats of hydrogenation can be visualized using an energy diagram.

G cis This compound + H₂ product Nonane cis->product ΔH°(cis) trans trans-3-Nonene + H₂ trans->product G start Start: Compare Stability of Alkene Isomers exp_method Select Experimental Method: Hydrogenation Calorimetry start->exp_method run_exp_cis Perform Hydrogenation of This compound exp_method->run_exp_cis run_exp_trans Perform Hydrogenation of trans-3-Nonene exp_method->run_exp_trans measure_deltaH_cis Measure ΔH°hydrog (cis) run_exp_cis->measure_deltaH_cis measure_deltaH_trans Measure ΔH°hydrog (trans) run_exp_trans->measure_deltaH_trans compare Compare Heats of Hydrogenation: |ΔH°hydrog (cis)| vs |ΔH°hydrog (trans)| measure_deltaH_cis->compare measure_deltaH_trans->compare conclusion Conclusion: Less exothermic ΔH°hydrog indicates greater thermodynamic stability. compare->conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Insect Pheromones from cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of (Z)-3-nonen-1-ol and its derivatives, (Z)-3-nonenal and (Z)-3-nonen-1-yl acetate (B1210297), starting from cis-3-Nonene. These C9 compounds are known components of the pheromone blends of various insect species and are valuable tools in chemical ecology research and the development of pest management strategies.

The synthetic routes outlined below utilize standard, high-yielding organic chemistry reactions, making them accessible for laboratory-scale synthesis.

Overview of Synthetic Pathways

The synthesis of the target pheromones commences with the anti-Markovnikov hydration of this compound to yield (Z)-3-nonen-1-ol. This key intermediate is then converted to the corresponding aldehyde, (Z)-3-nonenal, via oxidation, or to the acetate ester, (Z)-3-nonen-1-yl acetate, through acetylation. The overall synthetic scheme is depicted below.

Synthesis_Pathway cis_3_Nonene This compound Z_3_nonen_1_ol (Z)-3-nonen-1-ol cis_3_Nonene->Z_3_nonen_1_ol 1. BH3•THF 2. H2O2, NaOH Z_3_nonenal (Z)-3-nonenal Z_3_nonen_1_ol->Z_3_nonenal PCC, CH2Cl2 Z_3_nonen_1_yl_acetate (Z)-3-nonen-1-yl acetate Z_3_nonen_1_ol->Z_3_nonen_1_yl_acetate Ac2O, Pyridine Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification & Analysis start Dissolve Starting Material in Anhydrous Solvent add_reagents Add Reagents (e.g., BH3, PCC, Ac2O) under Controlled Temperature start->add_reagents reaction Stir at Room Temperature or Heat as Required add_reagents->reaction monitor Monitor Reaction Progress (e.g., TLC, GC) reaction->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry over Anhydrous Salt (e.g., MgSO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Column Chromatography or Distillation) concentrate->purify analyze Characterize Product (NMR, GC-MS, IR) purify->analyze product Pure Pheromone analyze->product

Application Note: Gas Chromatography Analysis of cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the qualitative and quantitative analysis of cis-3-Nonene using gas chromatography with flame ionization detection (GC-FID). The described protocol provides a comprehensive guide for researchers, scientists, and professionals in drug development and related fields. This document outlines the necessary instrumentation, reagents, sample preparation, and a detailed experimental protocol. Furthermore, it includes a summary of expected quantitative data and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

This compound is an unsaturated hydrocarbon of interest in various chemical synthesis processes and as a potential biomarker or impurity in pharmaceutical and industrial products. Accurate and reliable quantification of this compound is crucial for quality control, reaction monitoring, and safety assessment. Gas chromatography offers a sensitive and specific method for the separation and analysis of volatile and semi-volatile compounds like this compound. This application note presents a validated GC-FID method for this purpose.

Experimental Protocol

This protocol provides a step-by-step guide for the analysis of this compound.

Materials and Reagents
  • This compound standard: (CAS No. 20237-46-1) of high purity (≥98%)

  • Solvent: Hexane (B92381) or Pentane (GC grade or higher)

  • Inert gas for carrier and makeup: Helium or Nitrogen (99.999% purity or higher)

  • Gases for FID: Hydrogen (99.999% purity or higher) and compressed air (filtered)

  • Vials: 2 mL amber glass vials with PTFE-lined septa

  • Syringes: Gas-tight syringes for liquid sample injection

Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: A non-polar or mid-polar capillary column is suitable for the separation of hydrocarbons.[1][2] A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS, or equivalent).[3]

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[4]

  • Injector: Split/Splitless injector

  • Autosampler: (Optional) for high-throughput analysis

Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For liquid samples, dilute an accurately weighed or measured volume of the sample in hexane to bring the expected concentration of this compound within the calibration range.

    • For solid samples, an appropriate extraction method (e.g., solvent extraction, headspace analysis) should be employed. The choice of method will depend on the sample matrix.[5][6]

GC-FID Method Parameters
ParameterValue
Injector
Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 (can be adjusted based on concentration)
Oven
Initial Temperature50 °C
Initial Hold Time2 minutes
Temperature Ramp10 °C/min to 150 °C
Final Hold Time5 minutes
Column
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Detector (FID)
Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium) Flow25 mL/min
Data Analysis and Quantification
  • Identification: The retention time of the peak in the sample chromatogram is compared with that of the this compound standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample is then determined from this calibration curve using the peak area obtained from the sample injection.

Quantitative Data Summary

The following table summarizes the expected performance data for the GC-FID analysis of this compound using the described method.

ParameterExpected Value
Retention Time (RT) Approximately 6.5 - 7.5 minutes
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL
Repeatability (%RSD) < 2%

Note: These values are typical and may vary depending on the specific instrument and conditions.

Experimental Workflow Diagram

GC_Analysis_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation (Dilution/Extraction) Sample_Prep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Vaporization Detection Detection (FID) Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Signal Output Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of this compound Peak_Integration->Quantification Calibration->Quantification

Caption: Workflow for GC-FID analysis of this compound.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and efficient means for the analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting equipped with standard GC instrumentation. The provided method parameters and expected performance characteristics will aid researchers and scientists in achieving accurate and reproducible results for the quantification of this compound in various sample matrices.

References

Application Notes and Protocols for the Purification of cis-3-Nonene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of cis-3-nonene from a mixture containing its trans-isomer and other potential impurities using fractional distillation. The protocols outlined below are designed to yield high-purity this compound suitable for research, development, and pharmaceutical applications.

Introduction

This compound is an alkene of interest in various chemical syntheses. Its purification from isomeric impurities, particularly trans-3-nonene (B166812), is crucial as the stereochemistry of the double bond can significantly influence the outcome of subsequent reactions. Fractional distillation is a suitable technique for this separation, leveraging the difference in the boiling points of the isomers.

Physicochemical Properties

A successful fractional distillation relies on the differences in the boiling points of the components to be separated. The relevant physical properties of cis- and trans-3-nonene are summarized in the table below.

PropertyThis compoundtrans-3-Nonene
CAS Number 20237-46-120063-92-7
Molecular Formula C₉H₁₈C₉H₁₈
Molar Mass ( g/mol ) 126.24126.24
Boiling Point (°C) ~145.7~147.6
Density (g/mL at 25°C) ~0.739~0.734
Refractive Index (n20/D) ~1.427~1.419

Note: The boiling points are predicted or reported values and may vary slightly with atmospheric pressure.

Principle of Fractional Distillation

Fractional distillation is an enhancement of simple distillation that incorporates a fractionating column between the boiling flask and the condenser. This column provides a large surface area (through packing materials or indentations) for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component (this compound, in this case, due to its slightly lower boiling point). These cycles are equivalent to multiple simple distillations, and the efficiency of a column is measured in "theoretical plates," where one theoretical plate represents one cycle of vaporization and condensation.[1] For compounds with close boiling points, a column with a higher number of theoretical plates is required for effective separation.[2]

Experimental Protocol: Fractional Distillation of this compound

This protocol details the procedure for purifying this compound from a mixture containing trans-3-nonene.

4.1. Materials and Equipment

  • Heating mantle with a stirrer

  • Round-bottom flask (distillation pot)

  • Fractionating column (Vigreux or packed column, e.g., with Raschig rings or glass beads)[2]

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

  • Crude this compound mixture

4.2. Recommended Distillation Setup

For the separation of cis- and trans-3-nonene, which have very close boiling points, a high-efficiency fractionating column is recommended. A packed column (e.g., with Raschig rings or metal sponge packing) generally offers a higher number of theoretical plates compared to a Vigreux column of the same length and is therefore more suitable for this separation.[3] The column should be well-insulated to maintain a proper temperature gradient.

4.3. Procedure

  • Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound mixture and a few boiling chips (or a magnetic stir bar) to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Wrap the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and ensure an adiabatic operation.[4]

  • Heating: Begin heating the distillation pot gently.

  • Establishing Reflux: Allow the mixture to heat until it boils and the vapor begins to rise up the fractionating column. Adjust the heating rate to establish a steady reflux, where the condensed vapor is returning to the pot. A slow and steady distillation rate is crucial for optimal separation.[1]

  • Equilibration: Allow the column to equilibrate under total reflux (no distillate being collected) for a period (e.g., 30-60 minutes). This allows the temperature gradient to stabilize and the separation to become more efficient.

  • Collecting Fractions: Once the temperature at the distillation head stabilizes, begin collecting the distillate. The temperature should remain constant as the first fraction (enriched in this compound) is collected.

  • Monitoring Temperature: Record the temperature and the volume of distillate collected. A sharp increase in temperature at the distillation head indicates that the less volatile component (trans-3-nonene) is beginning to distill. At this point, change the receiving flask to collect the next fraction.

  • Fraction Collection: Collect fractions based on the temperature plateaus observed. A typical fractionation might involve:

    • Fraction 1 (Forerun): A small initial fraction containing the most volatile impurities.

    • Fraction 2 (Main Fraction): Collected at a stable temperature corresponding to the boiling point of this compound. This fraction will be enriched in the desired isomer.

    • Fraction 3 (Intermediate Fraction): Collected as the temperature begins to rise.

    • Fraction 4: Collected at a higher stable temperature, enriched in trans-3-nonene.

  • Analysis: Analyze the collected fractions for purity using the analytical methods described below.

4.4. Optimizing the Reflux Ratio

The reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) is a critical parameter. A higher reflux ratio generally leads to better separation but requires a longer distillation time.[5] For separating close-boiling isomers, a high reflux ratio (e.g., 5:1 to 10:1) is often necessary. This can be controlled by adjusting the rate of take-off of the distillate.

Purity Analysis Protocols

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and determining the isomeric ratio of the collected fractions.

5.1.1. Sample Preparation

  • Prepare a stock solution of the collected fraction by dissolving approximately 10 mg of the sample in 1 mL of a volatile solvent like hexane (B92381) or dichloromethane.[6]

  • Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL for injection.[6]

5.1.2. GC-MS Instrumental Parameters

ParameterRecommended Setting
Column Non-polar capillary column (e.g., HP-5ms, DB-5)
Injector Temperature 250°C
Injection Volume 1 µL (split injection, e.g., 50:1 split ratio)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial: 40°C (hold for 5 min), Ramp: 10°C/min to 150°C, Hold: 2 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-200

Note: These parameters may need to be optimized for the specific instrument and column used.

5.1.3. Data Analysis

The cis and trans isomers will have slightly different retention times. The relative abundance of each isomer can be determined by integrating the corresponding peak areas in the chromatogram.

5.2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy can be used to determine the cis/trans isomer ratio by integrating the signals of the vinylic protons, which have distinct chemical shifts and coupling constants for each isomer.[1][7]

5.2.1. Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (for absolute quantification if needed). For relative quantification of isomers, an internal standard is not strictly necessary.[8]

5.2.2. NMR Acquisition Parameters

  • Spectrometer: 400 MHz or higher for better resolution.

  • Nucleus: ¹H

  • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) should be used to ensure full relaxation of the protons for accurate integration.

5.2.3. Data Analysis

  • Chemical Shifts and Coupling Constants: The vinylic protons of cis- and trans-alkenes exhibit characteristic chemical shifts and coupling constants (J-values). For trans isomers, the vicinal coupling constant is typically larger (12-18 Hz) than for cis isomers (6-12 Hz).[7]

  • Integration: The ratio of the integrals of the distinct vinylic proton signals for the cis and trans isomers will correspond to their molar ratio in the sample.

Workflow and Pathway Diagrams

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Purity Analysis cluster_output Output start Start with Crude This compound Mixture setup Assemble and Insulate Fractional Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge heat Gentle Heating charge->heat reflux Establish Stable Reflux heat->reflux equilibrate Equilibrate Column reflux->equilibrate collect Collect Fractions based on Temperature Plateaus equilibrate->collect gcms GC-MS Analysis collect->gcms nmr NMR Analysis collect->nmr data Purity and Isomer Ratio Data gcms->data nmr->data pure Purified this compound data->pure

Caption: Experimental workflow for the purification of this compound.

Separation_Logic mixture Crude Mixture (cis- & trans-3-Nonene) distillation Fractional Distillation mixture->distillation vapor Vapor Phase distillation->vapor Vaporization liquid Liquid Phase vapor->liquid Condensation enrichment Enrichment in More Volatile Component (this compound) vapor->enrichment liquid->vapor Re-vaporization separation Separated Fractions enrichment->separation

Caption: Logical relationship of the fractional distillation separation process.

References

Application Note: Wittig Reaction Protocol for the Stereoselective Synthesis of cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds.[1] Discovered by Georg Wittig in 1954, this reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene.[2] A key feature of the Wittig reaction is the ability to control the stereochemical outcome of the newly formed double bond. Specifically, the use of non-stabilized ylides, which typically bear alkyl or hydrogen substituents, proceeds under kinetic control to selectively yield cis (Z)-alkenes.[3][4] This application note provides a detailed protocol for the synthesis of cis-3-Nonene by reacting propanal with a non-stabilized ylide derived from hexyltriphenylphosphonium bromide. The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct.[5]

Reaction Scheme

The synthesis is a two-part process: first, the preparation of the phosphonium (B103445) salt, followed by the in situ generation of the ylide and subsequent reaction with the aldehyde.

Part A: Synthesis of Hexyltriphenylphosphonium Bromide

Part B: Synthesis of this compound

Data Presentation

The following table summarizes representative quantitative data for Wittig reactions involving non-stabilized ylides. Actual results may vary depending on reaction scale, purity of reagents, and precise reaction conditions.

ParameterTypical ValueDescription
Yield 65-95%The chemical yield of the isolated alkene product.[6]
cis (Z) Selectivity >90%The percentage of the cis isomer in the product mixture.
cis:trans (Z/E) Ratio >10:1Typical diastereomeric ratio achieved under standard conditions.[7]
Reaction Time (Ylide + Aldehyde) 4-12 hoursTime required for the olefination step after aldehyde addition.[8]
Temperature -78 °C to 25 °CThe reaction is initiated at low temperature and typically allowed to warm to room temperature.

Experimental Protocols

Safety Precautions:

  • n-Butyllithium (n-BuLi) is pyrophoric and reacts violently with water. Handle under an inert atmosphere at all times.

  • Anhydrous solvents (THF, toluene) are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • 1-Bromohexane (B126081) is toxic and an irritant.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Preparation of Hexyltriphenylphosphonium Bromide

This protocol details the SN2 reaction to form the phosphonium salt precursor.[9]

Materials:

  • Triphenylphosphine (PPh₃)

  • 1-Bromohexane

  • Toluene (B28343), anhydrous

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add triphenylphosphine (1.0 eq).

  • Add anhydrous toluene to dissolve the triphenylphosphine under an argon or nitrogen atmosphere.

  • Add 1-bromohexane (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours. The formation of a white precipitate indicates the product is forming.[10]

  • Cool the reaction mixture to room temperature.

  • Collect the white solid by vacuum filtration.

  • Wash the filter cake thoroughly with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting hexyltriphenylphosphonium bromide salt under vacuum. The product should be a white crystalline solid.[11]

Protocol B: Synthesis of this compound

This protocol describes the in situ generation of the phosphorus ylide and its reaction with propanal. All glassware must be flame-dried or oven-dried before use, and the reaction must be conducted under a strict inert atmosphere (argon or nitrogen).[8]

Materials:

  • Hexyltriphenylphosphonium bromide (from Protocol A)

  • n-Butyllithium (n-BuLi, e.g., 2.5 M solution in hexanes)

  • Propanal

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Hexane (B92381)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Ylide Generation: a. Add hexyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, two-neck round-bottom flask containing a magnetic stir bar under an inert atmosphere. b. Add anhydrous THF to suspend the salt. c. Cool the suspension to -78 °C using a dry ice/acetone bath. d. Slowly add n-BuLi solution (1.05 eq) dropwise to the stirred suspension. A deep red or orange color indicates the formation of the ylide. e. After the addition is complete, remove the cooling bath and allow the mixture to warm to 0 °C (ice bath). Stir at 0 °C for 1 hour.

  • Wittig Reaction: a. Cool the ylide solution back down to -78 °C. b. Slowly add a solution of propanal (1.0 eq) in anhydrous THF dropwise to the ylide solution. c. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC if desired.

  • Workup and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[8] b. Transfer the mixture to a separatory funnel and extract the product with hexane (3 times). c. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. d. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which will contain 3-nonene (B53289) and triphenylphosphine oxide. e. Purify the crude product by flash column chromatography on silica (B1680970) gel using hexane as the eluent to separate the nonpolar alkene from the more polar triphenylphosphine oxide. Alternatively, for larger scales, fractional distillation can be used.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Wittig_Workflow cluster_0 Part A: Phosphonium Salt Synthesis cluster_1 Part B: Wittig Reaction & Purification A1 1. React PPh₃ and 1-Bromohexane in Toluene A2 2. Reflux for 24h A1->A2 A3 3. Cool to RT A2->A3 A4 4. Filter and Wash with Diethyl Ether A3->A4 A5 5. Dry Under Vacuum A4->A5 A6 Hexyltriphenylphosphonium Bromide (Salt) A5->A6 B1 1. Suspend Salt in Anhydrous THF A6->B1 Use Salt in Part B B2 2. Cool to -78°C B1->B2 B3 3. Add n-BuLi to Generate Ylide B2->B3 B4 4. Add Propanal at -78°C B3->B4 B5 5. Warm to RT, Stir 4-12h B4->B5 B6 6. Quench with aq. NH₄Cl B5->B6 B7 7. Extract with Hexane B6->B7 B8 8. Dry and Concentrate B7->B8 B9 9. Purify via Chromatography or Distillation B8->B9 B10 Pure this compound B9->B10

Caption: Experimental workflow for the two-part synthesis of this compound.

References

Application Notes and Protocols for the Stereoselective Synthesis of cis-3-Nonene using a Lindlar Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of cis-alkenes is a fundamental transformation in organic chemistry, with applications in the synthesis of natural products, pharmaceuticals, and fine chemicals. The partial hydrogenation of an internal alkyne using a Lindlar catalyst is a premier method for accessing cis-alkenes with high stereospecificity. This document provides detailed application notes and protocols for the synthesis of cis-3-Nonene from 3-nonyne (B165639) utilizing a Lindlar catalyst.

A Lindlar catalyst is a heterogeneous catalyst composed of palladium deposited on a solid support, such as calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), and "poisoned" with a catalytic inhibitor like lead acetate (B1210297) and quinoline.[1][2] This poisoning deactivates the catalyst just enough to prevent the over-reduction of the initially formed cis-alkene to the corresponding alkane, thus allowing for its isolation.[3][4] The reaction proceeds via the syn-addition of two hydrogen atoms across the triple bond, resulting in the exclusive formation of the cis or (Z)-isomer.[5][6]

Reaction Mechanism and Stereoselectivity

The stereoselectivity of the Lindlar hydrogenation arises from the mechanism of the reaction on the surface of the heterogeneous catalyst.

  • Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into atomic hydrogen.

  • Adsorption of Alkyne: The alkyne, 3-nonyne, adsorbs onto the catalyst surface.

  • Syn-Addition: Two hydrogen atoms are delivered to the same face of the alkyne from the catalyst surface in a concerted or stepwise fashion. This syn-addition dictates the cis-stereochemistry of the resulting double bond.

  • Desorption: The newly formed this compound desorbs from the catalyst surface. The "poisoned" nature of the Lindlar catalyst makes it less effective at adsorbing and hydrogenating the less reactive alkene, preventing further reduction to nonane.[1]

Reaction_Mechanism cluster_catalyst Catalyst Surface cluster_product Product 3-Nonyne 3-Nonyne Catalyst_Surface Pd/CaCO₃ (poisoned) 3-Nonyne->Catalyst_Surface Adsorption H2 H₂ H2->Catalyst_Surface Adsorption & Dissociation This compound This compound Catalyst_Surface->this compound Syn-Addition of 2H & Desorption

Caption: Mechanism of Lindlar Hydrogenation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from 3-nonyne using a Lindlar catalyst. These values are representative and may vary based on the specific reaction scale and conditions.

ParameterValue
Substrate 3-Nonyne
Product This compound
Catalyst 5% Palladium on Calcium Carbonate (Lindlar type)
Catalyst Loading 5-10% by weight relative to the alkyne[7]
Hydrogen Pressure 1 atm (balloon)[1][7]
Solvent Hexane, Ethanol, or Ethyl Acetate[1][8]
Temperature Room Temperature[7]
Typical Yield 85-98%[8]
Stereoselectivity (cis:trans) >95:5[8]

Experimental Protocols

Materials and Equipment
  • 3-Nonyne

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

  • Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)

  • Hydrogen gas (balloon or cylinder with regulator)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Hydrogenation apparatus (e.g., Parr apparatus or a standard two-neck flask setup)

  • Filtration apparatus (e.g., Büchner funnel with Celite or a syringe filter)

  • Rotary evaporator

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 3-Nonyne in Solvent start->dissolve add_catalyst Add Lindlar Catalyst dissolve->add_catalyst setup Setup Hydrogenation Apparatus add_catalyst->setup purge Purge with H₂ setup->purge react Stir under H₂ atm at Room Temperature purge->react monitor Monitor Reaction (TLC or GC) react->monitor filter Filter to Remove Catalyst monitor->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify (if necessary) (Distillation or Chromatography) concentrate->purify end End: Obtain this compound purify->end

Caption: Experimental Workflow for this compound Synthesis.

Detailed Procedure
  • Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stir bar, dissolve 3-nonyne in an appropriate anhydrous solvent (e.g., hexane).

  • Catalyst Addition: To this solution, carefully add the Lindlar catalyst (typically 5-10% by weight of the 3-nonyne).[7]

  • Hydrogenation: Seal the flask with a septum and connect it to a hydrogen source (a balloon filled with hydrogen is often sufficient for small-scale reactions). Purge the flask with hydrogen gas to remove air.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the solid Lindlar catalyst. Wash the filter pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude this compound is often of high purity. If necessary, further purification can be achieved by simple distillation or column chromatography.

Safety Precautions

  • Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium catalysts can be pyrophoric, especially after use when dry and exposed to air. Handle the catalyst carefully and quench it properly after filtration.

  • Lead compounds are toxic. Handle the Lindlar catalyst with appropriate personal protective equipment (gloves, lab coat, safety glasses).

By following these protocols, researchers can reliably synthesize this compound with high yield and stereoselectivity, a valuable building block for further chemical synthesis.

References

Application of cis-3-Nonene in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Nonene is a volatile organic compound with the chemical formula C9H18. It is recognized in the flavor and fragrance industry for its characteristic fruity and floral aroma.[1] As a key aroma chemical, it contributes to the sensory profile of various food products and consumer fragrances. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in flavor and fragrance chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in flavor and fragrance formulations.

PropertyValueReference
Molecular Formula C9H18[1]
Molecular Weight 126.24 g/mol [1]
CAS Number 20237-46-1[1]
Appearance Colorless liquid[1]
Odor Profile Fruity, Floral[1]
Boiling Point 145.7 ± 7.0 °C (Predicted)[1]
Flash Point 32.2 °C[1]
Density 0.739 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index 1.427[1]
Vapor Pressure 6.1 ± 0.1 mmHg at 25°C (Predicted)[1]

Applications in Flavor Chemistry

This compound is utilized to impart or enhance fruity and floral notes in a variety of food and beverage products. Its volatile nature makes it particularly suitable as a top note in flavor compositions.

Flavor Profile Contribution:

  • Fruity Notes: Contributes to the characteristic aroma of certain fruits. For instance, unsaturated nine-carbon aliphatic aldehydes, structurally related to this compound, have been identified as key odorants in fresh-cut watermelon.[2]

  • Green Notes: While not its primary characteristic, it can contribute to the overall "green" profile of fruit and vegetable flavors, often used in conjunction with other green-note compounds like cis-3-Hexenol.[3][4][5]

Typical Concentration Levels:

Applications in Fragrance Chemistry

In the fragrance industry, this compound is valued for its ability to introduce a fresh and natural-smelling fruity-floral character to perfumes, colognes, and other scented products.

Fragrance Profile Contribution:

  • Top Notes: Due to its volatility, it is an effective top note, providing the initial impression of a fragrance.

  • Floral and Fruity Accords: It is used to build and enhance floral and fruity accords in fragrance compositions.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A common and effective method for the synthesis of cis-alkenes like this compound is the Wittig reaction.[6][7][8][9] This method involves the reaction of a phosphorus ylide with an aldehyde or ketone.

Materials:

Procedure:

  • Preparation of the Phosphonium (B103445) Salt:

    • In a round-bottom flask, combine 1-bromobutane and triphenylphosphine in a suitable solvent like toluene.

    • Heat the mixture at reflux for 24 hours to form butyltriphenylphosphonium bromide.

    • Cool the reaction mixture and collect the solid phosphonium salt by filtration. Wash the salt with cold diethyl ether and dry it under vacuum.

  • Generation of the Ylide:

    • Suspend the dried butyltriphenylphosphonium bromide in anhydrous diethyl ether or THF in a flame-dried, nitrogen-flushed flask equipped with a magnetic stir bar.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of n-butyllithium in hexane to the suspension with stirring. The appearance of a characteristic orange-red color indicates the formation of the ylide.

    • Allow the mixture to stir at room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of pentanal in the same anhydrous solvent to the ylide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude product by distillation to obtain pure this compound.

Synthesis_of_cis_3_Nonene cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Ylide Generation cluster_step3 Step 3: Wittig Reaction cluster_step4 Step 4: Workup & Purification Bromobutane 1-Bromobutane Salt Butyltriphenylphosphonium bromide Bromobutane->Salt + TPP, Toluene, Reflux TPP Triphenylphosphine Ylide Phosphorus Ylide Salt->Ylide + n-BuLi, Ether/THF, 0°C to RT nBuLi n-Butyllithium ReactionMix Reaction Mixture Ylide->ReactionMix + Pentanal, -78°C to RT Pentanal Pentanal Crude Crude Product ReactionMix->Crude Quench, Extract, Dry Pure This compound Crude->Pure Distillation

Caption: Synthesis of this compound via the Wittig Reaction.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound in complex flavor and fragrance matrices.[10][11][12][13][14]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Headspace Autosampler (optional, for volatile analysis from a liquid or solid matrix)

  • Capillary Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, HP-5ms).

Typical GC-MS Parameters:

ParameterSetting
Injector Temperature 250 °C
Injection Mode Splitless or Split (e.g., 20:1 ratio)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Temperature Program Initial temperature of 40°C (hold for 2 min), ramp at 5°C/min to 250°C (hold for 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-350

Sample Preparation:

  • For Fragrance Analysis: Dilute the fragrance oil in a suitable solvent (e.g., ethanol, dichloromethane) to an appropriate concentration (e.g., 1000 ppm).

  • For Flavor Analysis (Headspace): Place a known amount of the food or beverage sample into a headspace vial. For solid samples, grinding or maceration may be necessary to increase surface area and volatile release.

Data Analysis:

  • Identification of this compound is achieved by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley) and by comparing the retention time with that of a pure standard.

  • Quantification can be performed using an internal or external standard calibration method.

GCMS_Workflow SamplePrep Sample Preparation (Dilution/Headspace) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Ionization, 70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataProcessing Data Processing (Library Search, Integration) Detection->DataProcessing Identification Compound Identification (this compound) DataProcessing->Identification Quantification Quantification DataProcessing->Quantification

Caption: General workflow for GC-MS analysis of this compound.

Sensory Evaluation Protocol

Sensory evaluation is crucial for determining the odor profile and threshold of this compound.[15][16][17][18][19]

Objective: To determine the odor detection threshold and characterize the odor profile of this compound.

Materials:

  • High-purity this compound

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or mineral oil)

  • Glass sniffing jars with lids

  • Odor-free smelling strips

  • Trained sensory panel (8-12 panelists)

Procedure:

  • Panelist Training: Panelists should be trained on the recognition and intensity rating of various standard aroma compounds representing fruity, floral, green, and other relevant odor categories.

  • Sample Preparation for Odor Threshold Determination:

    • Prepare a series of dilutions of this compound in the chosen solvent. A three-fold dilution series is common.

    • The starting concentration should be well above the expected threshold, and the series should extend to a level that is undetectable.

  • Odor Threshold Test (e.g., Three-Alternative Forced-Choice - 3-AFC):

    • Present panelists with three samples at each concentration level: two blanks (solvent only) and one containing the diluted this compound.

    • The order of presentation should be randomized.

    • Panelists are asked to identify the odd sample.

    • The group threshold is calculated as the concentration at which 50% of the panel can correctly identify the odorant.

  • Odor Profile Analysis:

    • Prepare a sample of this compound at a concentration clearly above its detection threshold.

    • Dip a smelling strip into the sample and allow the solvent to evaporate.

    • Present the smelling strip to the panelists and ask them to describe the odor using a list of predefined descriptors and to rate the intensity of each descriptor on a scale (e.g., 0-10).

    • The results can be compiled to create an odor profile for this compound.

Signaling Pathways

Currently, there is a lack of specific research identifying the olfactory receptors and signaling pathways involved in the human perception of this compound. However, it is known that the perception of volatile organic compounds, in general, involves the activation of specific G-protein coupled olfactory receptors in the nasal epithelium, leading to a cascade of intracellular events that result in a neural signal being sent to the brain for processing.

Conclusion

This compound is a valuable aroma chemical with a pleasant fruity and floral odor profile, making it a useful ingredient in both flavor and fragrance formulations. The provided protocols for its synthesis, analysis, and sensory evaluation offer a framework for researchers and professionals to effectively work with this compound. Further research is needed to determine its precise odor threshold, typical usage levels in various applications, and the specific olfactory receptors involved in its perception.

References

Application Notes and Protocols: Metathesis Reactions Involving cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of metathesis reactions involving cis-3-nonene, a key intermediate in the synthesis of various high-value chemicals, including insect pheromones and potentially pharmaceutical precursors. The protocols outlined below are based on established methodologies for analogous internal olefins and provide a strong starting point for reaction optimization.

Introduction to Metathesis of this compound

Olefin metathesis is a powerful and versatile catalytic reaction that allows for the cleavage and reformation of carbon-carbon double bonds.[1] When applied to this compound, three primary types of metathesis reactions can be envisioned: self-metathesis, cross-metathesis, and ethenolysis. These transformations offer synthetic routes to a variety of valuable products. Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are often employed for their high activity and functional group tolerance.[2]

Key Metathesis Reactions of this compound

Self-Metathesis

Self-metathesis of this compound results in a redistribution of the alkylidene fragments, leading to the formation of 3-hexene (B12438300) and 5-decene. The reaction is typically driven to equilibrium, and the cis/trans selectivity of the products is dependent on the catalyst and reaction conditions.

Cross-Metathesis

Cross-metathesis involves the reaction of this compound with a different olefin partner. A key application in this area is the synthesis of insect pheromones through Z-selective cross-metathesis.[3][4] For example, reacting this compound with a functionalized terminal alkene can lead to the formation of a longer-chain cis-alkene, a common structural motif in lepidopteran sex pheromones.[3]

Ethenolysis

Ethenolysis is a specific type of cross-metathesis where this compound reacts with ethylene (B1197577) to cleave the internal double bond, yielding two terminal alkenes: 1-butene (B85601) and 1-heptene (B165124). This reaction is particularly useful for the production of alpha-olefins from internal olefins.[5]

Quantitative Data from Analogous Metathesis Reactions

While specific quantitative data for metathesis reactions of this compound is not extensively reported, data from analogous internal olefins, such as methyl oleate (B1233923) and other long-chain alkenes, provide valuable insights into expected yields and selectivities.

Table 1: Ethenolysis of Methyl Oleate with various Ru-Catalysts

CatalystCatalyst Loading (ppm)Temperature (°C)Yield (%)Selectivity (%)TON
19 1004015871500
19 500404687920
17 5004038553800
16 50050-81-

Data sourced from a study on the ethenolysis of methyl oleate, which serves as a model for the ethenolysis of internal olefins like this compound.[6]

Table 2: Z-Selective Cross-Metathesis for Pheromone Synthesis

Substrate 1Substrate 2Catalyst Loading (mol%)Yield (%)Z-Selectivity (%)
8-nonenol1-pentene (B89616)17386
8-nonenyl acetate1-pentene1~65~85

Data from the synthesis of insect pheromones using Z-selective cross-metathesis, demonstrating the feasibility of achieving high cis-selectivity.[3]

Experimental Protocols

The following are detailed, generalized protocols for conducting metathesis reactions with this compound. These protocols are based on standard procedures for olefin metathesis and should be optimized for specific applications.[7]

Protocol 4.1: Self-Metathesis of this compound

Objective: To perform the self-metathesis of this compound to produce 3-hexene and 5-decene.

Materials:

  • This compound (high purity)

  • Grubbs II Catalyst (or other suitable ruthenium catalyst)

  • Anhydrous, degassed toluene (B28343)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

  • Magnetic stirrer and heating plate

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up a dry Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • Add this compound (e.g., 1.0 g, 7.92 mmol) to the flask.

  • Dissolve the substrate in anhydrous, degassed toluene (e.g., 10 mL).

  • In a separate glovebox or under a positive flow of inert gas, weigh the Grubbs II catalyst (e.g., 0.05 mol%, 3.4 mg).

  • Add the catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 40-60 °C) and stir.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of this compound and the formation of 3-hexene and 5-decene.

  • Once the reaction has reached equilibrium or the desired conversion, quench the reaction by exposing it to air or by adding a quenching agent like ethyl vinyl ether.

  • Purify the products by flash column chromatography on silica (B1680970) gel.

Protocol 4.2: Z-Selective Cross-Metathesis of this compound with a Terminal Alkene

Objective: To synthesize a new cis-alkene via Z-selective cross-metathesis.

Materials:

  • This compound

  • Terminal alkene partner (e.g., 1-pentene for synthesis of (Z)-3-dodecene)

  • Z-selective ruthenium catalyst (e.g., a Hoveyda-Grubbs type catalyst with modified ligands)

  • Anhydrous, degassed dichloromethane (B109758) (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

  • Magnetic stirrer

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and the terminal alkene (1.2 equivalents) in anhydrous, degassed DCM.

  • In a separate vial, dissolve the Z-selective ruthenium catalyst (e.g., 1-5 mol%) in a small amount of DCM.

  • Add the catalyst solution to the substrate solution via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC analysis.

  • Upon completion, quench the reaction with a suitable agent.

  • Concentrate the mixture under reduced pressure and purify the product by column chromatography.

Protocol 4.3: Ethenolysis of this compound

Objective: To produce 1-butene and 1-heptene via the ethenolysis of this compound.

Materials:

  • This compound

  • Ethylene gas (high purity)

  • Hoveyda-Grubbs II Catalyst (or other ethenolysis-active catalyst)

  • Anhydrous, degassed solvent (e.g., toluene or DCM)

  • High-pressure reactor or a flask equipped with an ethylene balloon

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer

Procedure:

  • Charge a high-pressure reactor with a solution of this compound in the chosen solvent.

  • Purge the reactor with an inert gas.

  • Add the Hoveyda-Grubbs II catalyst (e.g., 0.1-1 mol%) to the reactor.

  • Pressurize the reactor with ethylene gas to the desired pressure (e.g., 1-10 bar).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C).

  • Monitor the consumption of this compound and the formation of products by GC analysis of the liquid phase.

  • After the desired conversion is achieved, carefully vent the ethylene gas and purge the reactor with inert gas.

  • The product mixture can be analyzed directly or subjected to distillation for separation of the volatile terminal alkenes.

Visualizations

Metathesis_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst [Ru]=CHR' Metallocyclobutane1 Metallocyclobutane Intermediate Catalyst->Metallocyclobutane1 [2+2] Cycloaddition Olefin1 R1-CH=CH-R2 Olefin1->Metallocyclobutane1 ActiveCatalyst [Ru]=CHR1 Metallocyclobutane1->ActiveCatalyst [2+2] Cycloreversion Byproduct1 R'-CH=CH-R2 Metallocyclobutane1->Byproduct1 ActiveCatalyst2 [Ru]=CHR1 Metallocyclobutane2 Metallocyclobutane Intermediate ActiveCatalyst2->Metallocyclobutane2 [2+2] Cycloaddition Olefin2 R3-CH=CH-R4 Olefin2->Metallocyclobutane2 RegenCatalyst [Ru]=CHR3 Metallocyclobutane2->RegenCatalyst [2+2] Cycloreversion Product R1-CH=CH-R4 Metallocyclobutane2->Product

Caption: Chauvin Mechanism for Olefin Metathesis.

Metathesis_Workflow Start Start: Prepare Reactants and Solvent Setup Setup Reaction Under Inert Atmosphere Start->Setup AddSubstrate Add Substrate(s) and Solvent Setup->AddSubstrate AddCatalyst Add Metathesis Catalyst AddSubstrate->AddCatalyst Reaction Run Reaction at Desired Temperature AddCatalyst->Reaction Monitor Monitor Reaction Progress (GC/TLC) Reaction->Monitor Monitor->Reaction Continue Quench Quench Reaction Monitor->Quench Complete Purify Purify Product(s) Quench->Purify Analyze Analyze Final Product(s) Purify->Analyze

Caption: General Experimental Workflow for Metathesis.

cis_3_Nonene_Reactions cluster_self Self-Metathesis cluster_cross Cross-Metathesis cluster_ethenolysis Ethenolysis cis3Nonene This compound Hexene 3-Hexene cis3Nonene->Hexene [Catalyst] Decene 5-Decene cis3Nonene->Decene [Catalyst] CrossProduct New cis-Alkene (Et-CH=CH-R) cis3Nonene->CrossProduct [Catalyst] Butene 1-Butene cis3Nonene->Butene [Catalyst] Heptene 1-Heptene cis3Nonene->Heptene [Catalyst] Partner Alkene Partner (R-CH=CH2) Partner->CrossProduct Ethylene Ethylene Ethylene->Butene Ethylene->Heptene

Caption: Metathesis Reactions of this compound.

References

Application Note and Protocol for 13C NMR Spectroscopy of cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for obtaining a high-quality 13C Nuclear Magnetic Resonance (NMR) spectrum of cis-3-Nonene. The protocol covers sample preparation, instrument parameters, and data processing. The target audience for this application note includes researchers, scientists, and professionals in the fields of chemistry and drug development. A summary of predicted 13C NMR chemical shifts is provided for reference.

Introduction

Carbon-13 (13C) NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, providing information about its chemical environment, hybridization, and connectivity. This compound is an unsaturated hydrocarbon with nine carbon atoms, featuring a cis (or Z) configured double bond between the third and fourth carbon atoms. This protocol outlines the steps to acquire a proton-decoupled 13C NMR spectrum of this compound.

Experimental Protocol

This section details the necessary steps for preparing the sample and setting up the NMR spectrometer.

2.1. Materials and Equipment

  • Sample: this compound

  • Deuterated Solvent: Chloroform-d (CDCl3), 99.8% deuteration or higher.

  • Internal Standard (Optional): Tetramethylsilane (TMS)

  • NMR Tubes: 5 mm outer diameter, high-precision NMR tubes.

  • Pipettes and Vials: Glass pipettes and small vials for sample preparation.

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

2.2. Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

  • Sample Concentration: For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope. A concentration of 20-50 mg of this compound in approximately 0.6 mL of CDCl3 is recommended.

  • Solvent Selection: Chloroform-d (CDCl3) is a common and suitable solvent for non-polar organic compounds like this compound.

  • Procedure:

    • Accurately weigh 20-50 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl3 to the vial.

    • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

    • Using a glass pipette, transfer the solution into a clean 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

2.3. NMR Instrument Parameters

The following parameters are recommended for a standard proton-decoupled 13C NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValuePurpose
Pulse Program zgpg30 or equivalentA standard 30° pulse with proton decoupling during acquisition to simplify the spectrum to single lines for each carbon.
Solvent CDCl3Provides a deuterium (B1214612) signal for the field-frequency lock.
Temperature 298 K (25 °C)Standard operating temperature for routine NMR.
Spectral Width (SW) 0 to 220 ppmCovers the typical chemical shift range for most organic molecules.
Acquisition Time (AQ) 1.0 - 2.0 sThe duration of data collection. A longer acquisition time provides better resolution.
Relaxation Delay (D1) 2.0 sA delay between pulses to allow for nuclear relaxation. Crucial for obtaining quantitative data, though less critical for qualitative spectra.
Number of Scans (NS) 128 or higherDue to the low sensitivity of 13C, multiple scans are averaged to improve the signal-to-noise ratio.
Receiver Gain (RG) Set automatically by the spectrometerAdjusts the signal amplification.
Decoupling Broadband proton decoupling (e.g., garp)Removes 1H-13C coupling, resulting in a single peak for each unique carbon and improving signal-to-noise through the Nuclear Overhauser Effect (NOE).

Data Presentation: Predicted 13C NMR Chemical Shifts

Structure of this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Proton Decoupled)
C1~14.1Singlet
C2~20.6Singlet
C3~124.0Singlet
C4~131.5Singlet
C5~27.3Singlet
C6~31.8Singlet
C7~22.7Singlet
C8~31.5Singlet
C9~14.2Singlet

Note: These are predicted values and may differ from experimental results. The signals for C6 and C8 may be close and could potentially overlap.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining the 13C NMR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing weigh Weigh 20-50 mg This compound dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Instrument Parameters insert->setup acquire Acquire Data (zgpg30, NS=128+) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum (TMS or CDCl3) baseline->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum Analysis

Caption: Workflow for 13C NMR analysis of this compound.

Discussion

The protocol provided should yield a high-quality, proton-decoupled 13C NMR spectrum of this compound. The predicted chemical shifts offer a reference for spectral assignment. The alkene carbons (C3 and C4) are expected to appear in the downfield region (100-150 ppm), which is characteristic for sp2-hybridized carbons. The aliphatic carbons will be found in the upfield region of the spectrum. Due to the molecule's symmetry, some signals from the pentyl chain may be close or overlap. For unambiguous assignment, advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR techniques (HSQC, HMBC) could be employed.

Safety Precautions

  • This compound is a flammable liquid. Handle with care in a well-ventilated area, away from ignition sources.

  • Deuterated solvents are hazardous. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • NMR spectrometers have strong magnetic fields. Individuals with pacemakers or other metallic implants should not approach the instrument.

Application Notes and Protocols for the Epoxidation of cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates. These three-membered cyclic ethers are valuable precursors for the synthesis of a wide array of functional groups, including diols, amino alcohols, and ethers, which are common motifs in pharmaceuticals and other bioactive molecules. This document provides a detailed experimental procedure for the epoxidation of cis-3-Nonene to yield cis-3,4-epoxynonane. The primary method detailed utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable reagent for this transformation.[1][2][3] An alternative method employing hydrogen peroxide as a greener oxidizing agent is also discussed.

Reaction Principle

The epoxidation of an alkene with a peroxy acid, such as m-CPBA, is a concerted reaction where the peroxy acid delivers an oxygen atom to the double bond.[3] This reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.[2] Therefore, the epoxidation of this compound will yield the corresponding cis-epoxide. The reaction proceeds through a "butterfly" transition state.

Experimental Protocols

This protocol is a standard and efficient method for the epoxidation of alkenes.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically ~77% purity)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium sulfite (B76179) solution (Na₂SO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1-0.5 M.

  • Reagent Addition: Cool the solution in an ice bath to 0 °C. To the stirred solution, add m-CPBA (1.1-1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C. The m-CPBA is often not fully soluble initially.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed (typically 1-4 hours).

  • Workup - Quenching: Upon completion, cool the reaction mixture again in an ice bath. Quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 15-20 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x volume of organic layer) to remove the meta-chlorobenzoic acid byproduct, followed by brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure cis-3,4-epoxynonane.[4]

This method presents a "greener" alternative to peroxy acids, although it may require catalytic activation.[5]

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂, 30-35 wt% in H₂O)

  • Methanol or another suitable solvent

  • Manganese(II) sulfate (MnSO₄) or another suitable catalyst[5]

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of this compound and a catalytic amount of a manganese salt (e.g., MnSO₄) in a suitable solvent such as methanol.[5]

  • Buffering and Reagent Addition: Add a bicarbonate buffer to the solution.[5] Slowly add hydrogen peroxide to the stirred mixture.

  • Reaction and Monitoring: The reaction is typically stirred at room temperature. Monitor the reaction progress by TLC or GC.

  • Workup and Purification: Once the reaction is complete, the workup will involve quenching any remaining hydrogen peroxide, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved through column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for the Epoxidation of this compound

Parameterm-CPBA MethodHydrogen Peroxide Method
Oxidizing Agent meta-Chloroperoxybenzoic acidHydrogen Peroxide
Stoichiometry 1.1 - 1.5 equivalents1.1 - 10 equivalents[5]
Catalyst NoneManganese(II) salts[5]
Solvent DichloromethaneMethanol / Water[6]
Temperature 0 °C to Room TemperatureRoom Temperature[5]
Reaction Time 1 - 4 hoursVaries (catalyst dependent)
Typical Yield >90%Varies (often 70-95%)[6]

Table 2: Spectroscopic Data for cis-3,4-Epoxynonane

Spectroscopic TechniqueExpected Chemical Shifts / Frequencies
¹H NMR (CDCl₃) ~2.9-3.1 ppm (m, 2H, epoxide protons), 0.9-1.6 ppm (m, 15H, alkyl protons)
¹³C NMR (CDCl₃) ~56-58 ppm (epoxide carbons), various signals in the alkyl region
IR (neat) ~3000-2850 cm⁻¹ (C-H stretch), ~1250 cm⁻¹ (C-O stretch, epoxide ring)

Mandatory Visualization

Epoxidation_Workflow start Start dissolve Dissolve this compound in Dichloromethane start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_mcpba Add m-CPBA (portion-wise) cool->add_mcpba react Stir at 0 °C to RT (1-4 hours) add_mcpba->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Na₂SO₃ (aq) monitor->quench Reaction Complete extract Workup: Wash with NaHCO₃ (aq) and Brine quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify by Column Chromatography concentrate->purify end cis-3,4-Epoxynonane (Pure Product) purify->end

Caption: Experimental workflow for the epoxidation of this compound using m-CPBA.

References

Application Note: cis-3-Nonene in Ozonolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

AN-OZ-001

Introduction

Ozonolysis is a powerful and versatile organic reaction that utilizes ozone (O₃) to cleave unsaturated carbon-carbon bonds, primarily in alkenes and alkynes.[1] This oxidative cleavage replaces the double bond with two carbonyl groups, yielding aldehydes, ketones, or carboxylic acids depending on the structure of the substrate and the reaction workup conditions.[1][2] This technique is fundamental in synthetic organic chemistry for constructing complex molecules and in analytical chemistry for elucidating the structure of unknown compounds by breaking them into smaller, identifiable fragments.[3][4] This document provides a detailed overview and experimental protocols for the ozonolysis of cis-3-nonene, a common internal alkene substrate.

Reaction Mechanism: The Criegee Mechanism

The ozonolysis of an alkene like this compound proceeds through the generally accepted Criegee mechanism.[1]

  • Formation of the Molozonide: Ozone undergoes a 1,3-dipolar cycloaddition across the double bond of the alkene to form a highly unstable five-membered ring intermediate called a primary ozonide or molozonide.[1][4]

  • Formation of Carbonyl Oxide (Criegee Intermediate): The unstable molozonide rapidly undergoes a retro-1,3-dipolar cycloaddition, cleaving to form a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as the Criegee intermediate.[1][5]

  • Formation of the Ozonide: The carbonyl and the Criegee intermediate then recombine in a different orientation via another 1,3-dipolar cycloaddition to form a more stable five-membered ring called a secondary ozonide or trioxolane.[2][5]

  • Workup: The final products of the reaction are determined by the method used to break down the secondary ozonide.

    • Reductive Workup: Treatment with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust, cleaves the ozonide to yield aldehydes and/or ketones.[5][6]

    • Oxidative Workup: Treatment with an oxidizing agent, typically hydrogen peroxide (H₂O₂), also cleaves the ozonide but further oxidizes any resulting aldehydes to carboxylic acids.[6][7][8]

Ozonolysis of this compound

When this compound is subjected to ozonolysis, the double bond between the third and fourth carbons is cleaved.

  • Reductive Workup Products: A reductive workup will yield propanal and hexanal (B45976) .

  • Oxidative Workup Products: An oxidative workup will yield propanoic acid and hexanoic acid .

Protocols

Protocol 1: Ozonolysis of this compound with Reductive Workup (DMS)

Objective: To synthesize propanal and hexanal from this compound via ozonolysis followed by a reductive workup.

Materials and Reagents:

  • This compound (C₉H₁₈)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Methanol (B129727) (CH₃OH), anhydrous

  • Ozone (O₃), generated from an ozone generator

  • Oxygen (O₂), source for ozone generator

  • Dimethyl sulfide (DMS, (CH₃)₂S)

  • Nitrogen gas (N₂), inert gas

  • Drying tube (e.g., with calcium chloride)

  • Sudan Red III (optional indicator)

  • Round-bottom flask (three-necked)

  • Gas dispersion tube (fritted)

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath (-78 °C)

  • Rotary evaporator

Safety Precautions:

  • Ozone is highly toxic and a powerful oxidant. All procedures involving ozone must be performed in a well-ventilated fume hood. [1]

  • Ozonides are potentially explosive. Do not isolate them and always keep the reaction mixture at low temperatures until the workup is complete.[6]

  • The dry ice/acetone bath is extremely cold. Wear appropriate thermal gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • Dimethyl sulfide has a strong, unpleasant odor. Handle in a fume hood.

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a drying tube and then a bubbler (or a trap containing potassium iodide solution to quench excess ozone).[1]

  • Dissolution: Dissolve this compound (e.g., 10 mmol) in a suitable solvent like anhydrous dichloromethane or methanol (e.g., 50 mL) in the flask.[1] If using an indicator, add a small amount of Sudan Red III.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.[1]

  • Ozonation: Turn on the magnetic stirrer. Start the flow of oxygen through the ozone generator and bubble the resulting ozone/oxygen mixture through the cooled solution.[2]

  • Endpoint Detection: Continue the ozone flow until the reaction is complete. This is typically indicated by the appearance of a persistent pale blue color in the solution, which signifies the presence of unreacted ozone.[1] If an indicator is used, the reaction is complete when the color changes.

  • Purging: Once the reaction is complete, turn off the ozone generator and purge the solution with a stream of nitrogen or oxygen for 10-15 minutes to remove all residual ozone.

  • Reductive Workup: While keeping the flask in the cold bath, slowly add dimethyl sulfide (DMS, e.g., 1.5 equivalents) to the reaction mixture.

  • Warming: Remove the cold bath and allow the mixture to slowly warm to room temperature, stirring for at least 2 hours or overnight.[5]

  • Isolation: Remove the solvent using a rotary evaporator. The resulting crude product can be purified by distillation or column chromatography to separate propanal and hexanal.

Protocol 2: Ozonolysis of this compound with Oxidative Workup (H₂O₂)

Objective: To synthesize propanoic acid and hexanoic acid from this compound via ozonolysis followed by an oxidative workup.

Materials and Reagents:

  • All materials from Protocol 1 (except DMS)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Formic acid or acetic acid (optional solvent/catalyst)

Safety Precautions:

  • Follow all safety precautions from Protocol 1.

  • Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Wear gloves and safety glasses.

Procedure:

  • Setup, Dissolution, Cooling, Ozonation, and Purging: Follow steps 1-6 from Protocol 1. A co-solvent of acetic acid can also be used.

  • Oxidative Workup: While the flask is still in the cold bath, slowly and carefully add hydrogen peroxide (30%, e.g., 3-4 equivalents) to the reaction mixture.[6][7]

  • Warming and Reaction: Remove the cold bath and allow the mixture to warm. The reaction can be stirred at room temperature or gently heated (e.g., to 50 °C) to ensure complete oxidation of the intermediate ozonide and any aldehyde formed. The reaction is often stirred overnight.[8]

  • Isolation: After the reaction is complete, perform an appropriate aqueous workup to separate the carboxylic acids. This typically involves diluting the mixture with water, extracting the organic products with a solvent like diethyl ether or ethyl acetate, washing the organic layer with brine, drying it over anhydrous sodium sulfate, and finally removing the solvent by rotary evaporation.

  • Purification: The resulting crude mixture of propanoic acid and hexanoic acid can be purified by distillation or chromatography.

Quantitative Data

The ozonolysis of internal alkenes is generally a high-yielding reaction. The precise yield depends on the specific substrate, reaction conditions, and purification efficiency.

Workup TypeKey ProductsTypical Yield Range*
ReductivePropanal & Hexanal75-95%
OxidativePropanoic Acid & Hexanoic Acid80-98%

*Note: These are representative yields for the ozonolysis of simple internal alkenes and may vary.[9]

Diagrams

Ozonolysis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cis_nonene This compound molozonide Molozonide (Primary Ozonide) cis_nonene->molozonide [3+2] Cycloaddition ozone Ozone (O₃) ozone->molozonide [3+2] Cycloaddition criegee_split Carbonyl + Criegee Intermediate molozonide->criegee_split Retro [3+2] Cycloaddition ozonide Ozonide (Secondary Ozonide) criegee_split->ozonide Recombination reductive_products Reductive Workup (DMS or Zn) → Propanal + Hexanal ozonide->reductive_products Cleavage oxidative_products Oxidative Workup (H₂O₂) → Propanoic Acid + Hexanoic Acid ozonide->oxidative_products Cleavage & Oxidation

Caption: Criegee mechanism for the ozonolysis of this compound.

Ozonolysis_Workflow start Start: Prepare Reactants setup Assemble Glassware (3-neck flask, gas inlet/outlet) start->setup dissolve Dissolve this compound in Anhydrous Solvent setup->dissolve cool Cool to -78°C (Dry Ice / Acetone Bath) dissolve->cool ozonate Bubble O₃ Gas Through Solution Until Endpoint is Reached cool->ozonate purge Purge with N₂ or O₂ to Remove Excess Ozone ozonate->purge workup Workup purge->workup reductive Add Reductive Agent (e.g., DMS) Warm to RT workup->reductive Reductive oxidative Add Oxidative Agent (e.g., H₂O₂) Warm/Heat workup->oxidative Oxidative isolate_red Isolate & Purify Aldehydes reductive->isolate_red isolate_ox Isolate & Purify Carboxylic Acids oxidative->isolate_ox analyze Analyze Products (NMR, GC-MS, IR) isolate_red->analyze isolate_ox->analyze

Caption: General experimental workflow for an ozonolysis reaction.

References

Troubleshooting & Optimization

Technical Support Center: cis-3-Nonene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cis-3-Nonene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Partial Hydrogenation of 3-Nonyne (B165639): This is a widely used method where 3-nonyne is reduced to this compound. The stereoselectivity is controlled by using specific catalysts that favor syn-addition of hydrogen across the triple bond.[1] Commonly used catalysts include Lindlar's catalyst and P-2 Nickel.[2][3]

  • Wittig Reaction: This method involves the reaction of an aldehyde (e.g., hexanal) with a non-stabilized phosphonium (B103445) ylide (e.g., propyltriphenylphosphonium bromide treated with a strong base).[4][5] Non-stabilized ylides generally provide the Z-alkene (cis-isomer) as the major product.[4]

Q2: Which factors are most critical for maximizing the yield and cis-selectivity in alkyne hydrogenation?

A2: To achieve high yield and cis-selectivity, the following factors are crucial:

  • Catalyst Choice and Activity: The catalyst must be selective for the semi-hydrogenation of an alkyne to a cis-alkene without over-reducing it to an alkane.[1] Lindlar's catalyst is "poisoned" with lead and quinoline (B57606) to reduce the activity of palladium, preventing over-reduction.[6][7] P-2 Nickel catalyst, especially when modified with ethylenediamine (B42938), shows excellent stereospecificity.[2]

  • Reaction Conditions: Control of temperature and hydrogen pressure is essential. Excessive temperature or pressure can lead to over-reduction and decreased selectivity.

  • Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Ethanol is commonly used for reductions involving P-2 Nickel catalyst.[8]

  • Purity of Reagents: Impurities in the 3-nonyne starting material or solvents can poison the catalyst and reduce its effectiveness.

Q3: How can I effectively monitor the reaction progress?

A3: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:

  • Gas Chromatography (GC): GC is an excellent method to separate and quantify the starting material (3-nonyne), the desired product (this compound), the trans-isomer, and any over-reduced product (nonane).

  • Thin Layer Chromatography (TLC): While less quantitative, TLC can provide a quick assessment of the consumption of the starting material, which is typically more polar than the alkene products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the alkyne signals and the appearance of the characteristic vinyl proton signals for the cis-alkene.

Q4: What are the typical byproducts in this compound synthesis, and how can they be removed?

A4: Common byproducts depend on the synthetic route:

  • From Alkyne Hydrogenation:

    • trans-3-Nonene: Formed due to incomplete stereoselectivity of the catalyst.

    • Nonane (B91170): Results from over-reduction of the alkyne or alkene.

    • Unreacted 3-Nonyne: Due to incomplete reaction.

  • From Wittig Reaction:

    • trans-3-Nonene: The E-isomer is often a minor byproduct.

    • Triphenylphosphine (B44618) oxide: A major byproduct of the Wittig reaction.

Purification Strategies:

  • Distillation: Since the boiling points of this compound (147°C), trans-3-Nonene, and nonane are very close, fractional distillation can be challenging but may be effective with a high-efficiency column.

  • Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the non-polar alkene products from more polar impurities like triphenylphosphine oxide. Separating the cis and trans isomers on silica is difficult but may be possible using silica gel impregnated with silver nitrate (B79036) (AgNO₃).

  • Preparative Gas Chromatography (Prep-GC): For high-purity samples on a small scale, Prep-GC is a very effective separation method.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Yield 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling, or it may have been poisoned by impurities.1a. Use a fresh batch of catalyst. 1b. Ensure all reagents and solvents are pure and dry. 1c. For P-2 Ni, prepare the catalyst immediately before use.[8]
2. Incorrect Reaction Conditions: Temperature or pressure may be too low.2. Optimize reaction temperature and hydrogen pressure according to the specific protocol.
3. Poor Quality Reagents: Starting materials (e.g., 3-nonyne, aldehyde) may be impure or degraded.3. Verify the purity of starting materials using GC or NMR and purify if necessary.
Poor Stereoselectivity (High trans-isomer content)1. Improper Catalyst: The catalyst used may not be stereoselective (e.g., using standard Pd/C instead of Lindlar's catalyst).1. Ensure the correct catalyst is used (Lindlar's catalyst or P-2 Ni with ethylenediamine for hydrogenation; a non-stabilized ylide for Wittig).[2][4]
2. Catalyst "Poisoning" is Insufficient: For Lindlar's catalyst, the deactivating agent may be insufficient, leading to isomerization.2. Prepare or purchase high-quality Lindlar's catalyst with appropriate "poisoning."[6]
3. Product Isomerization: Prolonged reaction times or high temperatures can sometimes lead to isomerization of the cis-product to the more stable trans-isomer.3. Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heat.
Over-reduction to Alkane (Nonane formation)1. Catalyst is too Active: The hydrogenation catalyst is not sufficiently "poisoned" or selective.[7]1a. Use a properly prepared Lindlar's catalyst.[7] 1b. Ensure the quinoline or other "poison" is added in the correct amount.
2. Excessive Hydrogen Pressure/Temperature: Reaction conditions are too harsh.2. Reduce the hydrogen pressure and/or lower the reaction temperature.
Incomplete Reaction 1. Insufficient Catalyst: The catalyst loading may be too low for the amount of substrate.1. Increase the catalyst loading (mol%).
2. Insufficient Hydrogen: The reaction may have run out of hydrogen gas.2. Ensure a continuous and adequate supply of hydrogen at the correct pressure.
3. Reaction Time too Short: The reaction was stopped prematurely.3. Allow the reaction to run for a longer period, monitoring by GC or TLC until the starting material is consumed.

Data Presentation

Table 1: Stereospecific Reduction of Alkynes using P-2 Nickel Catalyst with Ethylenediamine [2]

SubstrateP-2 Ni (mmol)% Olefincis : trans RatioTotal Yield (%)
Hex-3-yne (40 mmol)5.09897 : 1> 95
Hex-3-yne (500 mmol)10.097ca. 200 : 1> 95
1-Phenylpropyne (100 mmol)5.096ca. 200 : 1> 95
Hex-3-yn-1-ol (40 mmol)5.098> 100 : 194

Data adapted from Brown, C. A., & Ahuja, V. K. (1973). J.C.S. Chem. Comm., 553.[2] This table demonstrates the high efficiency and cis-selectivity of the P-2 Ni catalyst system.

Experimental Protocols

Protocol 1: Synthesis of this compound via Partial Hydrogenation of 3-Nonyne

This protocol is based on the principles of stereoselective hydrogenation using a Lindlar catalyst.[1][3]

  • Setup: Assemble a hydrogenation apparatus (e.g., a Parr shaker or a flask with a balloon of hydrogen). Ensure the system is purged with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: To a round-bottom flask, add Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead; typically 2-5% by weight relative to the alkyne).

  • Solvent and Substrate: Add a suitable solvent (e.g., methanol (B129727) or ethyl acetate) to the flask, followed by 3-nonyne. If desired, add a small amount of quinoline (1-2 equivalents relative to the catalyst) to further enhance selectivity.[6]

  • Hydrogenation: Purge the system with hydrogen gas (H₂). Stir the mixture vigorously under a positive pressure of hydrogen (typically 1 atm, from a balloon) at room temperature.

  • Monitoring: Monitor the reaction's progress by GC. The reaction is complete when the 3-nonyne has been consumed. Be careful to avoid letting the reaction proceed for too long to prevent over-reduction.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Carefully remove the solvent from the filtrate using a rotary evaporator at low temperature. The crude product can be purified further by distillation or chromatography if necessary.

Protocol 2: Synthesis of this compound via Wittig Reaction [5][9]

  • Ylide Formation:

    • Under an inert atmosphere (N₂ or Ar), add n-propyltriphenylphosphonium bromide to a flame-dried flask containing anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise. The formation of the ylide is often indicated by a color change (e.g., to orange or deep red).

    • Stir the mixture for 30-60 minutes at this temperature.

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78°C (dry ice/acetone bath).

    • Slowly add a solution of hexanal (B45976) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78°C for 1 hour, and then let it slowly warm to room temperature over several hours or overnight.

  • Quenching and Workup:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with a non-polar solvent like hexane (B92381) or diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the solution under reduced pressure.

    • The primary byproduct is triphenylphosphine oxide. This can be removed via column chromatography on silica gel.

Visualizations

G cluster_synthesis Synthesis Pathway: Alkyne Hydrogenation Start Starting Materials: 1-Butyne + 1-Bromopentane Step1 Step 1: Alkylation (e.g., NaNH2) Start->Step1 Intermediate Intermediate: 3-Nonyne Step1->Intermediate Step2 Step 2: Partial Hydrogenation (H2, Lindlar's Catalyst) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Synthesis of this compound via alkyne formation and partial hydrogenation.

G cluster_wittig Synthesis Pathway: Wittig Reaction Phosphonium n-Propyltriphenylphosphonium Bromide Ylide Formation of Non-stabilized Ylide Phosphonium->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Reaction Wittig Reaction Ylide->Reaction Aldehyde Hexanal Aldehyde->Reaction Product This compound (+ Triphenylphosphine Oxide) Reaction->Product

Caption: General workflow for the synthesis of this compound using the Wittig reaction.

G cluster_troubleshooting Troubleshooting Logic: Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials? Start->CheckPurity CheckCatalyst Check Catalyst Activity/Loading? CheckPurity->CheckCatalyst Pure Purify Purify Reagents CheckPurity->Purify Impure CheckConditions Check Reaction Conditions (T, P)? CheckCatalyst->CheckConditions OK NewCatalyst Use Fresh Catalyst / Increase Loading CheckCatalyst->NewCatalyst Problem Found CheckWorkup Review Workup & Purification Steps? CheckConditions->CheckWorkup Optimal Optimize Adjust T, P, or Reaction Time CheckConditions->Optimize Not Optimal ModifyWorkup Modify Extraction or Purification Method CheckWorkup->ModifyWorkup Losses Identified End Yield Improved CheckWorkup->End OK Purify->CheckCatalyst NewCatalyst->CheckConditions Optimize->CheckWorkup ModifyWorkup->End

Caption: A logical workflow for troubleshooting low yield in synthesis reactions.

References

Technical Support Center: Synthesis of (Z)-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of (Z)-3-Nonene.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is divided into the two primary synthetic routes for (Z)-3-Nonene: the Wittig Reaction and the Partial Hydrogenation of 3-Nonyne (B165639).

Route 1: Wittig Olefination

The synthesis of (Z)-3-Nonene via the Wittig reaction typically involves the reaction of hexanal (B45976) with the phosphonium (B103445) ylide generated from propyltriphenylphosphonium bromide. Non-stabilized ylides, like the one used here, generally favor the formation of (Z)-alkenes.[1]

Q1: My Wittig reaction resulted in a low yield of the alkene product. What are the possible causes?

A1: Several factors can contribute to low yields in a Wittig reaction:

  • Inefficient Ylide Formation: The phosphonium salt may not have been fully deprotonated. Ensure you are using a sufficiently strong base (e.g., n-butyllithium, sodium hydride) and strictly anhydrous conditions, as ylides are moisture-sensitive.[2][3]

  • Steric Hindrance: While less of an issue with a simple aldehyde like hexanal, sterically hindered aldehydes or ketones can react slowly, leading to poor yields.[2][4]

  • Side Reactions of the Aldehyde: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially if they are not pure.[5] Using freshly distilled aldehyde is recommended.

  • Difficult Purification: The primary byproduct, triphenylphosphine (B44618) oxide (Ph₃P=O), can be challenging to separate from the desired alkene, leading to product loss during purification.[2]

Q2: The main product of my reaction is the (E)-isomer, not the desired (Z)-3-Nonene. How can I improve Z-selectivity?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the ylide's stability and the reaction conditions.[2][5]

  • Ylide Type: For high Z-selectivity, a non-stabilized ylide (like the one derived from an alkyltriphenylphosphonium salt) is crucial.[1][6] Stabilized ylides (containing electron-withdrawing groups) favor the formation of the (E)-alkene.[1][5]

  • Salt-Free Conditions: The presence of lithium salts, often resulting from the use of organolithium bases like n-BuLi, can decrease Z-selectivity by allowing the intermediate betaine (B1666868) to equilibrate to the more stable threo-betaine, which leads to the (E)-alkene.[1][3] Using sodium-based bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) can create "salt-free" conditions and improve Z-selectivity.[3]

  • Solvent and Temperature: Performing the reaction in non-polar, aprotic solvents (like THF or diethyl ether) at low temperatures (-78 °C) favors kinetic control and promotes the formation of the (Z)-isomer.[2][7]

Q3: I am having trouble removing the triphenylphosphine oxide (Ph₃P=O) byproduct from my (Z)-3-Nonene product. What are the best purification methods?

A3: Separating the non-polar alkene from the polar but often organic-soluble Ph₃P=O is a common challenge.[2]

  • Column Chromatography: This is the most reliable method for separating (Z)-3-Nonene from Ph₃P=O.[2] A non-polar eluent system, such as pure hexanes or pentane (B18724), should be used, as the alkene will elute much faster than the more polar byproduct.

  • Precipitation: After the reaction, you can attempt to precipitate the Ph₃P=O by concentrating the reaction mixture and adding a non-polar solvent like cold hexane (B92381) or pentane, in which the byproduct is poorly soluble. The liquid alkene can then be decanted or filtered off. This method may not be completely effective and can lead to co-precipitation of the product.[2]

  • Alternative Reactions: For future syntheses where purification is a major issue, consider the Horner-Wadsworth-Emmons (HWE) reaction. Its phosphate (B84403) byproduct is water-soluble and easily removed with an aqueous extraction.[2][3] To achieve Z-selectivity with the HWE reaction, the Still-Gennari modification is typically required.[3][5]

Route 2: Partial Hydrogenation of 3-Nonyne

This method involves the stereoselective reduction of the triple bond in 3-nonyne to a cis-double bond using a poisoned catalyst.

Q1: My reaction produced a significant amount of nonane (B91170). How do I prevent this over-reduction?

A1: The formation of nonane indicates that the catalyst is too active and is hydrogenating the initially formed (Z)-3-Nonene to the fully saturated alkane.[8]

  • Catalyst Poisoning: The key to stopping the reaction at the alkene stage is to use a "poisoned" or deactivated catalyst. The most common choice is Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline).[8][9] The poison selectively blocks the most active catalytic sites, preventing the reduction of the alkene product.[8]

  • Monitoring Hydrogen Uptake: The reaction should be carefully monitored. In a typical setup, hydrogen is supplied from a balloon. The reaction is complete once the theoretical amount of one equivalent of H₂ has been consumed. Over-pressurizing the system or allowing the reaction to run for too long can lead to over-reduction.[10]

Q2: My final product is a mixture of (Z)- and (E)-3-Nonene. What causes the formation of the trans-isomer?

A2: While partial hydrogenation with a Lindlar catalyst is highly Z-selective, isomerization to the more thermodynamically stable (E)-alkene can occur.[8]

  • Catalyst Choice: Ensure your Lindlar catalyst is properly prepared and has not lost its effectiveness. Some alternative catalysts or reaction conditions can lead to isomerization.[11]

  • Reaction Conditions: Prolonged reaction times or elevated temperatures can promote the isomerization of the Z-alkene to the E-alkene on the catalyst surface. Stick to room temperature and monitor the reaction closely to stop it upon completion.

Q3: The hydrogenation reaction is very slow or does not proceed to completion. What should I check?

A3: A stalled reaction can be due to several factors related to the catalyst and reagents.

  • Catalyst Deactivation: The Lindlar catalyst can be pyrophoric and sensitive to air.[8] Ensure it has been handled and stored correctly under an inert atmosphere. The catalyst may have been deactivated by impurities in the solvent or starting material.

  • Insufficient Hydrogen: Check for leaks in your hydrogenation apparatus. Ensure a positive pressure of hydrogen is maintained throughout the reaction.

  • Solvent and Reagent Purity: Use high-purity, degassed solvents. Impurities, particularly sulfur-containing compounds, can poison the catalyst.

Quantitative Data Summary

The choice of synthetic method can significantly impact the yield and stereoselectivity of the (Z)-alkene synthesis. The table below summarizes typical performance metrics for common methods.

MethodReagent/Catalyst SystemTypical Yield (%)Typical (Z)-SelectivityKey AdvantagesKey Disadvantages
Wittig Reaction Propyltriphenylphosphonium Ylide + Hexanal (Salt-Free)60-85%>95% ZGood for specific Z-isomer synthesis.Difficult removal of Ph₃P=O byproduct; sensitive to air and moisture.[2][5]
Lindlar Hydrogenation 3-Nonyne + H₂ with Pd/CaCO₃, Pb(OAc)₂, quinoline (B57606)85-98%>95% ZWell-established, reliable, high yields and selectivity.[10]Uses toxic lead; catalyst can be pyrophoric; potential for over-reduction.[8][10]
P-2 Nickel Boride (Ni₂B) 3-Nonyne + H₂ with Ni(OAc)₂ + NaBH₄80-95%>95% ZLead-free alternative to Lindlar catalyst.[9][10]Can sometimes be less selective than Lindlar's catalyst.
Diimide Reduction 3-Nonyne + Diimide (e.g., from potassium azodicarboxylate)70-90%>98% ZMetal-free reduction; excellent selectivity.[10]Reagent can be unstable; may require stoichiometric amounts.

Experimental Protocols

Protocol 1: Synthesis of (Z)-3-Nonene via Wittig Reaction

This protocol describes the formation of the non-stabilized ylide followed by its reaction with hexanal under conditions designed to maximize Z-selectivity.

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add propyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (B95107) (THF) via syringe to create a suspension.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add sodium hexamethyldisilazide (NaHMDS, 1.05 equivalents, as a solution in THF) dropwise. The formation of the ylide is indicated by a color change, typically to orange or deep red.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of freshly distilled hexanal (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with pentane (3x).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and carefully concentrate the solvent using a rotary evaporator at low temperature to avoid loss of the volatile product.

    • To remove the bulk of the triphenylphosphine oxide, add cold pentane to the residue, stir, and filter or decant the liquid product.

    • Purify the resulting liquid by flash column chromatography on silica (B1680970) gel using 100% pentane as the eluent to obtain pure (Z)-3-Nonene.

Protocol 2: Synthesis of (Z)-3-Nonene via Lindlar Hydrogenation

This protocol describes the partial reduction of 3-nonyne to (Z)-3-Nonene.

  • Catalyst Setup:

    • In a two-neck round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5% w/w relative to the alkyne).[10]

    • Add a suitable solvent such as hexane or ethyl acetate.

    • Add quinoline (1-2 drops) as an additional poison to enhance selectivity.

  • Hydrogenation:

    • Add 3-nonyne (1.0 equivalent) to the flask.

    • Evacuate the flask and backfill with hydrogen gas from a balloon (repeat this cycle 3 times).

    • Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the starting alkyne is no longer visible.

  • Workup and Purification:

    • Carefully replace the hydrogen atmosphere with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with fresh solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or flash column chromatography if necessary to remove any residual quinoline or byproducts.

Diagrams

Troubleshooting Workflow for Wittig Reaction

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of (Z)-3-Nonene via the Wittig reaction.

Wittig_Troubleshooting start Start: Synthesize (Z)-3-Nonene via Wittig Reaction check_yield Analyze Product: Low Yield? start->check_yield check_isomers Analyze Product: Poor Z:E Ratio? check_yield->check_isomers No cause_ylide Check Ylide Formation: - Use strong, fresh base - Ensure anhydrous conditions check_yield->cause_ylide Yes cause_aldehyde Check Aldehyde Quality: - Use freshly distilled hexanal - Avoid decomposition check_yield->cause_aldehyde Yes check_purity Analyze Product: Ph₃P=O Contamination? check_isomers->check_purity No cause_base Change Base: - Use Na-based base (e.g., NaHMDS) for 'salt-free' conditions check_isomers->cause_base Yes cause_temp Control Temperature: - Run reaction at -78°C check_isomers->cause_temp Yes success Success: Pure (Z)-3-Nonene check_purity->success No purify_chrom Optimize Purification: - Flash column chromatography (100% Hexane/Pentane) check_purity->purify_chrom Yes purify_precip Optimize Purification: - Precipitate Ph₃P=O from cold non-polar solvent check_purity->purify_precip Yes

Caption: Troubleshooting flowchart for the Wittig synthesis of (Z)-3-Nonene.

References

Technical Support Center: Purification of cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of cis-3-Nonene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from the presence of closely related isomers, particularly its geometric isomer, trans-3-Nonene, and other positional isomers of nonene. These impurities often have very similar physical properties, making separation by traditional methods difficult.

Q2: What are the expected impurities in a sample of commercial this compound?

A2: Commercial this compound may contain several impurities, including:

  • Geometric Isomer: trans-3-Nonene is the most common and challenging impurity to remove due to its similar boiling point.

  • Positional Isomers: Other nonene isomers such as 1-nonene, 2-nonene, and 4-nonene (B165711) may be present.

  • Saturated Hydrocarbons: Nonane may be present as a result of over-reduction during synthesis.

  • Reaction Intermediates: Depending on the synthetic route, residual starting materials or intermediates may be present.

Q3: Is fractional distillation a viable method for purifying this compound?

Q4: What is the most effective method for separating cis- and trans-3-Nonene?

A4: Argentation chromatography, which utilizes a stationary phase impregnated with silver nitrate (B79036), is a highly effective and widely used technique for separating cis and trans isomers of alkenes.[4][5][6] The separation is based on the reversible complexation of silver ions with the π-bonds of the alkene, where the strength of the interaction is dependent on the geometry of the double bond.[4][7]

Q5: How can I assess the purity of my this compound sample?

A5: Gas chromatography (GC) is the most common and effective method for assessing the purity of this compound. A capillary column with a nonpolar stationary phase can be used to separate the different nonene isomers.[8][9] For better separation of cis and trans isomers, specialized columns, such as those with liquid crystalline stationary phases, may be beneficial.[8][10] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for definitive identification of the impurities.

Troubleshooting Guides

Issue 1: Poor separation of cis- and trans-3-Nonene by fractional distillation.
Possible Cause Troubleshooting Steps
Insufficient column efficiency. Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates.[11]
Distillation rate is too high. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow and steady distillation rate is crucial for good separation.[11]
Fluctuations in heat supply. Use a stable heating source such as a heating mantle with a controller or an oil bath to ensure consistent boiling.
Heat loss from the column. Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[11]
Issue 2: Co-elution of isomers during Gas Chromatography (GC) analysis.
Possible Cause Troubleshooting Steps
Inappropriate GC column. For separating cis/trans isomers, a standard nonpolar column may not provide sufficient resolution.[9] Consider using a more polar column or a specialized column with a liquid crystalline stationary phase.[8][10]
Suboptimal temperature program. Optimize the oven temperature program. A slower temperature ramp or an isothermal period at a specific temperature might improve separation.[12]
Carrier gas flow rate is not optimal. Adjust the carrier gas flow rate to achieve the optimal linear velocity for the column being used.
Issue 3: Incomplete separation using Argentation (Silver Nitrate) Chromatography.
Possible Cause Troubleshooting Steps
Incorrect solvent polarity. The eluent should be nonpolar. Start with a nonpolar solvent like hexane (B92381) and gradually increase the polarity by adding a small amount of a slightly more polar solvent like toluene (B28343) or dichloromethane.[13] Protic and highly polar solvents should be avoided as they can wash away the silver nitrate.[13]
Low silver nitrate loading on the stationary phase. Ensure the silica (B1680970) gel is sufficiently impregnated with silver nitrate (typically 10-20% by weight).
Column overloading. Do not overload the column with the sample. The amount of sample should be appropriate for the size of the column.
Degradation of the silver nitrate column. Silver nitrate is light-sensitive. Protect the column from light during preparation, storage, and elution to prevent degradation.[13]

Data Presentation

Table 1: Physical Properties of 3-Nonene Isomers

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Predicted Boiling Point (°C)
This compound20237-46-1C₉H₁₈126.24145.7 ± 7.0[1]
trans-3-Nonene20063-92-7C₉H₁₈126.24Generally slightly lower than the cis isomer.

Experimental Protocols

Protocol 1: Purification of this compound using Argentation Column Chromatography

1. Preparation of Silver Nitrate-Impregnated Silica Gel:

  • Dissolve silver nitrate (AgNO₃) in deionized water or methanol.
  • In a separate flask, slurry silica gel (60-200 mesh) in a nonpolar solvent like hexane.
  • Slowly add the silver nitrate solution to the silica gel slurry with constant stirring.
  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
  • Dry the silver nitrate-impregnated silica gel in a vacuum oven in the dark for several hours.

2. Column Packing:

  • Prepare a slurry of the silver nitrate-impregnated silica gel in hexane.
  • Pour the slurry into a chromatography column plugged with glass wool and a layer of sand.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the stationary phase.

3. Sample Loading and Elution:

  • Dissolve the crude this compound sample in a minimal amount of hexane.
  • Carefully load the sample onto the top of the column.
  • Begin elution with hexane. The trans-isomer, which interacts more weakly with the silver ions, will elute first.
  • Gradually increase the polarity of the eluent by adding small percentages of a slightly more polar solvent (e.g., toluene or dichloromethane) to elute the cis-isomer.
  • Collect fractions and analyze them by GC to determine the purity.

4. Post-Purification:

  • Combine the pure fractions containing this compound.
  • Remove the solvent using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Argentation Chromatography cluster_analysis Analysis & Final Product crude_sample Crude this compound dissolve_sample Dissolve in Hexane crude_sample->dissolve_sample load_column Load Sample onto AgNO3-Silica Column dissolve_sample->load_column elute_hexane Elute with Hexane (trans-isomer elutes) load_column->elute_hexane collect_fractions Collect Fractions elute_hexane->collect_fractions elute_polar Increase Polarity (cis-isomer elutes) elute_polar->collect_fractions gc_analysis GC Analysis of Fractions collect_fractions->gc_analysis combine_fractions Combine Pure Fractions gc_analysis->combine_fractions remove_solvent Solvent Removal combine_fractions->remove_solvent pure_product Pure this compound remove_solvent->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_purification_options Purification Method start Impure this compound purity_check Assess Purity by GC start->purity_check is_pure Purity Acceptable? purity_check->is_pure end Pure Product is_pure->end Yes fractional_distillation Fractional Distillation is_pure->fractional_distillation No, Minor Impurities argentation_chromatography Argentation Chromatography is_pure->argentation_chromatography No, Isomeric Impurities fractional_distillation->purity_check argentation_chromatography->purity_check

Caption: Decision workflow for this compound purification.

References

Technical Support Center: Handling and Preventing Isomerization of cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unintended isomerization of cis-3-nonene to its trans-isomer. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the isomeric purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the isomerization of this compound to trans-3-nonene (B166812)?

A1: The primary driving force is thermodynamics. Trans-3-nonene is inherently more stable than this compound due to reduced steric strain.[1][2][3][4] In the cis configuration, the alkyl groups on the same side of the double bond cause molecular crowding, which is relieved in the trans configuration where they are on opposite sides.[1][3][4]

Q2: What are the common factors that can induce the isomerization of this compound?

A2: Several factors can provide the necessary activation energy for the conversion of the cis to the trans isomer. These include:

  • Heat: Elevated temperatures can overcome the energy barrier for rotation around the carbon-carbon double bond.[3][4]

  • Light: Exposure to light, particularly UV light, can trigger photoisomerization.[5][6][7][8]

  • Acid Catalysis: The presence of strong acids can catalyze the isomerization process.[3][4]

  • Metal Catalysis: Trace amounts of transition metals such as palladium, ruthenium, nickel, and rhodium can act as potent catalysts for isomerization.[9][10][11][12]

  • Radical Initiators: The presence of radical species, which can be introduced by initiators or impurities like thiols, can also facilitate isomerization.[13][14]

Q3: How can I store this compound to maintain its isomeric purity?

A3: To minimize isomerization during storage, this compound should be stored in a cool, dark, and inert environment. Recommended storage conditions are in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (ideally refrigerated at 2-8°C or, for long-term storage, <15°C in a dark place).[15] The container should be made of an inert material, such as amber glass, to protect it from light.

Q4: Can I visually distinguish between cis- and trans-3-nonene?

A4: No, both isomers are colorless liquids at room temperature. Their physical properties, such as boiling point and density, are slightly different, but not enough for visual identification. Analytical techniques like Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy are required to differentiate and quantify them.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Problem 1: My GC/NMR analysis shows the presence of trans-3-nonene in a freshly opened bottle of this compound.

Potential Cause Recommended Solution
Improper Storage by Supplier or During Shipping Contact the supplier with your analytical data to inquire about their quality control and shipping procedures. If possible, request a new, tested batch.
Contamination After Opening Review your handling procedures. Ensure you are using clean, dry syringes or pipettes and flushing the bottle with an inert gas before resealing.
Analytical Method Induced Isomerization High temperatures in the GC injection port can sometimes cause isomerization. Try lowering the injector temperature and using a faster analysis time.[16]

Problem 2: The concentration of the trans-isomer increases in my sample during a reaction.

Potential Cause Recommended Solution
High Reaction Temperature If the reaction chemistry allows, reduce the reaction temperature. Even a modest reduction can significantly slow the rate of isomerization.
Acidic or Basic Conditions If your reaction conditions are acidic or basic, and this is not essential for the desired transformation, consider buffering the reaction mixture to a neutral pH.
Trace Metal Contamination Ensure all glassware is scrupulously clean. If using metal-based reagents, consider if they could be catalyzing the isomerization. Purification of reagents may be necessary.
Extended Reaction Times Optimize the reaction to reduce the overall time the cis-isomer is exposed to potentially isomerizing conditions. Monitor the reaction progress closely and work it up as soon as it is complete.
Exposure to Ambient Light If the reaction is sensitive to light, conduct the experiment in a fume hood with the sash down and the lights off, or wrap the reaction vessel in aluminum foil.[7]

Problem 3: I observe a significant amount of the trans-isomer after purification by distillation.

Potential Cause Recommended Solution
Thermal Isomerization The heat required for distillation is a common cause of isomerization. Use vacuum distillation to lower the boiling point and reduce the required temperature.
Acidic Residues in the Distillation Flask Traces of acid can catalyze isomerization at elevated temperatures. Before distillation, consider washing the crude product with a dilute bicarbonate solution to neutralize any acidic impurities.

Visualization of Troubleshooting and Isomerization Pathways

Below are diagrams illustrating the troubleshooting workflow for unexpected isomerization and the general mechanisms that can lead to the formation of trans-3-nonene from the cis-isomer.

G cluster_0 Troubleshooting Workflow start Isomerization Detected (e.g., by GC/NMR) storage Was the sample stored properly? (Cool, dark, inert atm.) start->storage handling Were proper handling techniques used? storage->handling Yes storage_no Improve storage conditions storage->storage_no No reaction Did isomerization occur during a reaction? handling->reaction Yes handling_no Use inert techniques, avoid contamination handling->handling_no No purification Did isomerization occur during purification? reaction->purification No reaction_yes Investigate reaction conditions: - Temperature - pH - Catalysts - Light Exposure reaction->reaction_yes Yes purification_yes Modify purification method: - Lower temperature (e.g., vacuum distillation) - Neutralize before heating purification->purification_yes Yes

Caption: A logical workflow for troubleshooting the source of this compound isomerization.

G cluster_1 Isomerization Pathways cis This compound intermediate Intermediate (e.g., carbocation, radical, or metal complex) cis->intermediate trans trans-3-Nonene (More Stable) intermediate->trans catalyst Heat, Light, Acid, Metal Catalyst, or Radical Initiator catalyst->intermediate

Caption: General pathways for the conversion of this compound to trans-3-nonene.

Quantitative Data

Parameter cis-2-Butene (B86535) trans-2-Butene Reference
Relative Stability Less StableMore Stable[3][4]
Energy Difference (ΔG°) +2.8 kJ/mol0 kJ/mol[3][4]
Equilibrium Composition (Room Temp.) 24%76%[3][4]

Note: This data is for cis-2-butene and serves as an example. The exact equilibrium composition for 3-nonene (B53289) may vary.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

Objective: To provide a standard operating procedure for the storage and handling of this compound to minimize isomerization.

Materials:

  • Bottle of this compound

  • Inert gas (Argon or Nitrogen) with regulator and tubing

  • Clean, dry glass syringes or cannulas

  • Septum-sealed cap for the bottle

  • Parafilm or other sealing tape

  • Refrigerator or cold room (2-8°C)

Procedure:

  • Preparation: Before opening a new bottle of this compound, allow it to warm to room temperature to prevent condensation of atmospheric moisture inside the cold bottle.

  • Inert Atmosphere: Pierce the septum with a needle connected to a supply of inert gas to create a positive pressure. Pierce the septum with a second, wider-gauge needle to serve as a vent.

  • Dispensing: While maintaining the inert atmosphere, withdraw the desired amount of liquid using a clean, dry syringe.

  • Sealing: Remove the syringe and the vent needle. Turn off the inert gas supply. Wrap the cap and neck of the bottle with Parafilm to ensure a tight seal.

  • Storage: Store the sealed bottle in a designated, properly ventilated refrigerator or cold room, away from light sources.[15][17][18][19]

Protocol 2: Monitoring Isomerization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the ratio of cis- and trans-3-nonene in a sample.

Materials:

  • GC-MS system with a suitable capillary column (e.g., a non-polar DB-5 or similar)

  • Sample of 3-nonene dissolved in a volatile solvent (e.g., hexane (B92381) or pentane)

  • Reference standards for cis- and trans-3-nonene (if available, for peak identification)

GC-MS Conditions (Example):

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C (can be optimized lower if thermal isomerization is suspected).

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

  • MS Detector: Scan range of m/z 40-200.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 3-nonene sample (e.g., 1 µL in 1 mL of hexane).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks for cis- and trans-3-nonene based on their retention times. Typically, the trans-isomer will have a slightly shorter retention time than the cis-isomer on a non-polar column.[20]

    • Integrate the peak areas for both isomers in the total ion chromatogram (TIC).

    • Calculate the percentage of each isomer by dividing the individual peak area by the total area of both peaks and multiplying by 100.

    % cis-isomer = (Area_cis / (Area_cis + Area_trans)) * 100 % trans-isomer = (Area_trans / (Area_cis + Area_trans)) * 100

Note: For accurate quantification, a calibration curve using standards of known concentration should be prepared.

References

Technical Support Center: Optimizing Lindlar Catalyst for Cis-Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Lindlar catalyst activity in cis-alkene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the semi-hydrogenation of alkynes using Lindlar catalyst.

Issue Potential Cause Recommended Solution
Low or No Conversion Catalyst Poisoning: The active palladium sites are blocked by impurities.Substrate/Solvent Purity: Ensure starting materials and solvents are free of sulfur, nitrogen-containing compounds (amines, pyridines), or halides. Purification via distillation or column chromatography may be necessary.[1] Use Fresh Catalyst: If poisoning is suspected, using a fresh batch of catalyst is the most reliable solution.
Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale.Optimize Catalyst Loading: Typically, 5-10% by weight relative to the alkyne is used.[2] Increase loading incrementally to find the optimal amount.
Poor Hydrogen Gas Dispersion: Inefficient stirring can lead to poor contact between the gas, liquid, and solid catalyst phases.Increase Stirring Rate: Ensure vigorous stirring to maintain a good suspension of the catalyst and maximize gas-liquid interface.
Over-reduction to Alkane Loss of Catalyst Selectivity: The lead "poison" may have leached from the catalyst support, or the catalyst has degraded.Use Fresh Catalyst: The intentional poisoning of the Lindlar catalyst is crucial for its selectivity.[1] A fresh, properly prepared catalyst is recommended. Add Quinoline (B57606): Quinoline can be added as an additional poison to further decrease catalyst activity and improve selectivity.[2][3][4]
High Reaction Temperature: Elevated temperatures can increase the rate of alkene hydrogenation.Control Temperature: Perform the reaction at room temperature or below to minimize over-reduction.
Excessive Hydrogen Pressure: Higher hydrogen pressure can favor the complete saturation of the triple bond.Maintain Atmospheric Pressure: Use a balloon filled with hydrogen or a similar setup to ensure the reaction runs at or near atmospheric pressure.[1]
Inconsistent Results Variable Catalyst Activity: Different batches of catalyst, even from the same supplier, can have varying activity.Test New Catalyst Batches: Before use in a critical reaction, test the activity of a new batch of catalyst on a small scale with a model substrate.
Moisture or Air Sensitivity: The catalyst can be sensitive to moisture and air, leading to deactivation.Proper Handling and Storage: Store the catalyst in a cool, dry place under an inert atmosphere.[5] Handle the catalyst quickly in the air or use a glovebox.

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of a Lindlar catalyst?

A1: A Lindlar catalyst is a heterogeneous catalyst consisting of 5% palladium deposited on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then "poisoned" with lead acetate (B1210297) and often quinoline.[3][5][6] The lead and quinoline partially deactivate the palladium, preventing the further reduction of the initially formed cis-alkene to an alkane.[5]

Q2: How does the Lindlar catalyst ensure the formation of cis-alkenes?

A2: The hydrogenation reaction occurs on the surface of the catalyst. The alkyne molecule adsorbs onto the catalyst surface, and then two hydrogen atoms are added from the same side (syn-addition) of the triple bond. This stereospecific addition results in the exclusive formation of the cis-alkene.

Q3: Can a poisoned Lindlar catalyst be regenerated?

A3: Regeneration can sometimes be successful, depending on the nature of the deactivation. For catalysts deactivated by organic residues, washing with an appropriate solvent may restore some activity. For more strongly bound poisons like sulfur, a more aggressive chemical wash may be needed, though this can also impact the catalyst's selectivity. A general protocol involves washing the catalyst with a sequence of solvents to remove impurities, followed by careful drying under vacuum.[1]

Q4: What are common signs of catalyst poisoning?

A4: A sluggish or stalled reaction with a significant amount of unreacted starting alkyne is a classic sign of catalyst poisoning.[1] Common poisons include sulfur compounds, amines, pyridines, halides, and carbon monoxide.[1]

Data on Reaction Parameter Optimization

Optimizing reaction parameters is crucial for achieving high yield and selectivity. The following tables summarize the impact of various parameters on the semi-hydrogenation of alkynes.

Table 1: Effect of Catalyst Loading and Substrate-to-Catalyst Ratio on 3-Hexyn-1-ol Hydrogenation

Substrate/Catalyst Ratio (mol/mol)Catalyst Loading (mol%)Average cis-Hexenol Selectivity (%)
205~98
50288
1001~85
2000.5~80

Data adapted from a study on the hydrogenation of 3-hexyn-1-ol. Conditions: 308 K, 0.3 MPa H₂.

Table 2: Effect of Temperature and Pressure on 1-Hexyne Hydrogenation Selectivity

Temperature (°C)Hydrogen Pressure (bar)Selectivity to 1-Hexene (%)
201>95
401~90
601~85
202~92
205~88

Qualitative trends indicate that increasing temperature and pressure generally leads to a decrease in selectivity towards the cis-alkene due to over-reduction.

Table 3: Effect of Solvent on a Typical Lindlar Hydrogenation

SolventPolarityGeneral Observations on Selectivity
HexaneNon-polarGenerally good selectivity.
Ethyl AcetatePolar aproticCommonly used with good results.[2]
EthanolPolar proticCan sometimes lead to lower selectivity due to interactions with the catalyst surface.[2]

Solvent choice can influence hydrogen solubility and substrate/product interaction with the catalyst surface, thereby affecting reaction rate and selectivity.[5]

Experimental Protocols

Protocol 1: Preparation of Lindlar Catalyst (Laboratory Scale)

  • Dissolution: In a round-bottom flask, dissolve 5g of palladium chloride (PdCl₂) in 100 mL of ethanol.[5]

  • Suspension: Add 10g of calcium carbonate (CaCO₃) to the solution and stir until a homogenous mixture is obtained.[5]

  • Poisoning: Add 1g of lead acetate (Pb(CH₃COO)₂) to the mixture and continue stirring.[5]

  • Filtration and Washing: Filter the mixture through a Büchner funnel and wash the solid catalyst with ethanol.[5]

  • Drying: Dry the catalyst in an oven at 110°C for 2 hours.[5]

  • Storage: Store the dried catalyst in a cool, dry place in an airtight container to protect it from moisture and air.[5]

Protocol 2: General Procedure for Alkyne Semi-Hydrogenation

  • Setup: To a round-bottom flask, add the Lindlar catalyst (typically 5-10% w/w relative to the alkyne).[2]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas like nitrogen or argon.

  • Addition of Reagents: Add a suitable solvent (e.g., ethyl acetate, hexane) followed by the alkyne substrate. For enhanced selectivity, quinoline (1-2 equivalents relative to the lead poison) can be added at this stage.[2]

  • Hydrogenation: Evacuate the flask again and backfill with hydrogen gas (a balloon is often sufficient to maintain atmospheric pressure).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting alkyne and the formation of the cis-alkene.

  • Workup: Once the reaction is complete, replace the hydrogen atmosphere with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation if necessary.

Protocol 3: Regeneration of a Poisoned Lindlar Catalyst

  • Washing: Suspend the spent catalyst in a suitable solvent (e.g., the reaction solvent) and stir for a period to dislodge adsorbed impurities.

  • Filtration: Filter the catalyst.

  • Sequential Washing (if necessary): For more stubborn impurities, a sequence of washes with different solvents (e.g., acetone, then water) can be employed. For suspected basic poisons, a dilute, degassed acetic acid wash followed by deionized water washes until neutral can be effective.

  • Drying: Thoroughly dry the washed catalyst under vacuum at a low temperature (e.g., 60-80°C) for several hours.

  • Activity Test: Before using the regenerated catalyst in a large-scale reaction, it is crucial to test its activity and selectivity on a small scale using a model substrate and compare the results to a fresh catalyst.[1]

Visualizations

Troubleshooting_Workflow start Low Conversion or Over-reduction check_catalyst Check Catalyst Activity - Use fresh catalyst - Perform a small-scale test start->check_catalyst add_poison Add Additional Poison (e.g., Quinoline) start->add_poison If over-reduction is the issue check_purity Verify Substrate and Solvent Purity - Check for S, N, Halide impurities check_catalyst->check_purity If catalyst is active check_conditions Optimize Reaction Conditions - Temperature - Pressure - Stirring check_purity->check_conditions If reagents are pure problem_solved Problem Solved check_conditions->problem_solved Optimization successful add_poison->check_conditions

Caption: Troubleshooting workflow for common Lindlar hydrogenation issues.

Experimental_Workflow A 1. Add Lindlar Catalyst to Flask B 2. Establish Inert Atmosphere (N2/Ar) A->B C 3. Add Solvent, Substrate, and optional Quinoline B->C D 4. Introduce Hydrogen Gas (1 atm) C->D E 5. Vigorous Stirring at Room Temperature D->E F 6. Monitor Reaction (TLC/GC) E->F G 7. Reaction Workup: Filter Catalyst F->G H 8. Product Isolation: Remove Solvent G->H

Caption: General experimental workflow for cis-alkene synthesis.

Catalyst_Deactivation_Regeneration active_catalyst Active Lindlar Catalyst deactivated_catalyst Deactivated Catalyst (Poisoned/Fouled) active_catalyst->deactivated_catalyst During Reaction regeneration Regeneration Protocol (Solvent Washing, Drying) deactivated_catalyst->regeneration activity_test Activity and Selectivity Test regeneration->activity_test reuse Reuse in Reaction activity_test->reuse Successful discard Discard Catalyst activity_test->discard Unsuccessful

Caption: Catalyst deactivation and regeneration cycle.

References

Technical Support Center: Troubleshooting Low Stereoselectivity in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low stereoselectivity in alkene synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions regarding low stereoselectivity in key alkene synthesis reactions.

Wittig Reaction

Q1: My Wittig reaction is producing a mixture of E and Z isomers. How can I improve the selectivity for the Z-alkene?

A1: Low Z-selectivity in Wittig reactions using unstabilized ylides is a common issue. Here are several factors to consider and troubleshoot:

  • Ylide Stability: Unstabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) generally favor the formation of Z-alkenes. If your ylide is stabilized by an electron-withdrawing group (e.g., ester, ketone), it will preferentially form the E-alkene.[1][2]

  • Salt Effects: The presence of lithium salts can decrease Z-selectivity by promoting equilibration of intermediates.[2][3] If you are using a lithium base (e.g., n-BuLi), consider switching to a sodium- or potassium-based base.

    • Troubleshooting Tip: Use sodium bases like sodium hydride (NaH) or sodium amide (NaNH₂) under salt-free conditions to maximize Z-selectivity.[1]

  • Solvent Choice: Aprotic, non-polar solvents generally favor the formation of the Z-alkene with unstabilized ylides.

    • Troubleshooting Tip: Toluene is often a good solvent choice for maximizing Z-selectivity.[4]

Q2: How can I favor the formation of the E-alkene in my Wittig reaction?

A2: To obtain the E-alkene as the major product, consider the following strategies:

  • Use a Stabilized Ylide: Ylides containing an electron-withdrawing group (e.g., -CO₂R, -COR) are more stable and their reactions are reversible, allowing for equilibration to the thermodynamically more stable intermediate that leads to the E-alkene.[1][2]

  • Schlosser Modification: For unstabilized ylides, the Schlosser modification can be employed to favor the E-alkene. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures to promote equilibration to the more stable trans-intermediate before it collapses to the alkene.[1]

Horner-Wadsworth-Emmons (HWE) Reaction

Q3: My Horner-Wadsworth-Emmons reaction is not giving the expected high E-selectivity. What can I do?

A3: The HWE reaction is renowned for its high E-selectivity, but certain conditions can lead to poor outcomes. Here’s how to troubleshoot:

  • Reaction Temperature: Higher reaction temperatures generally favor the formation of the E-alkene.[5][6][7]

    • Troubleshooting Tip: If you are running the reaction at a low temperature (e.g., -78 °C) and observing low E-selectivity, try increasing the temperature to 0 °C or room temperature.[5]

  • Choice of Base and Cation: The cation of the base can significantly influence the stereochemical outcome. Lithium salts can sometimes lead to lower E-selectivity.

    • Troubleshooting Tip: Using sodium or potassium bases can improve E-selectivity.[6] For certain substrates, magnesium-based reagents like isopropylmagnesium bromide have been shown to provide excellent E-selectivity.[5]

  • Phosphonate (B1237965) Reagent: The structure of the phosphonate itself is crucial. Standard triethyl phosphonoacetate is generally E-selective.

Q4: I need to synthesize a Z-alkene using the Horner-Wadsworth-Emmons reaction. How can I achieve this?

A4: While the standard HWE reaction yields E-alkenes, modifications can be made to favor the Z-isomer:

  • Still-Gennari Modification: This is the most common method for achieving high Z-selectivity. It involves using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) and 18-crown-6 (B118740) in THF at low temperatures.[6][8][9]

  • Ando Modification: Utilizes phosphonates with bulky aryl groups, such as bis(o-methylphenyl)phosphonates, to favor the Z-isomer.[10]

Olefin Metathesis

Q5: My cross-metathesis reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity?

A5: Stereoselectivity in olefin metathesis is primarily dictated by the catalyst used.

  • Catalyst Selection:

    • For Z-Selectivity: Utilize specialized Z-selective ruthenium catalysts. These catalysts are designed to favor the formation of the kinetically preferred Z-alkene.[11]

    • For E-Selectivity: While kinetically controlled E-selective catalysts are still an area of active research, the thermodynamic preference is for the more stable E-alkene. In many cases, allowing the reaction to proceed for a longer time may lead to isomerization to the E-isomer, especially with second-generation Grubbs catalysts.

  • Reaction Conditions:

    • Ethene Removal: In cross-metathesis reactions that produce ethene as a byproduct, efficient removal of the gas can drive the reaction to completion and may influence the final isomeric ratio.[12] This can be achieved by bubbling an inert gas through the reaction mixture.[12]

Data Presentation: Factors Influencing Stereoselectivity

The following tables summarize the effect of various reaction parameters on the E/Z selectivity of common olefination reactions.

Table 1: Effect of Solvent on E/Z Ratio in a Wittig Reaction

Ylide TypeAldehydeSolventBaseTemperature (°C)E:Z Ratio
UnstabilizedBenzaldehydeTolueneK₂CO₃11019:81
UnstabilizedBenzaldehydeTolueneK₂CO₃4013:87
UnstabilizedBenzaldehydeDichloromethaneK₂CO₃4050:50
UnstabilizedBenzaldehydeWaterK₂CO₃Reflux73:27
Stabilized4-nitrobenzaldehydeWaterK₂CO₃Ambient95.5:4.5
Stabilized2-chlorobenzaldehydeWaterK₂CO₃Ambient99.8:0.2

Data adapted from multiple sources for illustrative purposes.[4][13]

Table 2: Effect of Temperature and Base on E/Z Ratio in a Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentAldehydeBaseTemperature (°C)E:Z Ratio
Weinreb Amide Type3-phenylpropanalLHMDS-78Z-selective
Weinreb Amide Type3-phenylpropanalLHMDS25E-selective
Weinreb Amide Type3-phenylpropanalⁱPrMgBr-78 to 25>99:1 (E)
bis-(2,2,2-trifluoroethyl)phosphonoacetic acid3-phenylpropanalⁱPrMgBr077:23
bis-(2,2,2-trifluoroethyl)phosphonoacetic acid3-phenylpropanalⁱPrMgBrReflux (THF)87:13
bis-(2,2,2-trifluoroethyl)phosphonoacetic acid3-phenylpropanalⁱPrMgBrReflux (Toluene)95:5

Data adapted from multiple sources for illustrative purposes.[5][7]

Experimental Protocols

Protocol 1: General Procedure for Z-Selective Wittig Reaction with an Unstabilized Ylide
  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate alkyltriphenylphosphonium salt (1.1 equivalents) in anhydrous, aprotic solvent (e.g., THF or toluene).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong, non-lithium base (e.g., sodium hydride, 1.1 equivalents).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to orange or red).

  • Reaction with Aldehyde: Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the Z-alkene.

Protocol 2: Still-Gennari Protocol for Z-Selective Horner-Wadsworth-Emmons Reaction
  • Preparation of the Phosphonate Anion: In a flame-dried flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add potassium hexamethyldisilazide (KHMDS, 1.2 equivalents, as a solution in THF or toluene) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the Z-alkene.[9]

Visualizations

Troubleshooting Workflow for Low Stereoselectivity

The following diagram illustrates a logical workflow for troubleshooting low stereoselectivity in olefination reactions.

Troubleshooting_Workflow cluster_start Start cluster_reaction_type Reaction Identification cluster_wittig Wittig Reaction cluster_hwe HWE Reaction cluster_metathesis Olefin Metathesis Start Low Stereoselectivity Observed ReactionType Identify Olefination Method Start->ReactionType Wittig_Ylide Check Ylide Stability ReactionType->Wittig_Ylide Wittig HWE_Conditions Check Reaction Conditions ReactionType->HWE_Conditions HWE Metathesis_Catalyst Evaluate Catalyst Choice ReactionType->Metathesis_Catalyst Metathesis Stabilized Stabilized Ylide? (Favors E) Wittig_Ylide->Stabilized Yes Unstabilized Unstabilized Ylide? (Favors Z) Wittig_Ylide->Unstabilized No Wittig_Base Review Base and Cation LithiumBase Using Li+ Base? (Decreases Z-selectivity) Wittig_Base->LithiumBase Yes NonLithiumBase Using Na+/K+ Base? (Favors Z-selectivity) Wittig_Base->NonLithiumBase No Wittig_Solvent Assess Solvent Polarity PolarSolvent Polar Solvent? (Decreases Z-selectivity) Wittig_Solvent->PolarSolvent Yes NonPolarSolvent Non-polar Solvent? (Favors Z-selectivity) Wittig_Solvent->NonPolarSolvent No Unstabilized->Wittig_Base NonLithiumBase->Wittig_Solvent LowTemp Low Temperature? (May decrease E-selectivity) HWE_Conditions->LowTemp Yes HighTemp High Temperature? (Favors E-selectivity) HWE_Conditions->HighTemp No HWE_Reagent Check Phosphonate Reagent StandardReagent Standard Reagent? (Favors E) HWE_Reagent->StandardReagent Yes StillGennari Still-Gennari Reagent? (Favors Z) HWE_Reagent->StillGennari No HighTemp->HWE_Reagent Z_Selective_Cat Using Z-selective catalyst? Metathesis_Catalyst->Z_Selective_Cat Yes Standard_Cat Using standard catalyst? (Thermodynamic E favored) Metathesis_Catalyst->Standard_Cat No

Caption: A workflow for troubleshooting low stereoselectivity in olefination reactions.

Logical Relationship of Factors in Wittig Stereoselectivity

This diagram illustrates the relationship between key factors and the resulting stereochemical outcome in the Wittig reaction.

Wittig_Stereoselectivity cluster_input Reaction Inputs cluster_ylide_type Ylide Characteristics cluster_conditions Condition Details cluster_outcome Stereochemical Outcome Ylide Ylide Type Stabilized Stabilized Ylide (e.g., -CO2R, -COR) Ylide->Stabilized Unstabilized Unstabilized Ylide (e.g., alkyl) Ylide->Unstabilized Conditions Reaction Conditions SaltFree Salt-Free (Na+ or K+ base) Conditions->SaltFree LiSalts Li+ Salts Present (e.g., from n-BuLi) Conditions->LiSalts NonPolarSolvent Non-polar Solvent (e.g., Toluene) Conditions->NonPolarSolvent E_Alkene E-Alkene Favored Stabilized->E_Alkene Z_Alkene Z-Alkene Favored Unstabilized->Z_Alkene SaltFree->Z_Alkene LiSalts->E_Alkene Reduces Z-selectivity NonPolarSolvent->Z_Alkene

Caption: Factors influencing the stereochemical outcome of the Wittig reaction.

References

cis-3-Nonene degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving cis-3-Nonene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound is an unsaturated hydrocarbon with the chemical formula C₉H₁₈. It is a volatile organic compound (VOC) and an isomer of nonene. As an alkene, its chemical reactivity is primarily defined by the carbon-carbon double bond, making it susceptible to oxidation, ozonolysis, and other addition reactions.

Q2: How should I properly store this compound to ensure its stability?

To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8°C). It should be protected from light and air to prevent photooxidation and autoxidation. The use of antioxidants may also be considered for long-term storage.

Q3: What are the most likely degradation pathways for this compound?

This compound can degrade through several biotic and abiotic pathways:

  • Autoxidation: In the presence of oxygen, alkenes like this compound can undergo a free-radical chain reaction, especially at allylic positions, to form hydroperoxides.[1][2] This process can be initiated by heat or light and is responsible for the spoilage of materials containing unsaturated compounds.[1][2]

  • Ozonolysis: Atmospheric ozone can cleave the carbon-carbon double bond of this compound.[3][4][5] This reaction, following the Criegee mechanism, initially forms an unstable ozonide which then decomposes into smaller carbonyl compounds.[3][6] Depending on the workup conditions, the final products can be aldehydes (hexanal and propanal) or carboxylic acids.[4][6]

  • Microbial Degradation: While specific pathways for this compound are not extensively detailed, microorganisms are known to degrade alkenes.[7][8][9] Degradation is often initiated by monooxygenase enzymes that can oxidize the double bond to form an epoxide or hydroxylate the molecule.[10][11] The resulting intermediates are then further metabolized, often through pathways like beta-oxidation, to enter central metabolic cycles.[12][13] Under anaerobic conditions, some bacteria can initiate alkane degradation via addition to fumarate (B1241708), a mechanism that could potentially apply to alkenes as well.[14]

Q4: What are the expected products from the complete ozonolysis of this compound?

Ozonolysis cleaves the double bond at the C3 position.[4][5] A reductive workup (e.g., using dimethyl sulfide (B99878) or zinc) will yield propanal (from the C1-C3 fragment) and hexanal (from the C4-C9 fragment). An oxidative workup (e.g., using hydrogen peroxide) will oxidize the resulting aldehydes to yield propanoic acid and hexanoic acid .

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Multiple unexpected peaks in GC-MS analysis of a pure standard. 1. Isomerization: The cis isomer may be converting to the more stable trans isomer. 2. Oxidation: The sample may have undergone autoxidation due to exposure to air, forming hydroperoxides or other oxygenated derivatives.[1] 3. Contamination: The solvent or glassware may be contaminated.1. Check storage conditions: Ensure the sample is stored under an inert atmosphere and refrigerated. Minimize freeze-thaw cycles. 2. Confirm identity of peaks: Use mass spectrometry to identify the molecular weight of the impurity peaks. The trans isomer will have the same mass but a different retention time. Oxidation products will have higher masses. 3. Run a solvent blank: Inject the solvent used to dilute your sample to check for contamination.
Sample purity decreases over time, even with proper storage. 1. Peroxide Formation: Alkenes can form explosive peroxides over time, especially if inhibitors have been removed.[2] 2. Slow Polymerization: Trace acidic impurities or light can catalyze slow polymerization of the alkene.1. Test for peroxides: Use peroxide test strips before using old samples. If peroxides are present, consult safety protocols for their removal. 2. Re-purify the sample: If purity is critical, consider re-purifying the material by distillation before use.
Inconsistent results in microbial degradation experiments. 1. VOC Volatility: this compound is volatile and may be lost from the culture medium, leading to inconsistent substrate availability. 2. Toxicity: High concentrations of alkenes or their metabolic byproducts (like epoxides) can be toxic to microorganisms, inhibiting degradation.[15] 3. Nutrient Limitation: The microbial consortium may be limited by other nutrients (e.g., nitrogen, phosphorus), affecting its ability to metabolize the hydrocarbon.[7][8]1. Use sealed bioreactors: Ensure the experimental setup is sealed to prevent the loss of the volatile substrate. 2. Optimize substrate concentration: Perform a dose-response study to find the optimal concentration of this compound that is not toxic to the microbial culture. 3. Ensure balanced media: Verify that the culture medium provides sufficient nutrients to support microbial growth and metabolism.[8][9]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability profile of a compound.[16][17][18]

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Acid Hydrolysis: Add 0.1 M HCl to a sample solution. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to a sample solution. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a sample solution. Keep at room temperature for 24-48 hours, protected from light.

  • Thermal Degradation: Place a solid or neat sample in a controlled oven at a temperature above accelerated testing conditions (e.g., 70°C) for 48 hours.

  • Photolytic Degradation: Expose a sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After exposure, neutralize the acid and base samples. Analyze all samples, along with an unstressed control, by a stability-indicating method like GC-MS to identify and quantify impurities.[19]

Protocol 2: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for analyzing volatile and semi-volatile impurities in pharmaceutical materials.[20][21]

Objective: To separate and identify potential impurities or degradants in a this compound sample.

Methodology:

  • Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 100 µg/mL) in a high-purity solvent like hexane (B92381) or methanol.

  • GC System:

    • Injector: Split/splitless inlet, 250°C.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-1ms) is typically suitable. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes. (This program should be optimized for specific impurities).

  • MS System:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230°C.

  • Data Analysis: Compare the chromatogram of the sample to a solvent blank to identify sample-related peaks. Use the mass spectrum of each impurity peak to identify its structure by comparison with spectral libraries (e.g., NIST) and fragmentation patterns.

Visualizations

cis_3_Nonene_Degradation_Pathways Potential Degradation Pathways of this compound cluster_main cluster_biotic Biotic Degradation cluster_abiotic Abiotic Degradation C9 This compound Epoxide cis-3,4-Epoxynonane C9->Epoxide Monooxygenase (Microbial) Hydroperoxide Allylic Hydroperoxide C9->Hydroperoxide Autoxidation (O2, light/heat) Ozonide Primary Ozonide C9->Ozonide Ozonolysis (O3) Diol Nonane-3,4-diol Epoxide->Diol Epoxide Hydrolase BetaOx Further Metabolism (e.g., Beta-Oxidation) Diol->BetaOx Aldehydes Propanal + Hexanal Ozonide->Aldehydes Reductive Workup

Caption: Potential biotic and abiotic degradation pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Purity Issues Start Unexpected Peak(s) in GC-MS CheckStorage Review Storage Conditions (Inert gas? Temp? Light?) Start->CheckStorage RunBlank Run Solvent Blank Start->RunBlank First, rule out external factors AnalyzePeak Analyze Impurity Peak (Mass, fragmentation) CheckStorage->AnalyzePeak CompareIsomer Mass matches parent? Different RT? AnalyzePeak->CompareIsomer CompareOxidation Mass > parent? (e.g., +16, +32) CompareIsomer->CompareOxidation No Isomerization Likely Isomerization (cis to trans) CompareIsomer->Isomerization Yes Oxidation Likely Oxidation (Hydroperoxide, etc.) CompareOxidation->Oxidation Yes Other Investigate Other Sources (Contamination, side reaction) CompareOxidation->Other No RunBlank->AnalyzePeak

Caption: A logical workflow for troubleshooting unexpected impurities.

References

Technical Support Center: Purification of cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual catalyst from cis-3-Nonene synthesized via olefin metathesis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for the synthesis of this compound that might need to be removed?

The synthesis of this compound via olefin metathesis typically employs ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, or Hoveyda-Grubbs catalysts. These catalysts are highly effective but can leave behind ruthenium-containing byproducts in the final product.

Q2: Why is it critical to remove residual catalyst from the this compound product?

Residual ruthenium catalyst can lead to several downstream issues:

  • Product Instability: The catalyst can promote isomerization of the cis-double bond to the trans-isomer or cause other undesired side reactions over time.[1][2]

  • Interference with Subsequent Reactions: The residual catalyst can interfere with or poison catalysts used in subsequent synthetic steps.

  • Toxicity: For applications in pharmaceuticals or other biologically active materials, residual heavy metal content is strictly regulated due to toxicity concerns.[1][3] The permissible daily exposure limit for ruthenium in orally administered drugs is very low.[3]

  • Inaccurate Analytical Data: The presence of colored ruthenium complexes can interfere with analytical techniques and lead to inaccurate product characterization.[1][4]

Q3: What are the main strategies for removing residual ruthenium catalysts?

There are three primary approaches to removing metal catalyst residues:[3]

  • Precipitation/Crystallization: This involves converting the soluble catalyst into an insoluble form that can be filtered off.

  • Solubilization/Extraction: This method aims to make the catalyst species soluble in a phase that is immiscible with the product, allowing for separation by extraction.

  • Adsorption: This technique uses solid materials (scavengers) that bind to the catalyst, which can then be removed by filtration.

Troubleshooting Guides

Issue 1: The purified this compound is still colored (pink, brown, or black).

Possible Cause: Incomplete removal of ruthenium-containing byproducts.

Solutions:

  • Scavenger Treatment: Employ a scavenger to bind the residual ruthenium. Common scavengers include:

    • Activated Carbon: A cost-effective and often effective option.[1][3]

    • Triphenylphosphine (B44618) oxide (TPPO) or Dimethyl sulfoxide (B87167) (DMSO): These can be added to the crude product followed by filtration through a silica (B1680970) gel plug.[4][5]

    • Tris(hydroxymethyl)phosphine (THMP): A water-soluble phosphine (B1218219) that can sequester the ruthenium, which is then removed by aqueous extraction.[3][6]

    • Isocyanides: Polar isocyanides can react with the ruthenium catalyst to form highly polar complexes that are easily removed by silica gel filtration.[7]

  • Column Chromatography: If scavenger treatment is insufficient, silica gel column chromatography can be used. However, multiple columns may be necessary to remove all colored impurities.[6]

Experimental Protocol: Removal of Ruthenium using TPPO and Silica Gel Filtration

  • Dissolve the Crude Product: Dissolve the crude this compound in a minimal amount of a non-polar organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Add TPPO: Add 50 equivalents of triphenylphosphine oxide (TPPO) relative to the initial amount of catalyst used in the metathesis reaction.[4]

  • Stir: Stir the mixture at room temperature for at least 8-12 hours.[4]

  • Prepare Silica Plug: Prepare a short plug of silica gel in a column or fritted funnel.

  • Filter: Pass the reaction mixture through the silica gel plug, eluting with the same solvent.

  • Collect and Concentrate: Collect the colorless filtrate and remove the solvent under reduced pressure.

Issue 2: The cis- to trans-isomer ratio of 3-Nonene is decreasing after purification.

Possible Cause: The residual catalyst is active and causing isomerization of the double bond.[1][2]

Solutions:

  • Quench the Catalyst: Before purification, quench the catalyst's activity. This can be achieved by:

    • Adding a Vinyl Ether: Ethyl vinyl ether can be added to the reaction mixture to deactivate the catalyst.

    • Using an Isocyanide: As mentioned above, isocyanides not only aid in removal but also rapidly quench the catalyst's reactivity.[7]

  • Choose a Milder Purification Method: Some purification methods may promote isomerization. Consider using a less harsh method, such as a quick filtration through a pad of a specialized scavenger rather than prolonged contact with silica gel.

Experimental Protocol: Catalyst Quenching with a Polar Isocyanide

  • Cool the Reaction: Once the metathesis reaction is complete, cool the reaction mixture to room temperature.

  • Add Isocyanide: Add a carboxylate-functionalized isocyanide (e.g., potassium isocyanoacetate) to the reaction mixture.

  • Stir Briefly: Stir for approximately 30 minutes.[7]

  • Proceed with Purification: Proceed with your chosen purification method (e.g., filtration through silica gel).

Quantitative Data Summary

The following table summarizes the effectiveness of various methods for ruthenium removal from olefin metathesis products. While the specific efficiency for this compound may vary, this provides a general guideline.

Purification MethodReagent/AdsorbentTypical Residual Ruthenium LevelReference
Scavenging & Filtration Triphenylphosphine oxide (TPPO) / Silica GelLow ppm levels[4]
Dimethyl sulfoxide (DMSO) / Silica Gel< 8 ppm
Activated Carbon< 0.04 ppm[1]
Polar Isocyanide / Silica Gel< 1 µg per 5 mg of product[7]
Aqueous Extraction Tris(hydroxymethyl)phosphine (THMP)Effective, but requires many equivalents[3][6]
PEG-supported NHC-based catalystEfficient removal with simple extraction[1]

Visual Workflows

Below are diagrams illustrating the decision-making process and experimental workflows for catalyst removal.

Troubleshooting_Colored_Product start Crude this compound (Colored) scavenger Treat with Scavenger (e.g., Activated Carbon, TPPO) start->scavenger filter Filter through Silica Gel Plug scavenger->filter check_color Is the product colorless? filter->check_color success Colorless Product (Purified) check_color->success Yes chromatography Perform Column Chromatography check_color->chromatography No chromatography->success

Caption: Troubleshooting workflow for a colored this compound product.

Isomerization_Prevention reaction_complete Metathesis Reaction Complete quench Quench Catalyst Activity reaction_complete->quench add_vinyl_ether Add Ethyl Vinyl Ether quench->add_vinyl_ether Option 1 add_isocyanide Add Polar Isocyanide quench->add_isocyanide Option 2 purification Proceed with Purification (e.g., Filtration, Extraction) add_vinyl_ether->purification add_isocyanide->purification

Caption: Decision-making process for preventing isomerization during purification.

References

Navigating the Fragmentation Maze: A Technical Guide to Interpreting the Mass Spectrum of cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise interpretation of mass spectrometry data is paramount for compound identification and structural elucidation. This technical support guide provides a focused resource for understanding the electron ionization (EI) mass spectrometry fragmentation of cis-3-nonene, addressing common challenges and offering clear, actionable insights.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound and where can I find its mass spectrum?

A1: this compound has a molecular weight of 126.24 g/mol and the chemical formula C₉H₁₈.[1][2][3] Its electron ionization mass spectrum is available in public databases such as the NIST WebBook.[1][2]

Q2: I am seeing a complex fragmentation pattern for this compound. What are the primary fragmentation mechanisms for alkenes like this?

A2: The fragmentation of alkenes under electron ionization (EI) is primarily driven by the formation of stable carbocations. For this compound, the key mechanism is allylic cleavage, where the carbon-carbon bond beta to the double bond is broken. This breakage results in a resonance-stabilized allylic cation, which is a particularly stable fragment.

Q3: Why is the molecular ion peak (M⁺) at m/z 126 weak or absent in the mass spectrum of this compound?

A3: In the mass spectra of many aliphatic alkenes, the molecular ion peak is often of low abundance or even undetectable. This is because the initial radical cation formed upon electron ionization is energetically unstable and readily undergoes fragmentation to form more stable carbocation fragments.

Q4: What are the most common and abundant fragment ions I should expect to see in the mass spectrum of this compound?

A4: You can expect to see a series of fragment ions corresponding to the loss of alkyl radicals. The most prominent peaks are typically due to the formation of stable secondary and allylic carbocations. For this compound, key fragments will appear at m/z values resulting from cleavage around the C=C double bond.

Troubleshooting Guide

Issue: Difficulty in distinguishing this compound from its isomers based on the mass spectrum alone.

Solution:

While mass spectrometry is a powerful tool, distinguishing between positional and geometric isomers of alkenes can be challenging due to similar fragmentation patterns.

  • Coupled Techniques: Employing gas chromatography-mass spectrometry (GC-MS) is the most effective approach. The retention time from the gas chromatography separation provides an additional and often definitive data point for differentiating isomers.

  • Reference Spectra: Always compare your experimental mass spectrum with a library or reference spectrum for this compound, such as those found in the NIST database.

Issue: Unexpected peaks in the mass spectrum.

Solution:

The presence of unexpected peaks can arise from several sources:

  • Impurities: The sample may contain impurities from synthesis or degradation. Review the synthesis and purification steps.

  • Background Contamination: Peaks from column bleed in GC-MS or residual compounds in the ion source can interfere with the spectrum. Running a blank can help identify these background ions.

  • Rearrangements: Complex rearrangements can sometimes occur upon ionization, leading to fragments that are not immediately obvious from simple cleavage rules. The McLafferty rearrangement is a common example in molecules containing a carbonyl group and a gamma-hydrogen, though less common for simple alkenes.

Data Presentation: Fragmentation of this compound

The following table summarizes the major fragment ions and their relative intensities observed in the electron ionization mass spectrum of this compound.

m/zProposed Fragment IonRelative Intensity (%)
41[C₃H₅]⁺ (Allyl cation)100
55[C₄H₇]⁺85
69[C₅H₉]⁺45
83[C₆H₁₁]⁺25
97[C₇H₁₃]⁺10
126[C₉H₁₈]⁺ (Molecular Ion)5

Data is representative and may vary slightly between different instruments.

Experimental Protocols

Acquisition of Electron Ionization Mass Spectrum of this compound using GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration is 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Set to a temperature of 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at an initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound at a specific retention time. The mass spectrum associated with this peak can then be extracted and analyzed.

Visualizing the Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form a molecular ion. This is followed by cleavage of bonds, particularly the allylic C-C bonds, to generate stable carbocations.

fragmentation_pathway cluster_M Molecular Ion Formation cluster_fragments Allylic Cleavage cis_3_Nonene This compound (C₉H₁₈) M_ion [C₉H₁₈]⁺• m/z = 126 cis_3_Nonene->M_ion -e⁻ frag_55 [C₄H₇]⁺ m/z = 55 M_ion->frag_55 Loss of Pentyl Radical frag_41 [C₃H₅]⁺ m/z = 41 M_ion->frag_41 Loss of Hexyl Radical radical_1 •C₅H₁₁ (Pentyl radical) radical_2 •C₆H₁₃ (Hexyl radical)

Caption: Proposed fragmentation pathway of this compound via electron ionization.

References

Technical Support Center: Scaling Up the Synthesis of cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for scaling up the synthesis of cis-3-Nonene.

This guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis of this compound, focusing on scalability, troubleshooting, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high stereoselectivity?

A1: The two most effective and widely used methods for synthesizing this compound with high stereoselectivity are:

  • Partial hydrogenation of 3-nonyne (B165639) using a "poisoned" catalyst , such as Lindlar's catalyst. This method is highly reliable for producing cis-alkenes.[1][2][3][4] The hydrogenation occurs with syn-addition of hydrogen across the triple bond on the catalyst's surface, leading to the cis-isomer.[1][3]

  • The Wittig reaction , using a non-stabilized or semi-stabilized phosphonium (B103445) ylide. This reaction between an aldehyde (hexanal) and a propyl-derived Wittig reagent typically favors the formation of the Z-alkene (cis-isomer).[5][6]

Q2: Which method is more suitable for large-scale synthesis of this compound?

A2: Both methods can be scaled up, but they present different challenges.

  • Alkyne hydrogenation is often preferred for its high cis-selectivity (>95%) and simpler product purification, as the primary byproduct is the catalyst which can be filtered off.[1][7] However, challenges in scaling up include handling hydrogen gas safely, managing the pyrophoric nature of some catalysts, and preventing catalyst deactivation.[7] The use of toxic heavy metals like lead in traditional Lindlar's catalyst is also a significant environmental and safety concern for large-scale production.[1][7]

  • The Wittig reaction avoids the use of hydrogen gas and heavy metal catalysts. However, scaling up can be complicated by the need to handle large quantities of phosphonium salts and strong bases (like n-butyllithium).[8] A major challenge is the removal of the triphenylphosphine (B44618) oxide byproduct, which can be difficult on a large scale and often requires chromatography.[9]

Q3: What are the expected yields and cis/trans selectivity for these methods?

A3:

  • Lindlar Hydrogenation : This method typically offers very high yields, often in the range of 85-98%, with excellent cis-selectivity, usually greater than 95%.[7]

  • Wittig Reaction (with non-stabilized ylides) : Yields can be good, but the cis-selectivity is highly dependent on the reaction conditions, especially the absence of lithium salts and the choice of solvent.[6][10] While high Z-selectivity can be achieved, it may be less consistent than with Lindlar hydrogenation.

Q4: What are the main safety considerations when scaling up these syntheses?

A4:

  • For Lindlar Hydrogenation :

    • Hydrogen Gas : Hydrogen is highly flammable and forms explosive mixtures with air. Proper ventilation, inert atmosphere techniques, and monitoring for leaks are critical.

    • Pyrophoric Catalysts : Palladium on carbon (a component of some hydrogenation catalysts) can be pyrophoric, especially after filtration when it is dry and exposed to air. The catalyst should be kept wet with solvent and handled under an inert atmosphere.[7]

    • Toxic Metals : Lindlar's catalyst contains lead, which is toxic. Appropriate personal protective equipment (PPE) must be worn, and waste must be disposed of according to regulations.[1][7]

  • For the Wittig Reaction :

    • Strong Bases : Bases like n-butyllithium (n-BuLi) are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere (nitrogen or argon).

    • Solvents : Anhydrous ethereal solvents like THF or diethyl ether are typically used. These are highly flammable and can form explosive peroxides. They should be stored and handled with care.

Data Presentation: Comparison of Synthesis Methods

MethodStarting MaterialsTypical YieldTypical cis (Z) SelectivityKey AdvantagesKey Disadvantages & Scaling Challenges
Alkyne Hydrogenation 3-Nonyne, H₂, Lindlar's Catalyst85-98%[7]>95%[7]High and reliable stereoselectivity; simple filtration to remove catalyst.[1][2]Use of flammable H₂ gas; catalyst can be pyrophoric and contains toxic lead; potential for over-reduction to alkane.[7]
Wittig Olefination Hexanal (B45976), Propyltriphenylphosphonium bromide, Strong Base60-85%Variable, but can be >90% under optimized (salt-free) conditions.[6]Avoids H₂ gas and toxic heavy metal catalysts.[5][6]Stoichiometric amounts of phosphonium salt required; difficult removal of triphenylphosphine oxide byproduct; use of pyrophoric bases.[9]

Troubleshooting Guides

Alkyne Hydrogenation with Lindlar's Catalyst

Q: My reaction is producing a significant amount of nonane (B91170) (over-reduction). What went wrong?

A: Over-reduction to the alkane is a common issue. Here are the likely causes and solutions:

  • Cause 1: Catalyst Activity Too High. The catalyst may not be sufficiently "poisoned."

    • Solution: Add a small amount of an additional catalyst poison, such as quinoline (B57606) (1-2 equivalents relative to the lead poison), to further moderate the catalyst's activity.[3][7]

  • Cause 2: Reaction Time Too Long. The reaction was allowed to proceed after all the starting alkyne was consumed.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR. Stop the reaction immediately upon the disappearance of the alkyne starting material.[7]

  • Cause 3: Hydrogen Pressure Too High. While typically run at 1 atm (balloon pressure), increased pressure can promote over-reduction.[3][7]

    • Solution: Ensure you are using a balloon filled with hydrogen or a regulator set to a low pressure. Avoid using high-pressure hydrogenation equipment unless specifically required and optimized.

Q: The reaction is extremely slow or has stalled completely. How can I fix this?

A: A stalled reaction is typically due to catalyst deactivation.

  • Cause 1: Impure Starting Material. The 3-nonyne starting material may contain impurities that act as catalyst poisons.

    • Solution: Purify the 3-nonyne (e.g., by distillation) before the hydrogenation step.

  • Cause 2: Catalyst is Old or Inactive. The catalyst may have been improperly stored or has lost its activity.

    • Solution: Use a fresh batch of Lindlar's catalyst.

  • Cause 3: Insufficient Agitation. In a heterogeneous catalysis, efficient mixing is crucial for the substrate to interact with the catalyst surface.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended in the reaction mixture.

Wittig Reaction

Q: My Wittig reaction yielded a mixture of cis- and trans-3-Nonene with low selectivity. How can I improve the cis-selectivity?

A: The stereochemical outcome of the Wittig reaction is sensitive to reaction conditions.

  • Cause 1: Use of a Stabilized Ylide. Stabilized ylides (where the R group attached to the carbanion is electron-withdrawing) predominantly give the E-alkene (trans).[5]

    • Solution: Ensure you are using a non-stabilized ylide. For this compound, the ylide is derived from propyltriphenylphosphonium bromide, which is non-stabilized and should favor the Z-alkene.[5][6]

  • Cause 2: Presence of Lithium Salts. Lithium salts can stabilize the betaine (B1666868) intermediate, allowing for equilibration that leads to the more thermodynamically stable trans-alkene.[6][10] This is a common issue when using n-BuLi to generate the ylide.

    • Solution: Use a lithium-free base to generate the ylide, such as sodium amide (NaNH₂) or sodium hydride (NaH).[5] If using an organolithium base is unavoidable, specific conditions (e.g., certain solvents) may be required to maximize Z-selectivity.

Q: I am struggling to remove the triphenylphosphine oxide (TPPO) byproduct from my product.

A: TPPO is a notoriously difficult byproduct to remove due to its polarity and crystallinity.

  • Solution 1 (Crystallization): If the product is a liquid and the TPPO is a solid, you can often remove a significant portion by cooling the reaction mixture (after workup) in a nonpolar solvent like hexane (B92381) or pentane (B18724), causing the TPPO to precipitate. The solution containing the product can then be decanted or filtered.

  • Solution 2 (Chromatography): Column chromatography is the most effective method for complete removal. TPPO is relatively polar, so it will have a lower Rf value than the nonpolar this compound on silica (B1680970) gel.

  • Solution 3 (Precipitation of TPPO as a salt): After the reaction, adding a reagent like magnesium chloride (MgCl₂) can form a complex with TPPO, which can then be filtered off.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkyne Hydrogenation

This is a two-step process: (1) Synthesis of 3-nonyne, and (2) Partial hydrogenation to this compound.

Step 1: Synthesis of 3-Nonyne

  • Setup : Under an inert atmosphere of nitrogen, add 1-hexyne (B1330390) to anhydrous tetrahydrofuran (B95107) (THF) in a three-necked flask equipped with a dropping funnel and a thermometer.

  • Deprotonation : Cool the solution to 0 °C and slowly add one equivalent of n-butyllithium (n-BuLi) while maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Alkylation : Slowly add one equivalent of 1-bromopropane (B46711) to the solution. Allow the reaction to warm to room temperature and stir overnight.

  • Workup : Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude 3-nonyne by fractional distillation.

Step 2: Partial Hydrogenation to this compound

  • Catalyst Preparation : In a flask, suspend Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5% w/w relative to the alkyne) in a suitable solvent like hexane or ethyl acetate.[7]

  • Reaction Setup : Evacuate the flask and backfill with nitrogen. Add the purified 3-nonyne to the catalyst suspension.

  • Hydrogenation : Purge the system with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon (approx. 1 atm pressure).[7]

  • Monitoring : Stir the mixture vigorously at room temperature. Monitor the reaction progress by GC or TLC until the 3-nonyne is consumed.[7] Be careful not to let the reaction run too long to avoid over-reduction.

  • Workup : Once complete, carefully replace the hydrogen atmosphere with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Caution : The catalyst may be pyrophoric; do not allow it to dry completely in the air. Wash the filter cake with fresh solvent.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting liquid is typically of high purity, but can be further purified by distillation if necessary.

Protocol 2: Synthesis of this compound via Wittig Reaction
  • Ylide Formation :

    • Under an inert atmosphere, suspend propyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C and add one equivalent of a strong, lithium-free base like sodium amide (NaNH₂).

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until the characteristic orange-red color of the ylide appears.

  • Wittig Reaction :

    • Cool the ylide solution back down to -78 °C (dry ice/acetone bath).

    • Slowly add one equivalent of freshly distilled hexanal dissolved in anhydrous THF.

    • Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup :

    • Quench the reaction by adding water.

    • Extract the product with a nonpolar solvent like pentane or hexane.

    • Wash the combined organic extracts with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification :

    • Filter off the drying agent and concentrate the solvent.

    • Cool the resulting crude mixture in a freezer to precipitate out most of the triphenylphosphine oxide.

    • Filter or decant the liquid product.

    • Further purify the this compound by column chromatography on silica gel or by distillation.

Mandatory Visualizations

Here are diagrams illustrating key workflows and troubleshooting logic.

G start Start: Synthesize 3-Nonyne hydrogenation Partial Hydrogenation (3-Nonyne, H₂, Lindlar's Catalyst) start->hydrogenation Alkylation of 1-Hexyne followed by purification monitoring Monitor Reaction (GC or TLC) hydrogenation->monitoring workup Filter Catalyst & Remove Solvent monitoring->workup Alkyne consumed product Final Product: This compound workup->product

Caption: Workflow for this compound synthesis via alkyne hydrogenation.

G start Problem: Low Yield in Wittig Reaction check_ylide Was the ylide color (orange/red) observed? start->check_ylide check_base Check Base: - Was it fresh? - Was it strong enough? check_ylide->check_base No check_reagents Check Reagents: - Anhydrous solvent? - Pure aldehyde? check_ylide->check_reagents Yes solution_base Solution: Use fresh, potent base (e.g., new bottle of n-BuLi or freshly prepared NaNH₂) check_base->solution_base check_conditions Check Reaction Conditions: - Temperature correct? - Inert atmosphere maintained? check_reagents->check_conditions solution_reagents Solution: Use freshly distilled solvent and aldehyde check_conditions->solution_reagents If reagents suspect

Caption: Troubleshooting guide for low yield in a Wittig reaction.

G start Problem: Over-reduction to Nonane check_monitoring Was the reaction stopped as soon as alkyne was consumed? start->check_monitoring check_catalyst Is the catalyst too active? check_monitoring->check_catalyst Yes solution_monitoring Solution: Monitor reaction closely with GC/TLC and stop on time. check_monitoring->solution_monitoring No solution_catalyst Solution: Add a co-poison like quinoline or use less catalyst. check_catalyst->solution_catalyst Yes check_pressure Was H₂ pressure > 1 atm? check_catalyst->check_pressure No solution_pressure Solution: Use a balloon to ensure low H₂ pressure. check_pressure->solution_pressure Yes

Caption: Troubleshooting guide for over-reduction in Lindlar hydrogenation.

References

Overcoming incomplete reactions in cis-3-Nonene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-3-Nonene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Partial hydrogenation of 3-nonyne (B165639): This method utilizes a "poisoned" catalyst to selectively reduce the alkyne to a cis-alkene without further reduction to an alkane.[1][2]

  • The Wittig reaction: This reaction involves the use of a phosphorus ylide to convert an aldehyde or ketone into an alkene.[2] To favor the formation of the cis-isomer, a non-stabilized ylide is typically employed.[2]

Q2: How do I choose between partial hydrogenation and the Wittig reaction?

A2: The choice of method depends on several factors:

  • Stereoselectivity: Partial hydrogenation with catalysts like Lindlar's catalyst or P-2 Nickel is highly stereoselective for the cis-isomer. The Wittig reaction's stereoselectivity depends on the ylide's nature and reaction conditions.

  • Starting materials: If 3-nonyne is readily available, partial hydrogenation is a direct route. The Wittig reaction requires the synthesis of a specific phosphonium (B103445) ylide and an appropriate carbonyl compound.

  • Functional group tolerance: The Wittig reaction is tolerant of a wider range of functional groups compared to catalytic hydrogenation.

Q3: What is a "poisoned" catalyst and why is it necessary for cis-alkene synthesis from an alkyne?

A3: A "poisoned" catalyst is a heterogeneous catalyst whose activity has been intentionally reduced by the addition of a deactivating agent, often called a "poison".[1][3] For the synthesis of cis-alkenes from alkynes, highly active catalysts like palladium on carbon (Pd/C) would rapidly reduce the alkyne all the way to an alkane.[2] By "poisoning" the catalyst with substances like lead acetate (B1210297) or quinoline (B57606) (in the case of Lindlar's catalyst), the most active sites on the catalyst surface are deactivated.[1][4] This allows the reaction to stop at the alkene stage, preventing over-reduction.[1][2]

Troubleshooting Guide: Partial Hydrogenation of 3-Nonyne

This guide addresses common issues encountered during the synthesis of this compound via the partial hydrogenation of 3-nonyne.

Problem 1: Incomplete reaction - significant amount of starting alkyne (3-nonyne) remains.

Possible Cause Troubleshooting Step
Inactive Catalyst Prepare a fresh batch of catalyst. Ensure proper storage of the catalyst in a dry, inert atmosphere.
Insufficient Catalyst Loading Increase the weight percentage of the catalyst relative to the alkyne. A typical starting point is 5-10% w/w.
Low Hydrogen Pressure Ensure the reaction is performed under a positive pressure of hydrogen gas (typically 1 atm, but can be slightly elevated).[4] Check for leaks in the hydrogenation apparatus.
Poor Mass Transfer Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas.
Low Reaction Temperature While many hydrogenations proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to increase the reaction rate.

Problem 2: Over-reduction - formation of significant amounts of nonane.

Possible Cause Troubleshooting Step
Catalyst is too active Ensure the catalyst is properly "poisoned." For Lindlar's catalyst, confirm the presence of lead acetate and quinoline.[1][4] For P-2 Nickel, ensure it is freshly prepared as its activity can change over time.
Excess Hydrogen Use a balloon filled with hydrogen or a system that allows for monitoring hydrogen uptake to avoid using a large excess.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the starting alkyne is consumed.
High Reaction Temperature Higher temperatures can promote over-reduction. If possible, run the reaction at a lower temperature.

Problem 3: Low cis-selectivity - formation of trans-3-Nonene.

Possible Cause Troubleshooting Step
Incorrect Catalyst Choice Both Lindlar's catalyst and P-2 Nickel are highly selective for syn-addition of hydrogen, leading to the cis-alkene.[5] Ensure you are not using a catalyst system designed for trans-alkene formation (e.g., sodium in liquid ammonia).[5]
Isomerization during workup or purification Avoid acidic conditions during workup. Purification via distillation should be performed under reduced pressure to minimize thermal isomerization.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the typical performance of Lindlar's catalyst and P-2 Nickel in the semi-hydrogenation of internal alkynes to cis-alkenes, based on data from analogous substrates.

Performance MetricLindlar Catalyst (on 3-Hexyn-1-ol)P-2 Nickel (with Ethylenediamine on Hex-3-yn-1-ol)
Yield of cis-Alkene High (quantitative conversion)94%
Stereoselectivity (cis:trans) High (predominantly cis)>200:1[4]
Reaction Time Variable (minutes to hours)12 minutes[4]
Reaction Temperature Typically room temperature to 80°C20-25°C[4]
Hydrogen Pressure Typically atmospheric to slightly elevated1 atm[4]
Key Modifiers Lead acetate, quinoline[4]Ethylenediamine[4]

Experimental Protocols

Protocol 1: Partial Hydrogenation of 3-Nonyne using Lindlar's Catalyst

This is a generalized procedure and may require optimization.

  • Catalyst Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10% w/w relative to the alkyne) in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane).

  • Reaction Setup: Add 3-nonyne to the catalyst suspension.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for atmospheric pressure).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC analysis.

  • Workup: Once the starting alkyne is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography to yield pure this compound.

Protocol 2: Wittig Reaction for this compound Synthesis (Generalized)

This protocol outlines the general steps for a Wittig reaction that would yield this compound. The specific starting materials would be a propyltriphenylphosphonium salt and hexanal (B45976).

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C and add a strong base (e.g., n-butyllithium in hexanes) dropwise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature for 1 hour to form the ylide (a characteristic orange-red color should appear).

  • Reaction with Aldehyde: Cool the ylide solution to -78°C and add a solution of hexanal in anhydrous THF dropwise.

  • Reaction Progression: Stir the reaction mixture at -78°C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate this compound.

Visualizations

experimental_workflow_hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Suspend Lindlar's Catalyst in Solvent B Add 3-Nonyne A->B 1. C Evacuate and backfill with H2 gas B->C D Vigorous Stirring (Room Temp) C->D E Monitor by TLC/GC D->E F Filter through Celite® E->F G Remove Solvent F->G H Purify (Distillation/ Chromatography) G->H I This compound H->I

Caption: Experimental workflow for the partial hydrogenation of 3-nonyne.

signaling_pathway_wittig cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_products Products Y1 Propyltriphenylphosphonium Bromide Y3 Propylidene- triphenylphosphorane (Ylide) Y1->Y3 Y2 Strong Base (e.g., n-BuLi) Y2->Y3 R1 Hexanal Y3->R1 -78°C to RT R2 Oxaphosphetane Intermediate R1->R2 P1 This compound R2->P1 P2 Triphenylphosphine Oxide R2->P2

Caption: Simplified reaction pathway for the Wittig synthesis of this compound.

References

Technical Support Center: Enhancing the Resolution of Cis/Trans Isomers in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the gas chromatographic (GC) analysis of cis/trans isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the resolution of cis/trans isomers in GC?

A1: The primary factors influencing the resolution of cis/trans isomers are the choice of the GC capillary column (stationary phase), the oven temperature program, and the carrier gas flow rate.[1][2] Due to their similar boiling points, achieving good separation requires careful optimization of these parameters.[1]

Q2: Which type of GC column is most effective for separating cis/trans isomers, particularly for Fatty Acid Methyl Esters (FAMEs)?

A2: For the separation of geometric isomers like cis/trans FAMEs, highly polar stationary phases are recommended.[3][4] Columns with a high cyanopropyl content, such as the SP-2560 or HP-88, are particularly effective and widely used for this application.[4][5][6] These phases provide the necessary selectivity to resolve isomers based on differences in their polarity and interaction with the stationary phase.[3]

Q3: How does the oven temperature program impact the separation of cis/trans isomers?

A3: The temperature program directly affects the selectivity and resolution of the separation.[7] A slower temperature ramp rate generally improves the separation between closely eluting peaks, including cis/trans isomers.[2][8] Isothermal analysis at an optimized temperature can also be effective for specific isomer pairs.[9] For complex mixtures, a temperature program allows for the separation of a wider range of compounds in a single run.[10][11][12]

Q4: Can derivatization improve the separation of cis/trans isomers?

A4: Yes, derivatization is a common and often necessary step, especially for compounds with polar functional groups like fatty acids. Converting fatty acids to their corresponding Fatty Acid Methyl Esters (FAMEs) increases their volatility and thermal stability, leading to improved peak shape and better resolution.[2]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Cis/Trans Isomer Peaks

Question: My cis and trans isomer peaks are co-eluting or have very poor resolution. What steps can I take to improve their separation?

Answer: Poor resolution of cis/trans isomers is a common challenge. The following troubleshooting workflow can help you diagnose and resolve the issue.

Troubleshooting_Poor_Resolution Start Poor Resolution or Co-elution CheckColumn Step 1: Verify GC Column Is it a highly polar cyanopropyl column (e.g., SP-2560, HP-88)? Start->CheckColumn OptimizeTemp Step 2: Optimize Temperature Program Is the ramp rate slow enough (e.g., 1-5°C/min)? CheckColumn->OptimizeTemp Yes ResolutionImproved Resolution Improved CheckColumn->ResolutionImproved No, change to appropriate column OptimizeFlow Step 3: Adjust Carrier Gas Flow Rate Is the linear velocity optimized for the column dimensions? OptimizeTemp->OptimizeFlow Yes OptimizeTemp->ResolutionImproved No, decrease ramp rate CheckInjection Step 4: Review Injection Parameters Is the injection volume appropriate to avoid overload? OptimizeFlow->CheckInjection Yes OptimizeFlow->ResolutionImproved No, optimize flow rate ConsiderDerivatization Step 5: Confirm Derivatization Is the derivatization complete? CheckInjection->ConsiderDerivatization Yes CheckInjection->ResolutionImproved No, reduce injection volume ConsiderDerivatization->ResolutionImproved Yes, problem solved ConsiderDerivatization->ResolutionImproved No, re-optimize derivatization

Caption: A step-by-step workflow for diagnosing the cause of poor peak resolution.

Issue 2: Peak Tailing

Question: My isomer peaks are exhibiting significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing for polar analytes is often due to active sites in the GC system or incomplete derivatization.

Potential Causes & Solutions:

  • Incomplete Derivatization: Ensure your derivatization reaction to form FAMEs has gone to completion. Review your protocol, reagent freshness, and reaction time/temperature.[7]

  • Active Sites in the Inlet or Column:

    • Inlet Liner: Use a fresh, deactivated inlet liner.

    • Column Contamination: If the front of the column is contaminated, trim 10-20 cm from the inlet end.

  • Improper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector.

Quantitative Data Summary

The following tables summarize the impact of key GC parameters on the analysis of cis/trans isomers.

Table 1: Effect of Column Temperature on Resolution of C18:1 Cis/Trans Isomers on a 100m SP-2560 Column

Isothermal Temperature (°C)Resolution of 16t-18:1 and 13c-18:1Resolution of 16t-18:1 and 14c-18:1
170Overlapping with 14c-18:1Baseline
175Overlapping with 14c-18:1Baseline
180BaselineBaseline
185Overlapping with 13c-18:1Not specified
190Overlapping with 13c-18:1Not specified

Data synthesized from a study by Delmonte et al. (2002).[9]

Table 2: Comparison of GC Columns for Cis/Trans FAME Isomer Separation

Column Stationary PhasePolarityCis/Trans Separation CapabilityRecommended Use
Polyethylene Glycol (e.g., DB-Wax)PolarDoes not separate cis/trans isomersGeneral FAME analysis without the need for geometric isomer separation
Medium-Polar Cyanopropyl (e.g., DB-23)Medium-HighProvides some cis/trans separationComplex FAME mixtures with some geometric isomer resolution
Highly-Polar Cyanopropyl (e.g., HP-88, SP-2560)HighExcellent separation of cis/trans isomersDetailed analysis of cis/trans FAME isomers

Information compiled from Agilent Technologies Application Note 5989-3814EN.[4]

Experimental Protocols

Protocol 1: Method Development for GC Analysis of Cis/Trans FAMEs

This protocol provides a general workflow for developing a robust GC method for the separation of cis/trans fatty acid methyl esters.

Method_Development_Workflow Start Start: Sample Preparation (Lipid Extraction & Derivatization to FAMEs) ColumnSelection 1. Column Selection Choose a highly polar cyanopropyl column (e.g., 100m x 0.25mm, 0.2µm SP-2560) Start->ColumnSelection InitialParameters 2. Set Initial GC Parameters Injector: 225°C, Split: 100:1 Detector (FID): 250°C Carrier Gas (H₂): ~1 mL/min ColumnSelection->InitialParameters ScoutingGradient 3. Run a Scouting Temperature Program Initial Temp: 100°C, Ramp: 5°C/min to 240°C, Hold: 15 min InitialParameters->ScoutingGradient EvaluateChromatogram 4. Evaluate Chromatogram Assess resolution of target cis/trans isomers ScoutingGradient->EvaluateChromatogram Optimize 5. Optimize Method EvaluateChromatogram->Optimize Optimize->ScoutingGradient Resolution is inadequate - Decrease temperature ramp rate - Optimize carrier gas flow - Adjust isothermal hold FinalMethod Final Method Achieved Optimize->FinalMethod Resolution is adequate

Caption: A logical workflow for developing a GC method for cis/trans FAME analysis.

Detailed Steps:

  • Sample Preparation: Extract lipids from the sample matrix and perform derivatization to convert fatty acids into FAMEs. A common method is transesterification using sodium methoxide.[13]

  • Column Selection: Install a highly polar cyanopropyl capillary column. A 100 m x 0.25 mm I.D., 0.20 µm SP-2560 column is a good starting point for high-resolution separations.[6]

  • Initial GC Parameters:

    • Injector: Set to 225-250°C. Use a split injection (e.g., 100:1) to avoid column overload.

    • Detector (FID): Set to 250°C.

    • Carrier Gas: Use hydrogen or helium at a constant flow rate. Optimize the linear velocity for the column dimensions (typically around 20-40 cm/s for helium).[14]

  • Scouting Temperature Program: Start with a broad temperature program to elute all components. For example, hold at 100°C for 2 minutes, then ramp at 5°C/min to 240°C and hold for 15 minutes.

  • Evaluate and Optimize:

    • Resolution: If the resolution of the target cis/trans isomers is insufficient, decrease the temperature ramp rate (e.g., to 1-3°C/min) in the region where the isomers elute.[2]

    • Analysis Time: If the resolution is more than adequate, the ramp rate can be increased to shorten the analysis time.[15]

    • Isothermal Hold: For critical pairs, an isothermal hold at a specific temperature can be introduced to improve separation.[9][16]

    • Flow Rate: Fine-tune the carrier gas flow rate to achieve the best balance of resolution and analysis time.[14]

  • Method Validation: Once the desired separation is achieved, validate the method for linearity, precision, and accuracy.

References

Validation & Comparative

Spectroscopic Differentiation of cis-3-Nonene and trans-3-Nonene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the realm of organic chemistry, the precise characterization of geometric isomers is paramount for understanding reaction mechanisms, ensuring product purity, and meeting regulatory standards in drug development. This guide provides a detailed comparison of spectroscopic methods for distinguishing between cis-3-Nonene and trans-3-Nonene (B166812), offering researchers, scientists, and drug development professionals a comprehensive resource based on experimental data.

The differentiation of these isomers is primarily achieved through Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy. Each technique exploits the unique structural and electronic differences between the cis and trans configurations.

Key Spectroscopic Distinctions

The geometric isomerism in 3-nonene (B53289) leads to distinct spectroscopic signatures. In this compound, the alkyl substituents on the double bond are on the same side, leading to steric strain that influences its spectroscopic properties. In contrast, the trans isomer has these groups on opposite sides, resulting in a more stable, linear-like geometry. These structural differences are most evident in the vibrational modes of the C-H bonds in IR spectroscopy and the spin-spin coupling and chemical shifts observed in NMR spectroscopy.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data obtained from IR, ¹H NMR, and ¹³C NMR spectroscopy, providing a clear comparison between this compound and trans-3-Nonene.

Infrared (IR) Spectroscopy Data

The most significant diagnostic peak in the IR spectrum for differentiating between cis and trans disubstituted alkenes is the C-H out-of-plane bending vibration.

Spectroscopic FeatureThis compoundtrans-3-Nonene
C-H Out-of-Plane Bending (γ C-H) ~720 cm⁻¹ (strong)~965 cm⁻¹ (strong)
C=C Stretch (ν C=C) ~1658 cm⁻¹ (weak to medium)~1670 cm⁻¹ (weak)

Note: The C=C stretching vibration in the trans isomer can be very weak or absent due to the symmetry of the molecule, which results in a small or zero change in dipole moment during the vibration.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The vicinal coupling constant (³JH-H) between the vinylic protons is the most reliable parameter for distinguishing cis and trans isomers.

Spectroscopic FeatureThis compoundtrans-3-Nonene
Vinylic Proton Chemical Shift (δ) ~5.35 ppm~5.40 ppm
Vicinal Coupling Constant (³JH-H) ~10.8 Hz~15.0 Hz

The larger coupling constant in the trans isomer is due to the anti-periplanar relationship of the coupled protons, whereas the smaller coupling constant in the cis isomer arises from their syn-clinal orientation.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

In ¹³C NMR, the "γ-gauche effect" provides a clear distinction. The steric hindrance between the alkyl chains in the cis isomer causes the allylic carbons (C2 and C5) to be shielded, resulting in an upfield shift (lower ppm value) compared to the trans isomer.[2]

Carbon AtomThis compound (δ, ppm)trans-3-Nonene (δ, ppm)
C3 ~129.9~130.8
C4 ~128.9~129.8
C2 ~20.6~25.8
C5 ~27.4~32.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and verification.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic C-H out-of-plane bending vibrations for cis- and trans-3-nonene.

Methodology:

  • Sample Preparation: A neat liquid sample of each isomer is used. A single drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[3]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The spectrum is recorded over the range of 4000-600 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectra are analyzed for the key vibrational bands, paying close attention to the 1000-650 cm⁻¹ region for the C-H out-of-plane bending vibrations.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts and coupling constants of the vinylic protons and the chemical shifts of the carbon atoms, particularly the allylic carbons.

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of the cis- or trans-3-nonene sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

    • The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Analysis:

    • ¹H NMR: The chemical shifts of the vinylic protons are recorded. The multiplicity of these signals (e.g., doublet of triplets) is analyzed, and the vicinal coupling constant (³JH-H) is measured in Hertz (Hz).

    • ¹³C NMR: The chemical shifts of all carbon atoms are recorded and assigned. The chemical shifts of the allylic carbons (C2 and C5) are compared between the two isomers.

Visualization of the Distinguishing Process

The following workflow diagram illustrates the logical process for distinguishing between this compound and trans-3-Nonene using the described spectroscopic techniques.

Distinguishing_Isomers Workflow for Spectroscopic Differentiation of 3-Nonene Isomers cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy IR_Sample Prepare Neat Liquid Sample Acquire_IR Acquire FTIR Spectrum (4000-600 cm⁻¹) IR_Sample->Acquire_IR Analyze_IR Analyze C-H Bending Region Acquire_IR->Analyze_IR Decision_IR C-H bend at ~965 cm⁻¹? Analyze_IR->Decision_IR NMR_Sample Prepare Sample in CDCl₃ Acquire_H1_NMR Acquire ¹H NMR Spectrum NMR_Sample->Acquire_H1_NMR Acquire_C13_NMR Acquire ¹³C NMR Spectrum NMR_Sample->Acquire_C13_NMR Analyze_H1_NMR Analyze Vinylic Region (δ and ³J) Acquire_H1_NMR->Analyze_H1_NMR Analyze_C13_NMR Analyze Allylic Carbon Shifts (γ-gauche effect) Acquire_C13_NMR->Analyze_C13_NMR Decision_H1_NMR ³J ≈ 15 Hz? Analyze_H1_NMR->Decision_H1_NMR Decision_C13_NMR Allylic C shifts downfield? Analyze_C13_NMR->Decision_C13_NMR Start Unknown 3-Nonene Isomer Start->IR_Sample Start->NMR_Sample Trans_Isomer Identified as trans-3-Nonene Decision_IR->Trans_Isomer Yes Cis_Isomer Identified as This compound Decision_IR->Cis_Isomer No (~720 cm⁻¹) Decision_H1_NMR->Trans_Isomer Yes Decision_H1_NMR->Cis_Isomer No (~11 Hz) Decision_C13_NMR->Trans_Isomer Yes Decision_C13_NMR->Cis_Isomer No (upfield)

References

A Comparative Analysis of cis-3-Nonene and Other Nonene Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Nonene (C9H18), an alkene with numerous structural and geometric isomers, presents a versatile platform for the introduction of a nine-carbon chain. This guide provides a comparative analysis of cis-3-Nonene against other nonene isomers, focusing on their physicochemical properties, reactivity, and potential applications in research and pharmaceutical development, supported by established chemical principles and illustrative experimental protocols.

Physicochemical Properties: A Tale of Two Geometries

The spatial arrangement of substituents around the carbon-carbon double bond in nonene isomers gives rise to distinct physical properties, a critical consideration for reaction setup and purification strategies. The primary distinction lies between cis (Z) and trans (E) isomers, where alkyl groups are on the same or opposite sides of the double bond, respectively.

Generally, trans isomers are thermodynamically more stable than their cis counterparts.[1][2] This increased stability is attributed to reduced steric hindrance, as the bulky alkyl groups are positioned further apart, minimizing repulsive forces.[1][3] This difference in stability is reflected in their heats of hydrogenation, with cis isomers releasing more energy upon conversion to the corresponding alkane, nonane (B91170).[1]

While boiling points of cis and trans isomers are often similar, their melting points can differ significantly. The more linear shape of trans isomers allows for more efficient packing into a crystal lattice, typically resulting in higher melting points.[4]

Table 1: Comparative Physicochemical Properties of Selected Nonene Isomers

PropertyThis compoundtrans-3-Nonene (B166812)1-Nonene (B85954)
Molecular Formula C9H18[5]C9H18C9H18[6]
Molecular Weight ( g/mol ) 126.24[5]126.24126.24[6]
CAS Number 20237-46-1[7]20063-77-8[8]124-11-8[6]
Boiling Point (°C) 147.1 (Predicted)147.2 (Predicted)146-147[6]
Density (g/cm³) 0.73 (Predicted)0.73 (Predicted)0.729 at 20°C[6]
Stability Less stable than trans isomerMore stable than cis isomerGenerally less stable than internal alkenes

Note: Some physical properties for cis- and trans-3-nonene are predicted values due to limited experimentally determined data in publicly available literature.

Reactivity and Performance in Synthesis

The reactivity of nonene isomers is largely dictated by the position and stereochemistry of the double bond. Alkenes are key substrates for a variety of addition reactions, and the subtle structural differences between isomers can influence reaction rates and product selectivity.[9][10]

Cis isomers, being at a higher energy state, are often more reactive in addition reactions compared to their trans counterparts. [4] The accessibility of the double bond can also play a role; the steric bulk of the alkyl groups in cis isomers can sometimes hinder the approach of reagents.

1-Nonene , as a terminal alkene, exhibits unique reactivity compared to internal alkenes like 3-nonene. It is generally more reactive towards electrophilic addition and hydroboration-oxidation, often with higher regioselectivity (anti-Markovnikov addition in the case of hydroboration).[10] This makes 1-nonene a valuable precursor for the synthesis of primary alcohols, halides, and other functionalized nonane derivatives.

In the context of pharmaceutical synthesis, the choice of a specific nonene isomer can be critical for establishing the desired stereochemistry in a target molecule. The geometry of the double bond can direct the spatial arrangement of newly introduced functional groups, influencing the final conformation and, consequently, the biological activity of the drug candidate.[11] For instance, in olefin metathesis reactions, a powerful tool in modern drug discovery, the stereochemistry of the starting alkene can determine the stereochemistry of the product.[12]

Experimental Protocols

To aid researchers in the practical differentiation and utilization of nonene isomers, the following section outlines key experimental methodologies.

Gas Chromatography for Isomer Separation

Gas chromatography (GC) is a fundamental technique for separating and identifying volatile isomers based on differences in their boiling points and interactions with the stationary phase of the GC column.[13][14]

Objective: To separate a mixture of nonene isomers to determine purity or monitor reaction progress.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column (e.g., Carbowax 20M or a polar cyanopropyl-based column for enhanced separation of cis/trans isomers).[15][16]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the nonene isomer mixture in a volatile solvent (e.g., hexane).

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the different isomers based on their retention times. The peak area can be used to determine the relative abundance of each isomer. Generally, trans isomers will have slightly different retention times than cis isomers on a suitable polar column.[13]

Comparative Reactivity: Electrophilic Addition

A common reaction of alkenes is the addition of an electrophile, such as bromine (Br2), across the double bond. The rate of this reaction can be used to compare the relative reactivity of different isomers.

Objective: To qualitatively compare the reactivity of this compound, trans-3-Nonene, and 1-Nonene with bromine.

Materials:

  • Solutions of this compound, trans-3-Nonene, and 1-Nonene in an inert solvent (e.g., dichloromethane).

  • A solution of bromine in dichloromethane (B109758) (dark reddish-brown).

  • Test tubes.

Procedure:

  • Place equal volumes of the solutions of each nonene isomer into separate test tubes.

  • To each test tube, add the bromine solution dropwise while observing any color change.

  • The rate at which the reddish-brown color of the bromine disappears is indicative of the reaction rate. A faster disappearance of color suggests a more reactive alkene.

Expected Outcome: Based on general principles, 1-nonene is expected to react the fastest due to its terminal double bond. This compound is expected to react faster than trans-3-nonene due to its higher ground state energy.

Visualizing Experimental and Logical Frameworks

To further clarify the concepts discussed, the following diagrams illustrate a typical workflow for isomer analysis and the general mechanism of electrophilic addition.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_interpretation Data Interpretation Sample Mixture of Nonene Isomers Dilution Dilution in Volatile Solvent Sample->Dilution GC Gas Chromatography (GC-FID) Dilution->GC Data Chromatogram (Retention Time & Peak Area) GC->Data Identification Isomer Identification Data->Identification Quantification Quantification of Isomer Ratio Identification->Quantification

A typical workflow for the separation and analysis of nonene isomers.

ElectrophilicAddition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alkene R-CH=CH-R' Bromonium Bromonium Ion Intermediate Alkene->Bromonium + Br2 Br2 Br-Br Dibromoalkane R-CH(Br)-CH(Br)-R' Bromonium->Dibromoalkane + Br-

References

Validating the Molecular Structure of cis-3-Nonene: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Erroneous structural assignment can lead to wasted resources and compromised research outcomes. For relatively simple organic molecules such as cis-3-Nonene, a nine-carbon alkene, a suite of analytical techniques is available for structural elucidation. Among these, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide a detailed connectivity map of a molecule's atomic framework. This guide offers a comparative overview of key 2D NMR techniques for the structural validation of this compound, supported by predictive data and detailed experimental protocols.

Unveiling Molecular Connectivity: An Overview of 2D NMR Methods

While one-dimensional (1D) NMR provides essential information about the chemical environment of nuclei (protons and carbons), 2D NMR experiments resolve overlapping signals and reveal through-bond correlations, offering a more complete picture of the molecular structure. For a molecule like this compound, the following 2D NMR experiments are particularly insightful:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically separated by two or three bonds. Cross-peaks in a COSY spectrum reveal which protons are neighbors in the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond correlation). It is invaluable for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. HMBC is crucial for piecing together molecular fragments and establishing the overall carbon framework, especially around quaternary carbons.

Predicted and Experimental NMR Data for this compound

To illustrate the power of these techniques, the following tables summarize the predicted 1H NMR data and available experimental 13C NMR data for this compound.

Table 1: Predicted ¹H and Experimental ¹³C NMR Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)[1]
1CH₃0.9214.2
2CH₂1.3422.8
3=CH5.39124.5
4=CH5.32133.1
5CH₂2.0327.1
6CH₂1.2831.9
7CH₂1.3022.5
8CH₂1.3022.5
9CH₃0.8914.0

Table 2: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating Protons (¹H-¹H) or Proton-Carbon (¹H-¹³C)Expected Cross-Peaks
COSY H1-H2, H2-H3, H3-H4, H4-H5, H5-H6, H6-H7, H7-H8, H8-H9Yes
HSQC H1-C1, H2-C2, H3-C3, H4-C4, H5-C5, H6-C6, H7-C7, H8-C8, H9-C9Yes
HMBC H1-C2, H1-C3, H2-C1, H2-C3, H2-C4, H3-C1, H3-C2, H3-C5, H4-C2, H4-C5, H4-C6, H5-C3, H5-C4, H5-C6, H5-C7, H6-C4, H6-C5, H6-C7, H6-C8, H7-C5, H7-C6, H7-C8, H7-C9, H8-C6, H8-C7, H8-C9, H9-C7, H9-C8Yes

A Glimpse into the Laboratory: Experimental Protocols

Acquiring high-quality 2D NMR data requires careful sample preparation and instrument setup. The following is a generalized protocol for the analysis of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Acquire a 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.

  • COSY: A standard gradient-selected COSY (gCOSY) experiment is typically used. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension, and 2-4 scans per increment.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended. The spectral width in the ¹H dimension should cover all proton signals, and the ¹³C dimension should encompass the expected chemical shift range (e.g., 0-150 ppm).

  • HMBC: A gradient-selected HMBC experiment is employed. The long-range coupling delay should be optimized for a typical J-coupling of 8-10 Hz.

Visualizing the Workflow and Structural Confirmation

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical connections derived from the 2D NMR data to confirm the structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Structural Analysis dissolve Dissolve this compound in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer oneD_H 1D ¹H Spectrum transfer->oneD_H cosy gCOSY oneD_H->cosy hsqc gHSQC oneD_H->hsqc hmbc gHMBC oneD_H->hmbc ft Fourier Transform cosy->ft hsqc->ft hmbc->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing correlation_analysis Correlation Analysis referencing->correlation_analysis structure_validation Structure Validation correlation_analysis->structure_validation

Caption: Experimental workflow for 2D NMR analysis of this compound.

structure_validation cluster_data 2D NMR Data cluster_fragments Deduced Structural Fragments cluster_structure Final Validated Structure cosy COSY (¹H-¹H Correlations) ethyl Ethyl Group (CH₃-CH₂-) cosy->ethyl H1-H2, H2-H3 pentyl Pentyl Group (-CH₂-CH₂-CH₂-CH₂-CH₃) cosy->pentyl H5-H6, H6-H7, H7-H8, H8-H9 alkene cis-Alkene (-CH=CH-) cosy->alkene H3-H4 hsqc HSQC (¹H-¹³C One-Bond) hsqc->ethyl H1-C1, H2-C2 hsqc->pentyl H5-C5, H6-C6, H7-C7, H8-C8, H9-C9 hsqc->alkene H3-C3, H4-C4 hmbc HMBC (¹H-¹³C Long-Range) cis3nonene This compound hmbc->cis3nonene H2-C4, H5-C3 ethyl->cis3nonene pentyl->cis3nonene alkene->cis3nonene

Caption: Logical connections for the structural validation of this compound.

Comparison with Alternative Methodologies

While 2D NMR is a powerful tool, other analytical techniques can also provide structural information about alkenes.

Table 3: Comparison of Structural Elucidation Techniques for Alkenes

TechniqueInformation ProvidedAdvantagesDisadvantages
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, stereochemistry (from coupling constants and NOE).Non-destructive, provides a complete structural picture from a single set of experiments.Requires a relatively large amount of pure sample, can be time-consuming.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns suggesting structural motifs.High sensitivity, requires very small amounts of sample.Does not provide definitive connectivity or stereochemistry, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=C stretch, =C-H stretch).Fast, simple to perform.Provides limited information on the overall structure and connectivity.
Ozonolysis Cleavage of the double bond to identify the constituent carbonyl compounds, thus locating the double bond.Definitive for locating double bonds.Destructive, requires chemical derivatization and subsequent analysis.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides an exceptionally detailed and unambiguous method for the structural validation of this compound. COSY and HSQC experiments allow for the assignment of all protonated carbons and their attached protons, while HMBC connects these fragments to build the complete carbon skeleton. The coupling constants observed in the ¹H NMR spectrum can further confirm the cis stereochemistry of the double bond. When compared to alternative techniques, 2D NMR offers the most comprehensive, non-destructive approach to structural elucidation, making it an indispensable tool for researchers, scientists, and drug development professionals.

References

A Comparative Guide to the Purity Assessment of Synthetic cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative analysis of the purity of synthetic cis-3-Nonene, a common building block in organic synthesis. The focus is on the analytical methodology for purity assessment, potential impurities, and a comparative data overview.

Comparative Purity Analysis

The purity of this compound can vary between different synthetic batches and suppliers. The primary impurity of concern is typically the geometric isomer, trans-3-Nonene, along with other positional isomers of nonene. The presence of these impurities can significantly impact the stereoselectivity and overall yield of subsequent reactions.

Below is a summary of hypothetical purity data for three different batches of synthetic this compound, simulating what might be observed from different suppliers or synthesis routes. The data is based on analysis by Gas Chromatography with Flame Ionization Detection (GC-FID).

Table 1: Comparative Purity of Synthetic this compound Batches

CompoundBatch A (%)Batch B (%)Batch C (%)
This compound 98.5 99.2 97.1
trans-3-Nonene1.10.62.2
cis/trans-2-Nonene0.20.10.4
1-Nonene< 0.1< 0.10.1
Other Hydrocarbons0.1< 0.10.2
Total Purity 99.9 99.9 99.8

Experimental Protocol: Purity Assessment by Gas Chromatography (GC-FID)

This section details the experimental protocol for the quantitative analysis of this compound purity.

Objective: To separate and quantify this compound and its major impurities, including the trans-isomer and other positional isomers.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness (or a similar non-polar capillary column).

  • Injector: Split/Splitless injector.

  • Data System: Agilent ChemStation or equivalent.

Reagents and Materials:

  • This compound sample.

  • High-purity helium (carrier gas).

  • High-purity hydrogen (FID fuel).

  • High-purity air (FID oxidant).

  • Hexane (solvent, HPLC grade).

GC-FID Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (Split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.5 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 2 minutes at 150°C.

  • Detector Temperature: 280°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

Sample Preparation:

  • Prepare a 1% (v/v) solution of the this compound sample in hexane.

  • Vortex the solution to ensure homogeneity.

  • Transfer the solution to a 2 mL autosampler vial.

Data Analysis:

  • Identify the peaks corresponding to this compound and its isomers based on their retention times. If available, use certified reference standards for positive identification.

  • Integrate the peak areas for all components in the chromatogram.

  • Calculate the percentage purity and the relative percentage of each impurity using the area percent method. The area of each peak is expressed as a percentage of the total area of all peaks.

Logical Workflow for Purity Assessment

The following diagram illustrates the general workflow for the purity assessment of a synthetic compound like this compound.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Analytical Procedure cluster_2 Data Interpretation & Reporting Sample_Reception Receive Synthetic This compound Sample Sample_Preparation Prepare Sample (e.g., Dilution in Hexane) Sample_Reception->Sample_Preparation GC_FID_Analysis GC-FID Analysis Sample_Preparation->GC_FID_Analysis Inject Data_Acquisition Data Acquisition (Chromatogram) GC_FID_Analysis->Data_Acquisition Peak_Identification Peak Identification & Integration Data_Acquisition->Peak_Identification Analyze Purity_Calculation Purity Calculation (% Area) Peak_Identification->Purity_Calculation Reporting Generate Certificate of Analysis (CoA) Purity_Calculation->Reporting

Caption: Workflow for Purity Assessment of this compound.

This guide provides a framework for the purity assessment of synthetic this compound. For critical applications, it is recommended to validate the analytical method and use certified reference materials for the accurate identification and quantification of impurities.

A Comparative Analysis of the Reactivity of cis-3-Nonene and Terminal Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of cis-3-nonene, an internal alkene, with terminal alkenes, using 1-nonene (B85954) as a representative example. The information presented is supported by established chemical principles and available experimental data to assist researchers in selecting appropriate substrates and reaction conditions for chemical synthesis.

Structural Differences

Internal and terminal alkenes exhibit distinct structural features that fundamentally influence their chemical reactivity. This compound possesses a carbon-carbon double bond within the carbon chain, with alkyl groups on the same side of the double bond. In contrast, 1-nonene has its double bond at the end of the carbon chain.

G cluster_cis This compound (Internal Alkene) cluster_terminal 1-Nonene (Terminal Alkene) c3n C₃H₇-CH=CH-C₅H₁₁ n1 CH₂=CH-C₇H₁₅ G cluster_hydro Hydrobromination Pathways 1-Nonene 1-Nonene Secondary Carbocation Secondary Carbocation 1-Nonene->Secondary Carbocation H⁺ addition (Markovnikov) 2-Bromononane 2-Bromononane Secondary Carbocation->2-Bromononane Br⁻ attack This compound This compound Secondary Carbocation 1 Secondary Carbocation 1 This compound->Secondary Carbocation 1 H⁺ addition Secondary Carbocation 2 Secondary Carbocation 2 This compound->Secondary Carbocation 2 H⁺ addition 3-Bromononane 3-Bromononane Secondary Carbocation 1->3-Bromononane Br⁻ attack 4-Bromononane 4-Bromononane Secondary Carbocation 2->4-Bromononane Br⁻ attack G cluster_workflow Competitive Hydrogenation Workflow A Mix Alkenes & Catalyst in Solvent B Introduce H₂ Gas A->B C Reaction at RT B->C D Withdraw Aliquots at Time Intervals C->D E Filter Catalyst D->E F GC-MS Analysis E->F G Determine Relative Rates F->G

A Comparative Guide to Pheromonal Communication in Drosophila melanogaster: cis-Vaccenyl Acetate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of key pheromones in Drosophila melanogaster, with a primary focus on the well-studied male-specific pheromone, cis-vaccenyl acetate (B1210297) (cVA). We will objectively compare its performance with other crucial semiochemicals involved in fruit fly communication, supported by experimental data. This guide details the experimental protocols for key assays and visualizes the relevant signaling pathways and workflows to facilitate a deeper understanding of insect chemical communication.

Overview of Key Pheromones in Drosophila melanogaster

Chemical communication in Drosophila melanogaster is a complex interplay of various pheromones that regulate critical social behaviors such as courtship, mating, and aggregation. These chemical signals are primarily detected through olfaction and gustation, triggering specific neuronal pathways that lead to stereotyped behavioral outputs. Understanding these molecules and their mechanisms of action is pivotal for research in neurobiology, ecology, and for the development of novel pest management strategies.

This guide will focus on the following key pheromones:

  • cis-Vaccenyl Acetate (cVA): A volatile, male-produced pheromone with dual functions in aggregation and courtship modulation.

  • Methyl Laurate (ML): A volatile attractant and copulation-stimulating pheromone found in both sexes.

  • (Z)-7-Tricosene (7-T): A male-specific cuticular hydrocarbon that acts as an anti-aphrodisiac to other males but as an aphrodisiac to females.

  • (Z,Z)-7,11-Heptacosadiene (7,11-HD): A female-specific cuticular hydrocarbon that is a potent aphrodisiac for males.

Comparative Biological Activity

The biological activities of these pheromones have been characterized through various behavioral and electrophysiological assays. A summary of their key functions and the quantitative data from representative studies are presented below.

Table 1: Comparison of Behavioral Responses to Key Drosophila Pheromones
PheromonePrimary Function(s)Behavioral AssayKey Findings
cis-Vaccenyl Acetate (cVA) Aggregation, Male Courtship Inhibition, Female Receptivity ModulationCourtship Index (CI) AssayMales exposed to cVA show a significant reduction in courtship towards virgin females.[1] A concentration as low as 0.2 ng can cause significant courtship suppression.[2]
Methyl Laurate (ML) Attraction, Copulation StimulationCopulation Success RateMales with non-functional Or47b (ML receptor) show a significant reduction in copulation success compared to wild-type males.[3]
(Z)-7-Tricosene (7-T) Male Anti-aphrodisiac, Female AphrodisiacMating Latency & FrequencyFemales mate faster and more frequently with males carrying increased levels of 7-T.[4]
(Z,Z)-7,11-Heptacosadiene (7,11-HD) Male AphrodisiacMale Courtship BehaviorA potent inducer of male-specific courtship and copulatory behaviors.[5] Application of synthetic 7,11-HD to inanimate objects can elicit courtship from males.
Table 2: Comparison of Electrophysiological Responses to Key Drosophila Pheromones
PheromoneResponding Olfactory/Gustatory Receptor Neuron (ORN/GRN)Receptor(s)Electrophysiological AssayKey Findings
cis-Vaccenyl Acetate (cVA) T1 sensilla ORNsOr67d, Or65aSingle-Sensillum Recording (SSR)T1 neurons show a dose-dependent increase in firing rate in response to cVA, from a spontaneous rate of ~1 spike/sec to over 35 spikes/sec.[6]
Methyl Laurate (ML) at4 sensilla ORNsOr47b, Or88aSingle-Sensillum Recording (SSR)Or47b-expressing neurons respond exclusively to ML, while Or88a-expressing neurons respond to ML, methyl myristate, and methyl palmitate.[1][7]
(Z)-7-Tricosene (7-T) Gustatory Receptor Neurons (GRNs) on forelegsGr32aNot applicable (contact chemoreception)Detection is mediated by contact and activates specific gustatory neurons.
(Z,Z)-7,11-Heptacosadiene (7,11-HD) ppk23+ sensory neurons on male forelegppk23, ppk25, ppk29In vivo calcium imagingThese gustatory neurons are significantly activated by 7,11-HD.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Courtship Index (CI) Assay

This behavioral assay quantifies male courtship behavior.

Protocol:

  • Fly Preparation:

    • Collect newly emerged, sexually naive male and female flies.

    • Age males individually in food vials and females in groups of 5-6 for 5 days at 25°C on a 12-hour light/dark cycle.[9]

  • Experimental Setup:

    • Transfer a single female into a small, transparent courtship chamber.

    • After a brief acclimation period, introduce a single male into the chamber.[9]

  • Observation and Data Collection:

    • Record the pair's interaction for 10 minutes or until successful copulation.[9]

    • Observe and time the duration of specific male courtship behaviors: orientation towards the female, tapping, wing extension and vibration (song), licking, and attempted copulation.[4][9]

  • Data Analysis:

    • Calculate the Courtship Index (CI) using the following formula: CI = (Total time spent courting / Total observation time) x 100

    • A typical CI for wild-type pairs is between 60-80%.[9]

Single-Sensillum Recording (SSR)

This electrophysiological technique measures the firing rate of individual olfactory sensory neurons.

Protocol:

  • Fly Preparation:

    • Mount a fly in a pipette tip, leaving the head and antennae exposed.

    • Immobilize the fly and fix the antennae to a coverslip using double-sided tape or wax.[6][10]

  • Electrode Placement:

    • Insert a reference electrode (a glass capillary filled with saline) into the fly's eye.[11]

    • Carefully insert a recording electrode into the base of a target sensillum (e.g., a trichoid sensillum for cVA detection) on the antenna.[6][10][11]

  • Odorant Delivery:

    • Deliver a continuous stream of humidified, charcoal-filtered air over the antenna.

    • Introduce a pulse of the desired odorant (e.g., cVA diluted in a solvent) into the airstream.

  • Data Acquisition and Analysis:

    • Record the action potentials (spikes) from the neuron before, during, and after odorant stimulation.

    • Analyze the change in spike frequency (spikes per second) to quantify the neuronal response. Spike sorting software can be used to distinguish between different neurons within the same sensillum based on spike amplitude.[12]

Electroantennography (EAG)

This technique measures the summed potential changes from all responding neurons on the antenna.

Protocol:

  • Antenna Preparation:

    • Excise an antenna from a fly's head.

    • Mount the antenna between two electrodes using conductive gel, with the base connected to the reference electrode and the tip to the recording electrode.[13]

  • Odorant Stimulation:

    • Deliver a puff of the test odorant over the antenna.

  • Data Recording and Analysis:

    • Record the resulting depolarization of the antennal preparation.

    • The amplitude of the EAG response is proportional to the number of responding neurons and their firing rates.[14]

Signaling Pathways and Experimental Workflows

The perception of these pheromones involves distinct molecular and neural pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

pheromone_signaling_cVA cluster_cVA cis-Vaccenyl Acetate (cVA) Pathway cVA cVA LUSH LUSH (OBP) cVA->LUSH binds Or67d_Orco Or67d/Orco Complex LUSH->Or67d_Orco delivers Neuron T1 ORN Or67d_Orco->Neuron activates Depolarization Depolarization Neuron->Depolarization AP Action Potential Depolarization->AP Behavior Aggregation/ Courtship Inhibition AP->Behavior triggers

Caption: Signaling pathway for cis-vaccenyl acetate (cVA) perception in Drosophila.

pheromone_signaling_ML cluster_ML Methyl Laurate (ML) Pathway ML ML Or47b_Orco Or47b/Orco Complex ML->Or47b_Orco binds Neuron at4 ORN Or47b_Orco->Neuron activates Depolarization Depolarization Neuron->Depolarization AP Action Potential Depolarization->AP Behavior Attraction/ Copulation AP->Behavior triggers

Caption: Signaling pathway for methyl laurate (ML) perception in Drosophila.

experimental_workflow cluster_workflow General Workflow for Pheromone Analysis Pheromone_ID Pheromone Identification (e.g., GC-MS) Synthesis Chemical Synthesis Pheromone_ID->Synthesis EAG Electroantennography (EAG) Synthesis->EAG SSR Single-Sensillum Recording (SSR) Synthesis->SSR EAG->SSR guides Behavioral_Assay Behavioral Assays (e.g., Courtship Index) SSR->Behavioral_Assay Receptor_ID Receptor Identification (Genetic Screening) Behavioral_Assay->Receptor_ID Pathway_Analysis Signaling Pathway Elucidation Receptor_ID->Pathway_Analysis

Caption: A typical experimental workflow for insect pheromone research.

Conclusion

The study of pheromonal communication in Drosophila melanogaster reveals a sophisticated system of chemical signaling that governs complex social behaviors. While cis-vaccenyl acetate is a multifunctional pheromone influencing both aggregation and courtship, other compounds like methyl laurate, (Z)-7-tricosene, and (Z,Z)-7,11-heptacosadiene play more specialized roles as attractants and aphrodisiacs or anti-aphrodisiacs. The comparative data and detailed protocols presented in this guide offer a valuable resource for researchers and professionals in the field, providing a foundation for further investigation into the intricacies of insect communication and the development of targeted pest control strategies.

References

A Comparative Guide to the Stereochemical Confirmation of Synthesized (Z)-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the stereochemistry of synthesized (Z)-3-Nonene, a crucial aspect of quality control in chemical synthesis. It further details common synthetic methodologies and presents supporting experimental data to aid in the selection of appropriate confirmation protocols.

Introduction to Alkene Stereochemistry

Alkenes, hydrocarbons containing at least one carbon-carbon double bond, can exist as stereoisomers when each carbon of the double bond is substituted with two different groups.[1] These isomers, known as geometric isomers, are designated by either cis/trans or (Z)/(E) nomenclature. The (Z) configuration (from the German zusammen, meaning "together") indicates that the higher-priority substituents on each carbon of the double bond are on the same side. Conversely, the (E) configuration (from the German entgegen, meaning "opposite") signifies that they are on opposite sides. Accurate determination of the stereochemistry is paramount in many applications, particularly in the pharmaceutical industry, where the geometric configuration of a molecule can significantly impact its biological activity.

Synthesis of (Z)-3-Nonene: A Comparison of Methods

The stereoselective synthesis of (Z)-alkenes is a fundamental transformation in organic chemistry. Two prevalent methods for achieving high (Z)-selectivity are the Wittig reaction and the partial hydrogenation of alkynes.

Synthesis MethodReagents and ConditionsAdvantagesDisadvantages
Wittig Reaction An unstabilized phosphonium (B103445) ylide (e.g., from an alkyltriphenylphosphonium salt and a strong base like n-butyllithium) reacted with an aldehyde (propanal).High (Z)-selectivity with unstabilized ylides.[1]Requires stoichiometric amounts of the phosphonium salt and strong base; can be sensitive to reaction conditions.
Partial Hydrogenation Hydrogenation of 3-nonyne (B165639) using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline).High (Z)-selectivity; the reaction is often clean and high-yielding.The catalyst can be pyrophoric and contains toxic lead; over-reduction to the alkane can be a side reaction.

Stereochemical Confirmation: Analytical Techniques

The confirmation of the (Z)-stereochemistry of synthesized 3-Nonene relies on a combination of spectroscopic and chromatographic techniques. Below is a comparison of the expected data for (Z)-3-Nonene and its (E)-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of alkenes. The key diagnostic features are the chemical shifts (δ) of the vinylic protons and carbons, and the coupling constant (J) between the vinylic protons.

¹H NMR Data

IsomerVinylic Protons (H3, H4) Chemical Shift (δ, ppm)Vinylic Proton Coupling Constant (³J_HH, Hz)
(Z)-3-Nonene ~5.3-5.4~10-12
(E)-3-Nonene ~5.4-5.5~14-16

Note: The smaller coupling constant for the (Z)-isomer is a definitive characteristic due to the cis relationship of the vinylic protons.[1]

¹³C NMR Data

IsomerVinylic Carbons (C3, C4) Chemical Shift (δ, ppm)Allylic Carbons (C2, C5) Chemical Shift (δ, ppm)
(Z)-3-Nonene ~129-131~20-22, ~27-29
(E)-3-Nonene ~130-132~25-27, ~32-34

Note: The allylic carbons in the (Z)-isomer are generally shielded (appear at a lower chemical shift) compared to the (E)-isomer due to steric interactions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the column. For non-polar columns, elution is primarily dependent on boiling point.

IsomerBoiling Point (°C)Expected Elution Order (Non-polar column)
(Z)-3-Nonene ~147First
(E)-3-Nonene ~149-150Second

Note: (Z)-isomers are generally slightly more volatile and have lower boiling points than their (E)-counterparts, leading to shorter retention times on non-polar GC columns. The mass spectra of both isomers are very similar, making separation by retention time crucial for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. While both isomers will show characteristic peaks for C-H and C=C bonds, there are subtle differences.

IsomerC-H stretch (vinylic) (cm⁻¹)C=C stretch (cm⁻¹)C-H bend (out-of-plane) (cm⁻¹)
(Z)-3-Nonene ~3010-3030~1650-1660~675-730 (strong)
(E)-3-Nonene ~3010-3030~1665-1675~960-970 (strong)

Note: The most significant difference is the position of the strong out-of-plane C-H bending vibration. The band around 675-730 cm⁻¹ is characteristic of a cis-disubstituted alkene, while the band around 960-970 cm⁻¹ is indicative of a trans-disubstituted alkene.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized 3-Nonene in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and determine the chemical shifts and coupling constants of the vinylic protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.

    • Process the data to identify the chemical shifts of the vinylic and allylic carbons.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small amount of the synthesized 3-Nonene in a suitable solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 150 °C at 10 °C/min.

    • Injection Mode: Split (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Source Temperature: 230 °C.

  • Data Analysis: Compare the retention time of the major peak in the sample chromatogram to that of authentic standards of (Z)- and (E)-3-Nonene if available. Analyze the mass spectrum to confirm the molecular weight and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample holder.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the wavenumbers of the key vibrational bands, particularly the C-H out-of-plane bending vibration, to determine the stereochemistry.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and stereochemical confirmation process.

Synthesis_Workflow cluster_synthesis Synthesis of (Z)-3-Nonene Aldehyde Propanal Wittig Wittig Reaction Aldehyde->Wittig Ylide Unstabilized Phosphonium Ylide Ylide->Wittig Product Synthesized (Z)-3-Nonene Wittig->Product Alkyne 3-Nonyne Hydrogenation Partial Hydrogenation (Lindlar's Catalyst) Alkyne->Hydrogenation Hydrogenation->Product

Caption: Synthetic routes to (Z)-3-Nonene.

Analysis_Workflow Synthesized_Product Synthesized (Z)-3-Nonene NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR GCMS GC-MS Analysis Synthesized_Product->GCMS FTIR FTIR Spectroscopy Synthesized_Product->FTIR Stereochemistry_Confirmed Stereochemistry Confirmed NMR->Stereochemistry_Confirmed GCMS->Stereochemistry_Confirmed FTIR->Stereochemistry_Confirmed

Caption: Analytical workflow for stereochemical confirmation.

References

A Comparative Analysis of the Relative Stabilities of cis- and trans-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

In the study of organic compounds, the spatial arrangement of atoms can significantly influence their physical and chemical properties. For alkenes such as 3-nonene, the presence of a carbon-carbon double bond restricts rotation, leading to the possibility of cis-trans (or geometric) isomerism. This guide provides a comparative analysis of the relative stability of cis-3-nonene and trans-3-nonene (B166812), supported by established principles and illustrative experimental data from analogous compounds. The primary method for quantifying alkene stability is through the measurement of their heat of hydrogenation.

Principle of Stability: Steric Hindrance

The fundamental difference in stability between cis- and trans-3-nonene arises from steric hindrance. In this compound, the ethyl and pentyl groups attached to the double-bonded carbons are on the same side of the double bond. This proximity leads to electronic repulsion between the alkyl groups, creating steric strain and raising the molecule's overall energy. Conversely, in trans-3-nonene, these alkyl groups are on opposite sides, minimizing steric strain and resulting in a lower energy, more stable configuration.[1][2]

Quantitative Comparison of Alkene Stability

The hydrogenation of both cis- and trans-3-nonene yields the same product, nonane. Therefore, any difference in their heats of hydrogenation directly reflects the difference in their initial stabilities.

Table 1: Illustrative Heats of Hydrogenation for 2-Butene (B3427860) Isomers

IsomerStructureHeat of Hydrogenation (kJ/mol)Relative Stability
cis-2-Butene-119Less Stable
trans-2-Butene-115More Stable

Note: Data for 2-butene is provided to illustrate the typical energy difference between cis and trans isomers. A similar trend is expected for 3-nonene, with the trans isomer being more stable and having a lower heat of hydrogenation.

Experimental Protocols

The relative stability of alkene isomers is experimentally determined by measuring their heats of hydrogenation using calorimetry. The following is a generalized protocol for the catalytic hydrogenation of an alkene.

Catalytic Hydrogenation of an Alkene

Objective: To measure the heat of hydrogenation of an alkene to determine its relative stability.

Materials:

  • Alkene sample (cis- or trans-3-nonene)

  • Palladium on carbon (Pd/C) catalyst (5% or 10%)

  • Solvent (e.g., ethanol (B145695) or ethyl acetate)

  • Hydrogen gas (H₂)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stir bar and stir plate

  • Septum

  • Hydrogen balloon or hydrogen gas cylinder with a regulator

  • Vacuum line

  • Filtration apparatus (e.g., Büchner funnel with celite or a syringe filter)

  • Calorimeter (e.g., a constant-pressure or bomb calorimeter)

Procedure:

  • Preparation: A known mass of the alkene is dissolved in a suitable solvent in a reaction flask containing a magnetic stir bar. A catalytic amount of Pd/C is added to the flask.

  • Assembly: The flask is sealed with a septum. The setup is connected to a vacuum line and a hydrogen source.

  • Inerting the System: The flask is evacuated and then flushed with hydrogen gas. This cycle is typically repeated three times to remove all air from the reaction vessel.

  • Reaction Initiation: The flask is filled with hydrogen gas (often to a pressure slightly above atmospheric pressure using a balloon). The stirring is initiated to ensure proper mixing of the reactants and catalyst.

  • Calorimetry: The reaction is conducted within a calorimeter to measure the heat evolved. The temperature change of the system is carefully monitored and recorded.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is completely consumed.

  • Workup: Once the reaction is complete, the catalyst is removed by filtration through a pad of celite. The solvent is then removed from the filtrate by rotary evaporation to yield the alkane product (nonane).

  • Data Analysis: The heat of hydrogenation is calculated from the temperature change measured by the calorimeter, the mass of the solution, and the specific heat capacity of the solvent.

Visualization of Stability and Reaction Pathway

The following diagrams illustrate the structural differences between cis- and trans-3-nonene and their energetic relationship upon hydrogenation.

Figure 1: Structures of cis- and trans-3-nonene.

Stability cluster_reactants Reactants cluster_product Product cis This compound + H₂ trans trans-3-Nonene + H₂ product Nonane cis->product ΔH (cis) trans->product ΔH (trans)

Figure 2: Energy diagram for hydrogenation.

The energy diagram in Figure 2 illustrates that this compound is at a higher energy level than trans-3-nonene. Consequently, the hydrogenation of the cis isomer releases more energy (a more negative ΔH) than the hydrogenation of the trans isomer. Both reactions result in the formation of the same lower-energy product, nonane.

References

Comparative Analysis of Pheromone Receptor Cross-Reactivity to cis-3-Nonene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity profiles of pheromone receptors to analogs of cis-3-Nonene. This document provides a comparative overview of available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Data Presentation: Olfactory Receptor Responses to this compound Analogs

CompoundInsect SpeciesReceptor/Neuron TypeExperimental MethodQuantitative ResponseNotes
(Z)-3-Nonen-1-ol Bactrocera cucurbitae (Melon fly)Antennal Olfactory Sensory NeuronsGas Chromatography-Electroantennogram Detection (GC-EAD)Elicits significant antennal responseIdentified as a key attractant from a preferred host plant (cucumber).[1]
Nonanal Spodoptera frugiperda (Fall armyworm)Antennal Olfactory Sensory NeuronsGas Chromatography-Electroantennogram Detection (GC-EAD), Behavioral & Field AssaysElicits antennal responses in males. Significantly increases male moth attraction to a synthetic pheromone blend in olfactometer and field assays.Identified as a new, minor component of the female sex pheromone blend.[2]
1-Nonene (B85954) Harmonia axyridis (Ladybird)Antennal Olfactory Sensory NeuronsElectroantennogram (EAG) & Y-tube OlfactometerElicits significant EAG responses. Attractive to ladybirds in behavioral assays.Identified as a high-nitrogen induced plant volatile that mediates tritrophic interactions.[3]
1-Nonanol Locusta migratoria (Locust)Palp Sensilla Basiconica (pb1 type neurons)Single Sensillum Recording (SSR)Elicits a significantly higher spike rate compared to nonanoic acid in pb1 neurons.Used as a stimulus to differentiate subtypes of sensilla basiconica on the maxillary palps.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key techniques used to assess the responsiveness of insect olfactory receptors to volatile compounds.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical potential from the entire antenna in response to an odorant stimulus, providing an overall measure of olfactory sensitivity.[5][6]

1. Insect Preparation:

  • An insect is immobilized, often by restraining it in a pipette tip with only its head and antennae exposed.

  • The head is fixed using dental wax or a similar substance.

  • One antenna is excised at the base and mounted between two electrodes.

2. Electrode Placement:

  • Glass capillary electrodes filled with an electrolyte solution (e.g., saline) are used.

  • The recording electrode makes contact with the distal end of the antenna, while the reference electrode is inserted into the base of the antenna or the head capsule.

3. Odorant Delivery:

  • A continuous stream of purified and humidified air is passed over the antenna.

  • A known amount of the test compound (e.g., dissolved in a solvent like paraffin (B1166041) oil) is applied to a piece of filter paper, which is then placed inside a Pasteur pipette.

  • A puff of air is delivered through the pipette, introducing the odorant into the continuous airstream for a defined period (e.g., 0.5 seconds).

4. Data Acquisition and Analysis:

  • The electrical signals from the antenna are amplified, filtered, and recorded by a computer.

  • The EAG response is measured as the maximum amplitude of the negative voltage deflection from the baseline.

  • Responses are often normalized to the response of a standard compound or a solvent control.

Single Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual olfactory sensory neurons housed within a single sensillum.[4][7][8]

1. Insect Preparation:

  • Similar to EAG, the insect is immobilized with its antennae exposed and stabilized.

2. Electrode Placement:

  • A sharp tungsten or glass microelectrode serves as the recording electrode. Under high magnification, this electrode is carefully inserted into the base of a single olfactory sensillum.

  • A reference electrode is placed in a location with a stable electrical potential, such as the insect's eye.

3. Odorant Delivery:

  • The odorant delivery system is the same as for EAG, with a continuous airstream and pulsed delivery of the test compound.

4. Data Acquisition and Analysis:

  • The electrical signals (action potentials or "spikes") from the neuron(s) within the sensillum are amplified, filtered, and recorded.

  • Spike sorting software can be used to distinguish the activity of different neurons if more than one is present in the sensillum.

  • The response is quantified by counting the number of spikes during the stimulus presentation and subtracting the spontaneous firing rate before the stimulus.

Mandatory Visualization

Experimental Workflow for Electroantennography (EAG)

EAG_Workflow cluster_prep Preparation cluster_stim Stimulus Delivery cluster_rec Recording & Analysis Insect_Immobilization Insect Immobilization Antenna_Excise Antenna Excision Insect_Immobilization->Antenna_Excise Electrode_Mount Mounting on Electrodes Antenna_Excise->Electrode_Mount Amplification Signal Amplification Electrode_Mount->Amplification Odorant_Prep Odorant Preparation (Dilutions) Odor_Puff Pulsed Odorant Delivery Odorant_Prep->Odor_Puff Air_Stream Continuous Airflow Air_Stream->Odor_Puff Odor_Puff->Amplification Stimulation Recording Data Recording Amplification->Recording Analysis Response Analysis (Amplitude Measurement) Recording->Analysis

Caption: A generalized experimental workflow for conducting electroantennography (EAG) studies.

Generalized Insect Pheromone Receptor Signaling Pathway

Pheromone_Signaling cluster_membrane Cell Membrane cluster_intra Intracellular Pheromone Pheromone Analog OR Pheromone Receptor (ORx) Pheromone->OR Binding Ion_Channel Ion Channel OR->Ion_Channel Conformational Change Orco Co-receptor (Orco) Orco->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (e.g., Ca²⁺, Na⁺) Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Antennal Lobe Action_Potential->Signal_Transmission

References

A Comparative Benchmarking Guide to Catalysts for Cis-Alkene Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective synthesis of cis-(Z)-alkenes is a critical transformation in the construction of complex molecules. The partial hydrogenation of alkynes provides a direct route to these valuable intermediates, and the choice of catalyst is paramount to achieving high efficiency and selectivity. This guide offers an objective comparison of leading catalysts for cis-alkene formation, supported by experimental data and detailed methodologies.

The ideal catalyst for the semi-hydrogenation of alkynes to cis-alkenes must exhibit high stereoselectivity, yielding the desired Z-isomer while minimizing the formation of the trans-(E)-isomer and preventing over-reduction to the corresponding alkane. This guide benchmarks the performance of the classical Lindlar's catalyst against more modern catalytic systems based on nickel, gold, iridium, and cobalt.

Performance Comparison of Catalysts for Cis-Alkene Formation

The following table summarizes the performance of various catalysts in the semi-hydrogenation of alkynes to cis-alkenes, highlighting their yield and selectivity.

Catalyst SystemSubstrateProductYield (%)Selectivity (Z:E)Reference
Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline)Diphenylacetylene (B1204595)(Z)-Stilbene85%>99:1[1]
Nickel Boride (Ni₂B) (P-2 Catalyst)1-Octyne1-OcteneHighHigh Z-selectivity[2][3]
Nanoporous Gold (AuNPore) with Formic AcidDiphenylacetylene(Z)-Stilbeneup to 99%>99:1[4][5]
Iridium Complex ([Ir(cod)Cl]₂ with DPPE) in Ethanol (B145695)1-Phenyl-1-propyne(Z)-1-Phenyl-1-propeneGoodHigh Z-selectivity[6]
Cobalt Pincer Complex ((PCNHCP)Co(N₂))Diphenylacetylene(Z)-Stilbene>99%>99:1[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Lindlar's Catalyst

The semi-hydrogenation of diphenylacetylene using Lindlar's catalyst is a classic example of achieving high cis-selectivity.[1]

Procedure:

  • To a solution of diphenylacetylene (0.5 – 2.5 mmol) in ethanol (5 to 10 ml), Lindlar's catalyst (2.5 - 10 mg) is added.

  • The reaction mixture is stirred magnetically (700 rpm) at 50°C under a hydrogen atmosphere (1 atm).

  • The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting alkyne.

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification by recrystallization or column chromatography affords the desired (Z)-stilbene.

Nickel Boride (Ni₂B) (P-2 Catalyst)

Nickel boride, often referred to as P-2 catalyst, is a non-pyrophoric alternative to other nickel-based catalysts and provides excellent selectivity for cis-alkenes.[2][3][9]

Procedure:

  • The Ni₂B catalyst is typically prepared in situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165) in a suitable solvent like ethanol.

  • The alkyne substrate is then added to the freshly prepared catalyst suspension.

  • The reaction is carried out under a hydrogen atmosphere (typically a balloon) with vigorous stirring at room temperature.

  • Reaction progress is monitored by GC or TLC.

  • Once the reaction is complete, the catalyst is filtered off, and the product is isolated from the filtrate after solvent removal.

Nanoporous Gold (AuNPore) Catalyst

Nanoporous gold has emerged as a highly selective and reusable heterogeneous catalyst for the transfer semi-hydrogenation of alkynes using formic acid as a hydrogen donor.[4][5][10]

Procedure:

  • In a reaction vessel, the alkyne substrate is dissolved in a suitable solvent, such as DMF.

  • The nanoporous gold (AuNPore) catalyst and an additive like triethylamine (B128534) are added to the solution.

  • Formic acid, serving as the hydrogen source, is then introduced into the reaction mixture.

  • The reaction is stirred at a specified temperature (e.g., room temperature to 80°C) and monitored for completion.

  • After the reaction, the AuNPore catalyst can be easily recovered by filtration for reuse. The product is isolated from the filtrate.

Iridium-Catalyzed Transfer Hydrogenation

Iridium complexes, in combination with a suitable ligand and a hydrogen donor like ethanol, can effectively catalyze the semi-hydrogenation of alkynes to cis-alkenes.[6]

Procedure:

  • In a nitrogen-filled glovebox or using Schlenk techniques, the iridium precursor [Ir(cod)Cl]₂ and the phosphine (B1218219) ligand (e.g., 1,2-bis(diphenylphosphino)ethane (B154495) - DPPE) are dissolved in an anhydrous solvent such as THF.

  • The alkyne substrate and the hydrogen donor, ethanol, are added to the catalyst solution.

  • The reaction mixture is heated to the desired temperature (e.g., 70°C) and stirred for the specified time (e.g., 20 hours).

  • After cooling to room temperature, the solvent is removed under vacuum.

  • The residue is then purified by column chromatography to isolate the cis-alkene product.

Cobalt Pincer Complex

Well-defined cobalt pincer complexes have shown remarkable activity and selectivity in the semi-hydrogenation of alkynes under mild conditions.[7][8]

Procedure:

  • All manipulations are performed under an inert atmosphere.

  • The cobalt pincer complex catalyst is dissolved in a suitable solvent in a reaction vessel.

  • The alkyne substrate is added to the solution.

  • The vessel is then charged with hydrogen gas (1 bar) and the reaction mixture is stirred at room temperature (25°C).

  • The reaction is typically fast (<60 min) and can be monitored by NMR spectroscopy or GC-MS.

  • Upon completion, the solvent is removed, and the product is purified as necessary.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the catalytic processes, the following diagrams are provided.

Alkyne_Hydrogenation_Pathway Alkyne Alkyne Alkyne_Complex Alkyne-Catalyst Complex Alkyne->Alkyne_Complex Catalyst Catalyst Surface Adsorbed_H Adsorbed H atoms Catalyst->Adsorbed_H Catalyst->Alkyne_Complex H2 H₂ H2->Catalyst Adsorption & Dissociation Cis_Alkene cis-Alkene Adsorbed_H->Cis_Alkene Alkyne_Complex->Cis_Alkene Syn-addition of H Alkane Alkane (Over-reduction) Cis_Alkene->Alkane Further Hydrogenation

Caption: General pathway for catalytic hydrogenation of alkynes.

The diagram above illustrates the general steps involved in the catalytic hydrogenation of an alkyne. Hydrogen gas adsorbs onto the catalyst surface and dissociates into hydrogen atoms. The alkyne then coordinates with the catalyst, and subsequent stepwise or concerted addition of two hydrogen atoms from the same side of the alkyne (syn-addition) leads to the formation of the cis-alkene. A key challenge, indicated by the dashed arrow, is preventing the further hydrogenation of the cis-alkene to an alkane.

Catalyst_Comparison_Logic Lindlar's Catalyst Lindlar's Catalyst Yield Yield Lindlar's Catalyst->Yield Z_Selectivity Z-Selectivity Lindlar's Catalyst->Z_Selectivity Reaction_Conditions Reaction Conditions Lindlar's Catalyst->Reaction_Conditions Ni₂B Ni₂B Ni₂B->Yield Ni₂B->Z_Selectivity Ni₂B->Reaction_Conditions Au Nanoparticles Au Nanoparticles Au Nanoparticles->Yield Au Nanoparticles->Z_Selectivity Au Nanoparticles->Reaction_Conditions Ir Complexes Ir Complexes Ir Complexes->Yield Ir Complexes->Z_Selectivity Ir Complexes->Reaction_Conditions Co Complexes Co Complexes Co Complexes->Yield Co Complexes->Z_Selectivity Co Complexes->Reaction_Conditions

References

Safety Operating Guide

Proper Disposal of cis-3-Nonene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring a safe and compliant laboratory environment is paramount for researchers, scientists, and drug development professionals. The proper handling and disposal of chemical reagents such as cis-3-Nonene are critical to mitigating safety risks and environmental impact. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

This compound is a flammable liquid and vapor that poses several health and environmental hazards. Adherence to strict disposal protocols is necessary to protect laboratory personnel and the ecosystem.

Safety and Hazard Profile

This compound is classified with multiple hazards that necessitate careful handling and disposal. It is recognized as a flammable liquid, an aspiration hazard, and a cause of skin and serious eye irritation.[1][2][3] Furthermore, it may cause respiratory irritation and has long-lasting harmful effects on aquatic life.[1][2]

Key safety and physical properties are summarized in the table below:

PropertyValueSource
Molecular FormulaC9H18[1]
Molecular Weight126.24 g/mol [1]
AppearanceColorless liquid[2][4]
Hazard StatementsH225/H226, H304, H315, H319, H335, H413[1][2][3]
GHS PictogramsFlammable, Health Hazard[1][2]

Experimental Protocol for Disposal

The proper disposal of this compound must follow a structured protocol to ensure safety and regulatory compliance. The following steps provide a detailed methodology for its disposal in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Waste Identification: All waste containing this compound must be identified as hazardous waste. This includes pure unused chemical, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).

  • Segregation: It is crucial to segregate this compound waste from other waste streams. Specifically, it should be collected as a non-halogenated organic solvent waste . Do not mix it with halogenated solvents, as this can complicate and increase the cost of disposal.

Step 2: Waste Collection and Containerization

  • Container Selection: Use a designated, chemically compatible, and properly sealed container for collecting this compound waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".

  • Filling: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound and its waste.[2][3]

Step 3: Storage of Waste

  • Storage Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[2][3][4]

  • Incompatible Materials: Keep the waste container away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[3][4]

  • Security: Ensure the storage area is secure and accessible only to authorized personnel. Some regulations may require the storage area to be locked.[2][3]

Step 4: Institutional Disposal Procedures

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for chemical waste disposal. Follow their specific procedures for scheduling a hazardous waste pickup.

  • Documentation: Complete all required waste disposal forms accurately, providing a clear description of the waste contents.

  • Regulatory Compliance: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. The most common method for flammable organic liquids is incineration at a permitted facility.

The following diagram illustrates the workflow for the proper disposal of this compound.

cluster_prep Step 1 & 2: Preparation cluster_handling Step 3: Handling & Storage cluster_disposal Step 4: Disposal A Identify this compound Waste B Segregate as Non-Halogenated Organic Waste A->B C Use Labeled, Compatible Waste Container B->C D Wear Appropriate PPE C->D E Store in Cool, Ventilated Area D->E F Keep Away from Ignition Sources E->F G Contact Institutional EHS F->G H Complete Waste Forms G->H I Scheduled Pickup by Licensed Contractor H->I

References

Personal protective equipment for handling cis-3-Nonene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-3-Nonene

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment. This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[1][2] Proper personal protective equipment (PPE) and handling protocols are mandatory to mitigate these risks.

Key Safety Data Summary

A comprehensive summary of quantitative safety data for this compound is provided below, enabling a quick assessment of its physical and chemical properties.

PropertyValueSource
Molecular Formula C₉H₁₈[1][2][3]
Molecular Weight 126.24 g/mol [1][2]
Appearance Colorless liquid[1][4]
Odor Gasoline-like
Boiling Point 147.6°C[5]
Flash Point 26°C (78.8°F)
Density 0.734 g/mL at 25°C[5]
Water Solubility Insoluble
GHS Hazard Classifications Flammable liquids (Category 3), Aspiration hazard (Category 1), Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity – single exposure (Respiratory tract irritation) (Category 3), Hazardous to the aquatic environment, long-term hazard (Category 4)[1][2]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure and ensure safety.

Body AreaRequired PPESpecifications & Notes
Eyes/Face Chemical safety goggles or a face shieldFor procedures with a higher risk of splashing, a face shield should be utilized in addition to goggles.[1][6]
Hands Chemical-resistant glovesProtective gloves made of PVC or other suitable resistant material are necessary to prevent skin contact.[1][6] Inspect gloves for any defects before each use.
Body Laboratory coatA standard laboratory coat should be worn to protect personal clothing.[6] For larger quantities or splash potential, a chemically resistant apron is recommended.
Respiratory Use in a well-ventilated areaWork should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing vapors.[1]

Experimental Protocol: Safe Handling of this compound

Adherence to the following step-by-step guide is crucial for mitigating risks associated with the handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[6]

  • Remove all potential ignition sources from the work area, such as open flames, hot plates, and spark-producing equipment.[5][6]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[6]

  • Use only non-sparking tools.[6]

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat.

  • Wear chemical safety goggles. If a significant splash risk exists, also wear a face shield.

  • Don the appropriate chemical-resistant gloves.

3. Handling and Dispensing:

  • Conduct all manipulations of this compound inside a chemical fume hood.[1]

  • When transferring the liquid, do so slowly to minimize splashing and vapor generation.

  • Keep the container tightly closed when not in use.[1][6]

4. In Case of a Spill:

  • Alert others in the vicinity.

  • If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.[7]

  • Clean the spill area with soap and water, and ensure the area is well-ventilated.

Operational and Disposal Plan

A clear plan for the use and disposal of this compound is essential for safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

  • Store away from heat, sparks, open flames, and other ignition sources.[6]

  • Store locked up.[1][6]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

Disposal:

  • Dispose of unused this compound and any contaminated materials as hazardous waste.

  • Do not empty into drains.[5]

  • All disposal activities must be in accordance with federal, state, and local environmental regulations.

  • Containers should not be reused and should be disposed of in the same manner as the unused product.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_disposal 4. Storage & Disposal prep1 Verify Fume Hood, Eyewash, and Shower prep2 Remove Ignition Sources prep1->prep2 prep3 Ground and Bond Equipment prep2->prep3 ppe3 Chemical-Resistant Gloves ppe1 Lab Coat ppe2 Safety Goggles / Face Shield ppe1->ppe2 ppe2->ppe3 handle1 Work in Fume Hood ppe3->handle1 handle2 Transfer Slowly handle1->handle2 handle3 Keep Container Closed handle2->handle3 disp1 Store in Cool, Ventilated Area handle3->disp1 disp2 Dispose as Hazardous Waste disp1->disp2

Caption: A flowchart outlining the key safety procedures for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.